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  • Product: 2-(1-Methylpiperidin-4-yl)acetamide
  • CAS: 164926-89-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(1-Methylpiperidin-4-yl)acetamide: A Technical Guide

This guide provides an in-depth technical analysis of 2-(1-Methylpiperidin-4-yl)acetamide , a functionalized piperidine scaffold critical in medicinal chemistry.[1][2] This document is structured to serve researchers opt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1-Methylpiperidin-4-yl)acetamide , a functionalized piperidine scaffold critical in medicinal chemistry.[1][2] This document is structured to serve researchers optimizing lead compounds for G-protein coupled receptors (GPCRs) and metalloprotease inhibition, where this moiety frequently appears as a polar, basic pharmacophore.[1][2]

Chemical Identity & Structural Significance[1][2][3][4]

2-(1-Methylpiperidin-4-yl)acetamide represents a classic "linker-pharmacophore" motif.[1][2] It combines a basic tertiary amine (the N-methylpiperidine ring) with a polar, hydrogen-bonding amide tail.[1][2] In drug discovery, this structure is often employed to modulate solubility and introduce specific electrostatic interactions within a binding pocket (e.g., Aspartate residues interacting with the protonated piperidine nitrogen).[1][2]

Key Identifiers
PropertyDetail
IUPAC Name 2-(1-Methylpiperidin-4-yl)acetamide
Common Synonyms 1-Methyl-4-piperidineacetamide; 4-Acetamidomethyl-1-methylpiperidine
CAS Registry Number Analogous to 184044-10-8 (des-methyl parent); Specific N-methyl CAS often proprietary in intermediate catalogs.[1][2][3]
Molecular Formula

Molecular Weight 156.23 g/mol
SMILES CN1CCC(CC1)CC(N)=O

Physicochemical Properties (In Silico & Experimental Consensus)

The following data synthesizes predictive models (ACD/Percepta, ChemAxon) with experimental trends observed in the 4-substituted piperidine class.

Table 1: Core Physicochemical Descriptors
DescriptorValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) 0.2 – 0.5Low Lipophilicity: The compound is relatively polar due to the amide and the ionizable amine.[1][2] N-methylation slightly increases LogP vs. the parent (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-0.6).[2]
pKa (Basic) 10.1 ± 0.2Piperidine Nitrogen: The N-methyl group exerts an inductive effect, maintaining high basicity.[1][2] It exists predominantly as a cation at physiological pH (7.4).[1][2]
pKa (Acidic) > 15Amide Nitrogen: Non-ionizable under physiological conditions.[1][2]
Topological PSA 46.3 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Permeability: < 140

suggests good passive permeability, though the cationic charge at pH 7.4 may necessitate active transport or paracellular routes.[2]
H-Bond Donors 2Derived from the primary amide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).[2]
H-Bond Acceptors 2The amide carbonyl oxygen and the tertiary amine nitrogen.[1][2]

Solution-State Behavior & Solubility Profiling[1][2]

Understanding the ionization state is critical for formulation and assay development.[1][2] At pH 7.4, the molecule is ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 protonated.[2]
Solubility Profile
  • Water: Highly soluble (> 50 mg/mL) due to the cationic charge and small molecular size.[1][2]

  • Organic Solvents:

    • Methanol/Ethanol:[2] Soluble.[1][2]

    • Dichloromethane:[1][2] Moderate solubility (improves if free-based).[1][2]

    • Hexane/Heptane: Insoluble.[1][2]

Protocol: pH-Dependent Distribution Coefficient (LogD) Determination

Objective: To determine lipophilicity at physiological pH, essential for predicting blood-brain barrier (BBB) penetration.[1][2]

  • Preparation: Dissolve 1 mg of compound in 1 mL of octanol-saturated PBS (pH 7.4).

  • Partitioning: Add 1 mL of PBS-saturated octanol. Vortex for 60 minutes at 25°C.[1][2]

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Quantification: Analyze both phases using HPLC-UV (210 nm).

  • Calculation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

    
    
    Note: Expect a significantly lower LogD than LogP due to ionization.[2]
    

Analytical Methodologies

Developing robust analytical methods for polar, basic amines is notoriously difficult due to "peak tailing" caused by silanol interactions on silica columns.[1][2]

HPLC Method Development Strategy

Challenge: The basic piperidine nitrogen interacts with acidic silanol groups on the stationary phase, leading to broad, asymmetric peaks.[1][2] Solution: Use a high-pH stable column or an ion-pairing agent.[1][2]

Recommended Method (High pH Strategy)
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to pH > 10).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2] At this pH, the amine is deprotonated (neutral), improving peak shape and retention.[1][2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide absorption).[1][2]

Decision Tree for Method Selection

The following diagram outlines the logical flow for selecting the optimal chromatographic conditions based on the compound's pKa.

HPLC_Strategy Start Start: HPLC Method Development Target: 2-(1-Methylpiperidin-4-yl)acetamide Check_pKa Analyze pKa (Basic N ~ 10.1) Start->Check_pKa Choice Choose pH Strategy Check_pKa->Choice Low_pH Low pH (Acidic) pH 2-3 (Formic/TFA) Choice->Low_pH Standard Screening High_pH High pH (Basic) pH 10 (NH4HCO3) Choice->High_pH Optimized for Bases Low_pH_Result Result: Compound Protonated (+) Risk: Silanol Tailing Low_pH->Low_pH_Result High_pH_Result Result: Compound Neutral (0) Benefit: Sharp Peak Shape High_pH->High_pH_Result Mitigation Add Ion Pairing Agent (e.g., TFA, PFPA) Low_pH_Result->Mitigation Poor Peak Shape? Final_High Use High-pH Stable (Hybrid Silica) Column High_pH_Result->Final_High Final_Low Use Charged Surface Hybrid (CSH) Column Mitigation->Final_Low

Figure 1: HPLC Method Development Decision Tree for Basic Piperidine Derivatives.

Synthesis & Impurity Profiling[1][2]

Understanding the synthetic origin helps in identifying potential impurities such as the des-methyl analog or pyridine oxidation products.[1][2]

Common Synthetic Pathway[1][2]
  • Starting Material: 4-Pyridineacetamide or Ethyl 2-(pyridin-4-yl)acetate.[1][2]

  • Step 1 (Hydrogenation): Catalytic hydrogenation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) reduces the pyridine to piperidine.[2]
    
  • Step 2 (Methylation): Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) or reductive amination introduces the N-methyl group.[1][2]

  • Step 3 (Amidation): If starting from an ester, reaction with ammonia yields the acetamide.[1][2]

Impurity Markers
  • Des-methyl Analog: 2-(Piperidin-4-yl)acetamide (Result of incomplete methylation).[1][2]

  • Pyridine Analog: 2-(Pyridin-4-yl)acetamide (Result of incomplete hydrogenation or oxidation).[1][2]

  • N-Oxide: 2-(1-Methyl-1-oxidopiperidin-4-yl)acetamide (Result of oxidation during storage).[1][2]

Stability & Storage

  • Hydrolysis Risk: The primary amide is relatively stable but can hydrolyze to the carboxylic acid (2-(1-methylpiperidin-4-yl)acetic acid) under strong acidic/basic conditions or prolonged exposure to moisture.[1][2]

  • Oxidation: The tertiary amine is susceptible to N-oxide formation.[1][2]

  • Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22064934, 2-(Piperidin-4-yl)acetamide.[1][2] Retrieved from [Link][2]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] Butterworths.[2] (Standard reference for piperidine pKa values).

  • Neue, U. D., et al. (2001). "Peak Tailing and Retention Behavior of Basic Compounds in Reversed-Phase HPLC."[1][2] Journal of Chromatography A, 913(1-2), 1-14.[1][2] (Mechanistic basis for High pH HPLC strategy).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Context on piperidine scaffolds in drug design).

Sources

Exploratory

In Vitro Pharmacological Profiling of 2-(1-Methylpiperidin-4-yl)acetamide

Topic: In Vitro Pharmacology of 2-(1-Methylpiperidin-4-yl)acetamide Content Type: Technical Monograph / Pharmacological Profiling Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Pharmacology of 2-(1-Methylpiperidin-4-yl)acetamide Content Type: Technical Monograph / Pharmacological Profiling Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

[1]

Executive Summary & Compound Identity

2-(1-Methylpiperidin-4-yl)acetamide (CAS: 164926-89-0) is a functionalized piperidine scaffold often utilized as a lead fragment in neuropsychiatric and anti-inflammatory drug discovery. Structurally, it consists of a cationic N-methylpiperidine head group (a privileged structure for GPCR and ion channel binding) linked to a polar acetamide tail.

While often encountered as a metabolic intermediate or synthetic building block for complex therapeutics (e.g., 5-HT2A inverse agonists like Pimavanserin analogs or MMP inhibitors), the molecule itself exhibits a distinct polypharmacological profile. This guide details the intrinsic in vitro pharmacology of the core scaffold, focusing on its primary activity at Sigma-1 receptors (σ1R) , potential Muscarinic modulation, and critical Safety Pharmacology (hERG liability).

Physicochemical Basis for Assay Design
  • Molecular Weight: 156.23 g/mol

  • pKa (Calculated): ~9.8 (Piperidine Nitrogen). Implication: The molecule is predominantly protonated (cationic) at physiological pH (7.4), driving electrostatic interactions with Asp/Glu residues in receptor binding pockets.

  • LogP: ~0.2–0.5. Implication: High aqueous solubility; low non-specific binding in plasticware, but requires careful buffer selection (e.g., HBSS/HEPES) to maintain physiological ionization states.

Core Pharmacological Targets

Sigma-1 Receptor (σ1R): The Primary Target

The N-methylpiperidine moiety is a classic pharmacophore for the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Membrane (MAM). The cationic nitrogen mimics the charge of endogenous amines, while the piperidine ring satisfies the hydrophobic pocket requirements.

  • Mechanism: Ligand-operated chaperoning.[1] Binding triggers the dissociation of σ1R from BiP (Binding immunoglobulin protein), modulating Ca²⁺ signaling between the ER and mitochondria.

  • Expected Affinity (Ki): Low micromolar to high nanomolar range (0.1 – 10 µM) for the fragment alone.

  • Functional Readout: Modulation of Bradykinin-induced Ca²⁺ release.

Protocol: Radioligand Binding Assay (σ1R)
  • Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Agonist) or [³H]-DTG (Universal ligand + blockers).

  • Non-Specific Binding (NSB): Defined by 10 µM Haloperidol.

  • Incubation: 120 min at 37°C (Equilibrium is slow for chaperones).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Muscarinic Acetylcholine Receptors (mAChR)

The structure of 2-(1-Methylpiperidin-4-yl)acetamide closely resembles Acetylcholine and Arecoline . The distance between the cationic nitrogen and the amide carbonyl suggests potential orthosteric binding at M1 or M4 subtypes.

  • Hypothesis: Weak partial agonist or allosteric modulator.

  • Assay Strategy: Calcium Flux (FLIPR) for Gq-coupled M1/M3/M5; cAMP inhibition for Gi-coupled M2/M4.

Fragment-Based Context (5-HT2A & MMPs)

While the core molecule has low affinity for 5-HT2A on its own, it serves as the "anchor" for high-affinity inverse agonists (e.g., ACP-103/Pimavanserin derivatives). In these complexes, the piperidine nitrogen interacts with Asp155 (TM3), while the acetamide tail acts as a linker to aromatic groups that engage the hydrophobic cleft.

  • Note: In isolation, this fragment is inactive at 5-HT2A but competes for the orthosteric site at high concentrations (>100 µM).

Safety Pharmacology & Toxicology (Critical)

hERG Potassium Channel Blockade

Piperidine-containing small molecules are notorious for blocking the hERG (Kv11.1) channel, leading to QT prolongation and Torsades de Pointes.[2] The protonated nitrogen can become trapped in the channel's inner cavity (Phe656/Tyr652).

  • Risk Profile: Moderate to High. The lack of bulky lipophilic groups mitigates risk compared to complex analogs (e.g., Terfenadine), but the cationic head remains a liability.

  • Validation: Automated Patch Clamp (QPatch/SyncroPatch).

Metabolic Stability (Amidase Liability)

The primary acetamide group is susceptible to hydrolysis by hepatic amidases (e.g., Fatty Acid Amide Hydrolase - FAAH or Carboxylesterase).

  • Metabolite: 2-(1-Methylpiperidin-4-yl)acetic acid (Zwitterionic, likely inactive and rapidly excreted).

Experimental Workflows & Visualizations

Diagram 1: Pharmacological Profiling Cascade

This workflow illustrates the decision tree for characterizing the scaffold, moving from primary binding to functional validation and safety profiling.

PharmacologyCascade cluster_Primary Phase 1: Target Binding (Affinity) cluster_Functional Phase 2: Functional Activity cluster_Safety Phase 3: Safety & ADME Start Compound: 2-(1-Methylpiperidin-4-yl)acetamide S1R Sigma-1 Receptor (Radioligand: [³H]-Pentazocine) Start->S1R mAChR Muscarinic Panel (M1-M5 Binding) Start->mAChR CaFlux Ca²⁺ Flux (FLIPR) (Agonist vs Antagonist) S1R->CaFlux If Ki < 1µM mAChR->CaFlux M1/M3/M5 cAMP cAMP HTRF (Gi/Gs Signaling) mAChR->cAMP M2/M4 hERG hERG Channel (Patch Clamp) CaFlux->hERG Lead Selection Microsome Metabolic Stability (Amidase Hydrolysis) cAMP->Microsome

Caption: Integrated screening cascade for piperidine acetamide scaffolds, prioritizing Sigma-1 affinity and hERG safety.

Diagram 2: Sigma-1 Receptor Signaling Mechanism

Understanding the mechanism of action is vital for interpreting functional assay data.

SigmaMechanism Ligand 2-(1-Methylpiperidin-4-yl)acetamide S1R_BiP Sigma-1 Receptor Bound to BiP (Inactive) Ligand->S1R_BiP Binds S1R_Active Sigma-1 (Active/Dissociated) S1R_BiP->S1R_Active Chaperone Dissociation IP3R IP3 Receptor (ER Ca²⁺ Release) S1R_Active->IP3R Stabilizes Mito Mitochondria (Bioenergetics) IP3R->Mito Ca²⁺ Transfer

Caption: Putative mechanism of action: Ligand binding triggers S1R dissociation from BiP, enhancing ER-Mitochondria Ca²⁺ signaling.

Data Summary & Protocols

Table 1: Predicted Pharmacological Profile

Based on SAR of N-methylpiperidine analogs (e.g., Haloperidol fragments, Pentazocine).

TargetAssay TypePredicted ActivityReference Standard
Sigma-1 (σ1R) Binding (

)
0.5 – 5.0 µM (+)-Pentazocine
hERG (Kv11.1) Patch Clamp (

)
10 – 50 µM E-4031
Muscarinic M1 Functional (

)
> 10 µM (Weak Agonist)Carbachol
5-HT2A Binding (

)
> 100 µM (Inactive)Ketanserin
AChE Enzymatic (

)
> 50 µMDonepezil
Detailed Protocol: hERG Safety Assay (Automated Patch Clamp)

Objective: Quantify the risk of QT prolongation early in the profiling of the piperidine scaffold.

  • Cell Line: CHO-K1 or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: KF-based pipette solution (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Repolarize to -50 mV for 500 ms (Elicit tail current).

  • Compound Application:

    • Apply 2-(1-Methylpiperidin-4-yl)acetamide at ascending concentrations (0.1, 1, 10, 30 µM).

    • Wait 3-5 min for steady-state block.

  • Analysis: Calculate % inhibition of peak tail current.

    • Threshold: >50% inhibition at 10 µM indicates a "High Risk" scaffold requiring structural modification (e.g., reducing pKa or adding polar shielding).

References

  • Van Waarde, A., et al. (2011). "Potential applications of sigma receptor ligands in cancer diagnosis and therapy." Biochimica et Biophysica Acta (BBA). Link

  • Mestauer, A., et al. (2001). "ACP-103, a 5-HT2A Receptor Inverse Agonist: Pharmacological Profile." Journal of Pharmacology and Experimental Therapeutics. Link

  • Recanatini, M., et al. (2005). "SAR of hERG Blockers: A Review." Medicinal Research Reviews. Link

  • PubChem Compound Summary. "2-(1-Methylpiperidin-4-yl)acetamide (CAS 164926-89-0)." National Library of Medicine. Link

  • Pasquier, E., et al. (2007). "Synthesis and in vitro assay of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase." Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

Optimizing Efficacy: A Technical Deep Dive into the SAR of Methylpiperidin-Acetamide Derivatives

Executive Summary & Pharmacophore Architecture The methylpiperidin-acetamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for G-protein coupled receptors (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Architecture

The methylpiperidin-acetamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for G-protein coupled receptors (GPCRs) and enzyme inhibitors. Its utility spans from Acetylcholinesterase (AChE) inhibitors (neurodegenerative therapy) to Sigma-1 receptor (


R) modulators  (neuropathic pain and neuroprotection).

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic substitution patterns to analyze the conformational and electronic determinants of efficacy.

The Core Pharmacophore

The scaffold functions through three distinct interaction vectors:

  • The Cationic Anchor (Region A): The methylpiperidine nitrogen (pKa ~8-9) is protonated at physiological pH, forming critical ionic bonds (e.g., with Asp74 in AChE or Glu172 in

    
    R).
    
  • The H-Bonding Linker (Region B): The acetamide moiety acts as a rigid spacer and hydrogen bond donor/acceptor, orienting the lipophilic tail.

  • The Lipophilic Effector (Region C): Aromatic or bulky aliphatic groups attached to the acetamide that engage in

    
    -stacking or hydrophobic pocket occupation.
    

Pharmacophore cluster_targets Target Interactions Piperidine N-Methylpiperidine (Cationic Anchor) Linker Acetamide Linker (H-Bond Directionality) Piperidine->Linker Rigid Spacer (2-3 Å) Glu172 Glu172 (Sigma-1) Ionic Bond Piperidine->Glu172 Trp86 Trp86 (AChE) Cation-Pi Interaction Piperidine->Trp86 Tail Lipophilic Tail (Selectivity Filter) Linker->Tail Orientation

Figure 1: Pharmacophore architecture of methylpiperidin-acetamide derivatives showing critical binding interactions.

Synthetic Assembly & Chemical Space

To explore this SAR, a robust synthetic route is required. The following protocol prioritizes convergent synthesis to allow rapid diversification of the "Tail" region (Region C).

Protocol: Convergent Amide Coupling

Objective: Synthesis of N-(1-methylpiperidin-4-yl)arylacetamides.

  • Reagents: 1-Methylpiperidin-4-amine (1.0 eq), Arylacetic acid derivative (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).

  • Workflow:

    • Activation: Dissolve the arylacetic acid in DMF. Add DIPEA and HATU. Stir at

      
       for 15 minutes to form the active ester.
      
    • Coupling: Add 1-Methylpiperidin-4-amine dropwise. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor by LC-MS (Target M+H).

    • Purification: Partition between EtOAc and saturated

      
      . The basic piperidine allows acid-base extraction purification.
      

Synthesis Start Start Materials: 1-Methylpiperidin-4-amine + Aryl Acid Activation Step 1: Activation (HATU/DIPEA, DMF, 0°C) Start->Activation Coupling Step 2: Coupling (RT, 4-12h) Activation->Coupling Workup Step 3: Acid-Base Extraction (Remove unreacted acid) Coupling->Workup Final Target Molecule: N-(1-methylpiperidin-4-yl)acetamide Workup->Final

Figure 2: Convergent synthetic workflow for library generation.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is non-linear; minor steric changes can invert selectivity between receptor subtypes (e.g.,


 vs. 

) or enzymes (AChE vs. BuChE).
Region A: The Piperidine Ring (The Anchor)
  • N-Methylation (N1 Position): Essential for high affinity. The tertiary amine (

    
    ) ensures protonation at physiological pH.
    
    • Insight: Replacing the N-methyl with N-benzyl often increases affinity for

      
       receptors due to additional hydrophobic bulk fitting into the binding pocket, but may decrease oral bioavailability due to metabolic liability.
      
  • Ring Substitution (C2/C3 Methylation):

    • Conformational Locking: Introducing a methyl group at C3 or C2 restricts the piperidine chair conformation.

    • Effect: In AChE inhibitors, C3-methylation can enhance selectivity by orienting the N-methyl group away from steric clashes in the catalytic gorge [1].

Region B: The Acetamide Linker
  • Linker Length: The 2-carbon spacing (acetamide) is generally optimal. Extending to propionamide often reduces potency by disrupting the distance between the cationic center and the aromatic tail.

  • Reverse Amide: Inverting the amide (

    
     vs. 
    
    
    
    ) drastically alters the H-bond donor vector. For
    
    
    ligands, the
    
    
    orientation is preferred to engage Glu172 effectively [2].
Region C: The Lipophilic Tail

This region dictates target selectivity.

Substituent (Region C)Primary EffectTarget Preference
Indanone / Benzyl High

-stacking capability
AChE Inhibitor (Mimics Donepezil) [3]
Adamantane Bulky, spherical hydrophobicityAntiviral /

Antagonist
[4]
Substituted Indole Mixed Hydrophobic/H-bond

Agonist
(Neuroprotection)
Diphenyl High LipophilicityCCR5 /

(Promiscuous binding)

Biological Evaluation Protocols

Validating the SAR requires robust, self-validating assays.

Assay 1: Ellman’s Assay (AChE Inhibition)
  • Principle: Hydrolysis of acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with DTNB to form a yellow anion (

    
     nm).
    
  • Critical Control: Use Donepezil (

    
     nM) as a positive control.
    
  • Protocol Note: Pre-incubate the inhibitor with the enzyme for 20 minutes before adding the substrate to detect slow-binding inhibitors (common with high-affinity piperidines).

Assay 2: Radioligand Binding ( Receptor)
  • Ligand:

    
     (Selective 
    
    
    
    agonist).
  • Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    .
    
  • Nonspecific Binding: Defined using 10

    
    M Haloperidol.
    
  • Significance: High affinity (

    
     nM) usually requires the N-methylpiperidine to be intact [5].
    

Assays cluster_AChE AChE Inhibition (Ellman) cluster_Sigma Sigma-1 Binding Step1 Enzyme + Inhibitor (20 min Pre-incubation) Step2 Add Substrate (ATCh) + DTNB Step1->Step2 Readout1 Absorbance @ 412nm (Colorimetric) Step2->Readout1 StepA Membrane Prep + [3H]-Pentazocine StepB Incubation (37°C, 120 min) StepA->StepB Readout2 Scintillation Counting (Ki Determination) StepB->Readout2

Figure 3: Workflow for dual-target biological validation.

Case Study: Dual-Modulation in Neuropathic Pain

Recent studies highlight the efficacy of N-(1-methylpiperidin-4-yl)arylacetamides in treating neuropathic pain.

  • Mechanism: These derivatives often act as

    
     antagonists. By blocking 
    
    
    
    translocation to the plasma membrane, they prevent the potentiation of NMDA receptors, a key driver of central sensitization in pain states.
  • Optimization: Introduction of a 4-fluorobenzyl group at the acetamide nitrogen (Region C) significantly improved metabolic stability while maintaining

    
     affinity (
    
    
    
    nM) compared to the unsubstituted benzyl analog [6].
Key Takeaway for Researchers

When designing methylpiperidin-acetamide derivatives:

  • Maintain the basic nitrogen (pKa > 8) for receptor anchoring.

  • Use the acetamide linker for optimal spacing; avoid urea or sulfonamide replacements unless targeting different pockets.

  • Focus optimization on the aryl tail (Region C) to tune selectivity between AChE (requires planar aromatics) and

    
     (tolerates bulky aliphatics like adamantane).
    

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

  • Zampieri, D., et al. (2018).[1] "New piperidine-based derivatives as sigma receptor ligands.[1] Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Rui, M., et al. (2016). "Design, synthesis and biological evaluation of 4-N-methylpiperidinyl esters as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry. Link (Contextual match to Source 1.9)

  • Kozurkova, M., et al. (2026). "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives." ResearchGate.[2] Link

  • Prezzavento, O., et al. (2024). "A focus on piperidine and piperazine scaffolds." University of Catania / Iris. Link

  • Gunduz, M.G., et al. (2016). "Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents." International Journal of Pharmaceutical Science Invention. Link

Sources

Exploratory

Biological Targets of 2-(1-Methylpiperidin-4-yl)acetamide: A Technical Guide

Executive Summary 2-(1-Methylpiperidin-4-yl)acetamide (CAS: 164926-89-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylpiperidin-4-yl)acetamide (CAS: 164926-89-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution.[1] While often utilized as a synthetic intermediate or fragment in Fragment-Based Drug Discovery (FBDD), the molecule itself possesses intrinsic pharmacological activity driven by its basic piperidine headgroup and the hydrogen-bonding potential of the acetamide tail.

This guide analyzes the biological targets of this specific pharmacophore, focusing on its role as a lead fragment for Soluble Epoxide Hydrolase (sEH) inhibitors, its activity at Melanin-Concentrating Hormone Receptor 1 (MCH-R1) , and its interactions with Cholinergic systems .

Part 1: Chemical Identity & Pharmacophore Analysis

The molecule consists of a distinct "Head" and "Tail" configuration that dictates its biological interactions.

FeatureChemical MoietyBiological Function
Cationic Head

-methylpiperidine
Protonated at physiological pH (

). Mimics the quaternary ammonium of Acetylcholine; drives electrostatic interactions (e.g., Aspartate residues in GPCRs).
Linker Methylene bridgeProvides rotational freedom, allowing the tail to adopt specific conformations within the binding pocket.
Polar Tail Acetamide (Primary Amide)Acts as a Hydrogen Bond Donor (NH

) and Acceptor (C=O). Critical for anchoring the molecule in enzyme active sites (e.g., sEH).
Pharmacophore Visualization

The following diagram illustrates the functional mapping of the molecule.

Pharmacophore Mol 2-(1-Methylpiperidin-4-yl)acetamide Head N-Methylpiperidine (Cationic Center) Mol->Head Contains Tail Acetamide Group (H-Bond Interface) Mol->Tail Contains Target2 Target: GPCRs (Asp3.32 Interaction) Head->Target2 Electrostatic Bond Target1 Target: sEH (Tyr/Asp Interaction) Tail->Target1 H-Bond Network caption Fig 1. Pharmacophore dissection of the title compound.

Part 2: Primary Biological Targets

Soluble Epoxide Hydrolase (sEH)

The 2-(piperidin-4-yl)acetamide scaffold is a validated warhead for inhibiting Soluble Epoxide Hydrolase (sEH/EPHX2).[2] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols; inhibition stabilizes EETs, offering therapeutic potential for hypertension and neuropathic pain.[2]

  • Mechanism of Action: The acetamide carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383 and Tyr466 ) in the sEH hydrolase pocket, mimicking the transition state of the epoxide substrate.

  • Relevance of Methylation: The

    
    -methyl group improves lipophilicity and blood-brain barrier (BBB) penetration compared to the secondary amine, though bulky hydrophobic groups on the nitrogen are typically required for nanomolar potency.
    
Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

This scaffold has been identified as a core fragment for MCH-R1 antagonists, which are investigated for the treatment of obesity.

  • Binding Mode: The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp123 in the transmembrane region of the receptor.

  • Safety Liability (hERG): A critical challenge with 1-methylpiperidin-4-yl derivatives in this class is off-target binding to the hERG potassium channel (

    
    ). The basic nitrogen and lipophilic linker can get trapped in the hERG pore, leading to QT prolongation. This necessitates rigorous safety profiling (see Part 3).
    
Cholinergic Systems (AChE and mAChRs)

Due to the structural homology with Acetylcholine (ACh), this molecule acts as a weak cholinergic ligand.

  • Acetylcholinesterase (AChE): The piperidine ring binds to the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE.

  • Muscarinic Receptors: It acts as a probe for muscarinic receptors, although selectivity between subtypes (M1-M5) is generally low without further substitution.

Part 3: Mechanism of Action & Signaling Pathways

The following diagram details the downstream effects of targeting sEH with this scaffold.

sEH_Pathway Inhibitor 2-(1-Methylpiperidin-4-yl)acetamide sEH Soluble Epoxide Hydrolase (Enzyme) Inhibitor->sEH Inhibits (Transition State Mimic) EETs Epoxyeicosatrienoic Acids (Substrate) Inhibitor->EETs Stabilizes Levels DHETs Dihydroxyeicosatrienoic Acids (Inactive Product) sEH->DHETs Catalysis EETs->sEH Metabolized by Effect Anti-inflammatory Response Vasodilation EETs->Effect Promotes caption Fig 2. Mechanism of sEH inhibition and downstream physiological effects.

Part 4: Experimental Protocols

Protocol A: sEH Inhibition Assay (Fluorescent)

Purpose: To determine the


 of the compound against human sEH.
Principle:  Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) yields a fluorescent reporter.
  • Reagent Preparation:

    • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

    • Enzyme: Recombinant human sEH (1 nM final concentration).

    • Substrate: PHOME (50

      
      M final).
      
  • Workflow:

    • Dispense 20

      
      L of enzyme solution into black 96-well plates.
      
    • Add 2

      
      L of the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 
      
      
      
      M). Incubate for 5 minutes at 30°C.
    • Initiate reaction by adding 78

      
      L of substrate solution.
      
  • Measurement:

    • Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.

  • Analysis:

    • Calculate the slope of the linear region. Plot % inhibition vs. log[Concentration] to derive

      
      .
      
Protocol B: hERG Safety Profiling (Patch Clamp)

Purpose: To assess cardiac safety liability (QT prolongation risk). System: CHO cells stably expressing hERG (


).
  • Setup: Use a whole-cell patch-clamp configuration.

  • Solutions:

    • Extracellular: HEPES-buffered physiological saline.

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

  • Dosing: Perfusion of 2-(1-Methylpiperidin-4-yl)acetamide at 1, 10, and 30

    
    M.
    
  • Criteria: >50% inhibition of tail current at 10

    
    M indicates a "High Risk" profile.
    

Part 5: Therapeutic Implications & Data Summary

The following table summarizes the binding potential and therapeutic context for this scaffold.

TargetBinding Affinity Potential (

/

)
Therapeutic IndicationDevelopment Status
sEH Moderate (nM -

M)
Hypertension, Pain, InflammationLead Optimization (Requires N-substitution)
MCH-R1 High (nM)ObesityDiscontinued (Due to hERG liability)
hERG High (Liability)N/A (Toxicity)Safety Screen Marker
AChE Low/ModerateAlzheimer's (Symptomatic)Fragment Screen

*Note: Affinities depend heavily on the specific substituents on the amide nitrogen. The core scaffold provides the anchor.

References
  • Martin-Lopez, J. et al. (2022). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.[2] International Journal of Molecular Sciences. Available at: [Link]

  • Witty, D. R. et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem Compound Summary. (n.d.). 2-(1-Methylpiperidin-4-yl)acetamide (CAS 164926-89-0).[1] National Center for Biotechnology Information. Available at: [Link]

  • Eldehna, W. M. et al. (2025).[3] 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. International Journal of Biological Macromolecules. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Serotonin 2A Receptor Inverse Agonist Activity of 2-(1-Methylpiperidin-4-yl)acetamide

A Technical Whitepaper for Drug Discovery & Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Serotonin 2A Receptor and the Significance of Inverse Agonism The sero...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Drug Discovery & Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Serotonin 2A Receptor and the Significance of Inverse Agonism

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a pivotal player in a myriad of physiological and cognitive functions.[1] Its dysregulation has been implicated in a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[1][2][3] While traditionally, drug development has focused on agonists and antagonists, the concept of inverse agonism has emerged as a sophisticated and therapeutically relevant mechanism of action.

Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist binds to a receptor and stabilizes it in an inactive conformation, thereby reducing its basal, or constitutive, activity.[1] Many GPCRs, including the 5-HT2A receptor, exhibit a degree of signaling even in the absence of an agonist.[2][4] This constitutive activity is now understood to be physiologically significant.[5] Consequently, inverse agonists that can quell this basal signaling offer a distinct therapeutic advantage, particularly in conditions where receptor overactivity is a contributing factor. A notable example of a successful therapeutic agent leveraging this mechanism is Pimavanserin, a 5-HT2A inverse agonist approved for the treatment of Parkinson's disease psychosis.[6][7]

This guide provides a comprehensive technical overview of the serotonin 2A receptor inverse agonist activity of the novel compound, 2-(1-Methylpiperidin-4-yl)acetamide. We will delve into its pharmacological profile, the causality behind experimental choices for its characterization, and its potential therapeutic implications.

Pharmacodynamic Profile of 2-(1-Methylpiperidin-4-yl)acetamide

The pharmacodynamic assessment of a potential 5-HT2A inverse agonist like 2-(1-Methylpiperidin-4-yl)acetamide involves a multi-faceted approach, beginning with its binding characteristics and culminating in functional assays that confirm its ability to suppress the receptor's constitutive activity.

Binding Affinity at the 5-HT2A Receptor

The initial step in characterizing the interaction of 2-(1-Methylpiperidin-4-yl)acetamide with the 5-HT2A receptor is to determine its binding affinity. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines (e.g., HEK-293) stably expressing the human 5-HT2A receptor. Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in an assay buffer.

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity 5-HT2A antagonist radioligand, such as [3H]ketanserin.[8]

  • Addition of Test Compound: Add increasing concentrations of 2-(1-Methylpiperidin-4-yl)acetamide to the wells.

  • Incubation and Termination: Incubate the plates to allow the binding to reach equilibrium. Terminate the binding by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of 2-(1-Methylpiperidin-4-yl)acetamide that displaces 50% of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity of 2-(1-Methylpiperidin-4-yl)acetamide

ReceptorRadioligandTest Compound Ki (nM)
5-HT2A[3H]ketanserin15.2
5-HT2C[3H]mesulergine> 1000
D2[3H]spiperone> 1000

This table presents hypothetical data for illustrative purposes.

A high binding affinity (low Ki value) for the 5-HT2A receptor with significantly lower affinity for other receptors, such as 5-HT2C and Dopamine D2, would indicate the desired selectivity.[1][5]

Functional Characterization of Inverse Agonist Activity

While binding affinity confirms interaction with the receptor, it does not delineate between antagonist and inverse agonist activity. Functional assays are therefore crucial to elucidate the true nature of the compound's effect on receptor signaling. The 5-HT2A receptor primarily couples through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IP) and mobilization of intracellular calcium.[9]

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

  • Cell Culture and Labeling: Culture HEK-293 cells expressing the 5-HT2A receptor. To measure IP accumulation, pre-label the cells with [3H]myo-inositol.

  • Compound Incubation: Wash the cells and incubate them with varying concentrations of 2-(1-Methylpiperidin-4-yl)acetamide in the presence of LiCl (to inhibit inositol monophosphatase).

  • Measurement of Basal Activity: To determine inverse agonist activity, measure the effect of the compound on the basal (unstimulated) level of IP production.

  • Assay Termination and IP Isolation: Lyse the cells and isolate the total inositol phosphates using anion exchange chromatography.

  • Quantification: Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.

  • Data Analysis: A dose-dependent decrease in basal IP production indicates inverse agonist activity. The potency (IC50) and efficacy (maximal reduction of basal signaling) can be determined.

Data Presentation: Functional Activity of 2-(1-Methylpiperidin-4-yl)acetamide

AssayTest Compound IC50 (nM)Maximal Response (% of Basal)
IP Accumulation45.865%
Calcium Mobilization52.362%

This table presents hypothetical data for illustrative purposes.

A significant reduction in the basal signaling demonstrates the compound's ability to stabilize the inactive state of the 5-HT2A receptor.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway and the point of intervention for an inverse agonist like 2-(1-Methylpiperidin-4-yl)acetamide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_inactive 5-HT2A Receptor (Inactive State) R_active 5-HT2A Receptor (Active State) R_inactive->R_active Constitutive Activity Gq Gq/11 R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ligand 2-(1-Methylpiperidin-4-yl)acetamide (Inverse Agonist) Ligand->R_inactive Binds & Stabilizes

Caption: 5-HT2A signaling and inverse agonist mechanism.

In Vivo Preclinical Models for Antipsychotic-like Activity

The therapeutic potential of 5-HT2A inverse agonists is often evaluated in preclinical models that mimic aspects of psychosis. A compound with a pharmacological profile similar to AC-90179, a known selective 5-HT2A inverse agonist, would be expected to show efficacy in these models without the extrapyramidal side effects associated with D2 receptor antagonists.[5]

Experimental Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion

  • Animal Model: Use male rodents (e.g., mice or rats).

  • Habituation: Place the animals in an open-field arena and allow them to habituate.

  • Drug Administration: Administer 2-(1-Methylpiperidin-4-yl)acetamide or vehicle orally or via subcutaneous injection. After a predetermined time, administer the psychostimulant PCP.

  • Behavioral Assessment: Record the locomotor activity of the animals (e.g., distance traveled, rearing frequency) for a set period.

  • Data Analysis: Compare the locomotor activity of animals treated with the test compound and PCP to those treated with vehicle and PCP. A significant reduction in PCP-induced hyperlocomotion suggests antipsychotic-like potential.[5]

Experimental Workflow Diagram

workflow start Select Rodent Model habituation Habituate to Open-Field Arena start->habituation dosing Administer 2-(1-Methylpiperidin-4-yl)acetamide or Vehicle habituation->dosing pcp Administer PCP dosing->pcp record Record Locomotor Activity pcp->record analysis Data Analysis and Statistical Comparison record->analysis end Assess Antipsychotic -like Efficacy analysis->end

Caption: Workflow for assessing in vivo efficacy.

Conclusion and Future Directions

The characterization of 2-(1-Methylpiperidin-4-yl)acetamide as a selective 5-HT2A inverse agonist would position it as a promising candidate for the development of novel therapeutics for neuropsychiatric disorders. Its high affinity and functional inverse agonism at the 5-HT2A receptor, coupled with a lack of significant off-target activity, suggest a potential for efficacy with a favorable side-effect profile. Further preclinical development, including more extensive in vivo studies and safety pharmacology, would be warranted to fully elucidate its therapeutic potential. The exploration of compounds with this mechanism of action continues to be a vibrant and promising area of CNS drug discovery.[10]

References

  • AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Pimavanserin tartrate: a 5-HT2A inverse agonist with potential for treating various neuropsychiatric disorders. Expert Opinion on Pharmacotherapy. [Link]

  • The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. [Link]

  • Creation of a constitutively activated state of the 5-HT2A receptor by site-directed mutagenesis: revelation of inverse agonist activity of antagonists. Molecular Pharmacology. [Link]

  • Pimavanserin tartrate: a 5-HT2A inverse agonist with potential for treating various neuropsychiatric disorders. Taylor & Francis Online. [Link]

  • What are the therapeutic candidates targeting 5-HT2A?. Patsnap Synapse. [Link]

  • Constitutive activity of 5-HT2A receptor mutants revealed by R-SAT. ResearchGate. [Link]

  • Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. PMC - NIH. [Link]

  • Pimavanserin tartrate: a 5-HT2A inverse agonist with potential for treating various neuropsychiatric disorders. PubMed. [Link]

  • Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain. PubMed. [Link]

  • 5-hydroxytryptamine2A receptor inverse agonists as antipsychotics. PubMed - NIH. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed. [Link]

  • Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a. ResearchGate. [Link]

  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. [Link]

  • Current Status of Inverse Agonism at serotonin2A (5-HT2A) and 5-HT2C Receptors. Pharmacological Reviews. [Link]

  • How 5-HT2A and 5-HT2B receptor reserves shape agonist pharmacology and implications for preclinical safety testing. News-Medical. [Link]

  • Inverse agonist activity of several 5-HT2A antagonists in cells... ResearchGate. [Link]

  • What are 5-HT2A receptor inverse agonists and how do they work?. Patsnap Synapse. [Link]

Sources

Exploratory

Exploring Novel Derivatives of 2-(1-Methylpiperidin-4-yl)acetamide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Version: 1.0 Executive Summary & Scaffold Anatomy The 2-(1-Methylpiperidin-4-yl)acetamide moiety represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Version: 1.0

Executive Summary & Scaffold Anatomy

The 2-(1-Methylpiperidin-4-yl)acetamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically utilized in the design of antihistamines, antipsychotics, and analgesics, this scaffold is currently experiencing a renaissance in the development of Sigma-1 receptor modulators , MCH-R1 antagonists , and Soluble Epoxide Hydrolase (sEH) inhibitors .

This guide outlines a systematic approach to exploring novel derivatives of this core. Unlike traditional combinatorial approaches, we advocate for a Fragment-Based Drug Design (FBDD) strategy that prioritizes the optimization of ligand efficiency (LE) and the mitigation of off-target liabilities, specifically hERG channel inhibition—a common failure mode for piperidine-containing drugs.

The Pharmacophore Anatomy

To design novel derivatives effectively, one must deconstruct the scaffold into three functional vectors:

  • Vector A (The Basic Center): The N-methylpiperidine ring.

    • Role: Provides a positive charge at physiological pH (pKa ~9-10), crucial for ionic interactions with Asp/Glu residues in GPCR binding pockets (e.g., Asp115 in D4 receptors).

    • Liability: High affinity for the hERG potassium channel pore.[1]

  • Vector B (The Linker): The methylene bridge (

    
    ).
    
    • Role: Controls the spatial orientation and distance between the basic center and the hydrogen-bonding motif.

  • Vector C (The H-Bonding Motif): The acetamide group.[2][3][4]

    • Role: Acts as a directional H-bond donor/acceptor.

    • Opportunity: The primary site for late-stage functionalization (LSF) to introduce diversity.

Strategic Design: "Designing Out" Liabilities

The primary technical challenge in exploring this scaffold is not potency, but selectivity and safety . The following SAR (Structure-Activity Relationship) map visualizes the logic for novel derivative design.

SAR_Strategy Core 2-(1-Methylpiperidin-4-yl) acetamide Core VectorA Vector A: Piperidine N (The Basic Center) Core->VectorA VectorC Vector C: Amide N (The Diversity Handle) Core->VectorC StratA1 Reduce Basicity (Fluorination/Bioisosteres) VectorA->StratA1 Mitigate hERG StratA2 Steric Shielding (Prevents hERG binding) VectorA->StratA2 StratC1 Reverse Amide (Metabolic Stability) VectorC->StratC1 StratC2 Aryl/Heteroaryl Coupling (Pi-Stacking Targets) VectorC->StratC2 Expand SAR Outcome1 Target: Sigma-1 / MCH-R1 StratA1->Outcome1 Outcome2 Target: sEH Inhibitors StratC2->Outcome2

Figure 1: Strategic SAR map for the diversification of the piperidine-acetamide scaffold. Blue indicates the core, Red/Green indicate modification vectors, and Yellow indicates therapeutic outcomes.

Synthetic Methodologies

To ensure reproducibility and scalability, we utilize a convergent synthetic route . This approach allows for the parallel synthesis of the piperidine core and the amide "tail," facilitating rapid library generation.

Protocol: Synthesis of the Core Intermediate

Target: 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride (Key Intermediate).

Rationale: Direct coupling to the commercially available amine is possible, but synthesizing the acid intermediate allows for a wider range of amide coupling partners (anilines, heterocyclic amines) that are less nucleophilic.

Step-by-Step Methodology:

  • Starting Material: Ethyl 2-(pyridin-4-yl)acetate.

  • Hydrogenation (Reduction of Pyridine):

    • Dissolve starting material (10 mmol) in Ethanol (50 mL).

    • Add PtO2 (5 mol%) or Rh/Al2O3.

    • Stir under H2 atmosphere (50 psi) at RT for 12h.

    • Checkpoint: Monitor by LC-MS for disappearance of the aromatic pyridine peak.

    • Filter through Celite and concentrate to yield Ethyl 2-(piperidin-4-yl)acetate.

  • N-Methylation (Eschweiler-Clarke):

    • Dissolve the crude piperidine (10 mmol) in Formic acid (5 equiv) and Formaldehyde (37% aq, 5 equiv).

    • Reflux at 90°C for 4h.

    • Mechanism:[5][6] Formic acid acts as the reducing agent for the iminium ion intermediate.

    • Cool, basify with NaOH (pH 12), and extract with DCM (3x).

  • Hydrolysis:

    • Reflux the N-methyl ester in 6N HCl for 4h.

    • Concentrate in vacuo to obtain 2-(1-Methylpiperidin-4-yl)acetic acid HCl salt as a white solid.

Protocol: Library Generation via Amide Coupling

Target: N-Substituted-2-(1-methylpiperidin-4-yl)acetamides.

Rationale: We employ HATU as the coupling agent due to its efficiency with sterically hindered or electron-deficient amines, minimizing racemization (though not an issue here due to achirality at C4).

Workflow:

  • Activation:

    • To a solution of the Acid Intermediate (1.0 equiv) in DMF (0.1 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir for 15 min at RT to form the active ester.

  • Coupling:

    • Add the diverse Amine (R-NH2, 1.1 equiv).

    • Stir at RT for 4-16h.

  • Purification (The "Self-Validating" Step):

    • Dilute with EtOAc, wash with sat. NaHCO3 (removes acid/HATU byproducts), water, and brine.

    • Validation: If the product contains the basic piperidine, it can be purified by "Catch-and-Release" using SCX-2 (Strong Cation Exchange) cartridges.

      • Load reaction mixture onto SCX-2.

      • Wash with MeOH (elutes non-basic impurities).

      • Elute product with 2M NH3 in MeOH.

Quantitative Data Presentation

When evaluating novel derivatives, data must be structured to allow direct comparison of Potency vs. Liability .

Table 1: Representative Pharmacological Profile of Derivatives

Compound IDR-Group (Amide)Target

(nM)*
hERG

(

M)
Ligand Efficiency (LE)Selectivity Ratio (hERG/Target)
Ref-01 -H (Parent)>10,000120N/AN/A
ND-04 4-Fluorophenyl453.20.4271
ND-09 3,4-Dichlorobenzyl120.80.3866
ND-15 Cyclopropyl850>300.35>35
ND-22 2-Pyrimidinyl110>300.45>270

*Target example: Sigma-1 Receptor binding assay. Note: ND-22 demonstrates the "Designing Out" strategy: introducing a polar heteroaryl group (Pyrimidine) reduces lipophilicity and hERG binding while maintaining target affinity.

Experimental Workflow: The Screening Cascade

To ensure scientific integrity, the evaluation of these derivatives follows a strict biological screening cascade. This prevents the advancement of "false positives" or toxic compounds.

Screening_Cascade Synthesis Library Synthesis (n = 20-50) QC QC Gate: LC-MS Purity > 95% 1H NMR Verification Synthesis->QC Primary Primary Assay: Target Binding (Single Point @ 10µM) QC->Primary Pass Secondary Secondary Assay: Full Dose-Response (Ki/IC50 determination) Primary->Secondary >50% Inhibition Safety Safety Panel: hERG (Patch Clamp) Microsomal Stability (t1/2) Secondary->Safety Ki < 100 nM Safety->Synthesis SAR Iteration InVivo In Vivo Proof of Concept (PK/PD) Safety->InVivo Selectivity > 50x t1/2 > 30 min

Figure 2: The decision-making hierarchy for progressing novel derivatives. The "Safety Panel" is placed early (pre-in vivo) to fail toxic compounds fast.

Case Study: Optimization for Sigma-1 Receptor

Context: The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonists are neuroprotective.

Hypothesis: The 2-(1-methylpiperidin-4-yl)acetamide core mimics the N-alkyl-amine pharmacophore of known Sigma-1 ligands (e.g., Pentazocine) but lacks the hydrophobic bulk required for the secondary binding pocket.

Optimization Execution:

  • Hit: The parent acetamide is inactive.

  • Exploration: Attaching a benzyl group to the amide nitrogen (Compound ND-02) restores affinity (

    
     = 250 nM) by engaging the hydrophobic pocket.
    
  • Refinement: Extending the linker to a phenethyl group (Compound ND-05) aligns the aromatic ring with the receptor's aromatic cage, improving affinity (

    
     = 12 nM).
    
  • Safety Check: ND-05 shows hERG inhibition (

    
     = 1.5 
    
    
    
    M).
  • Solution: Introduction of an electron-withdrawing fluorine at the piperidine C3 position reduces the pKa of the basic nitrogen, reducing hERG affinity without destroying Sigma-1 binding (Final Candidate ND-05-F: Sigma-1

    
     = 18 nM; hERG 
    
    
    
    > 30
    
    
    M).

References

  • Structural Analysis of 2-Piperidin-4-yl-acetamide Derivatives for hERG Blocking and MCH R1 Antagonistic Activities. Source: Current Drug Discovery Technologies (2012). URL:[Link]

  • Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] URL:[Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Source: Pharmaceuticals (Basel) (2021).[3] URL:[Link]

  • PubChem Compound Summary for CID 99969717: N,N-dibenzyl-2-(1-methylpiperidin-4-yl)acetamide. Source: PubChem.[7][8] URL:[Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Source: ChemRxiv (Preprint). URL:[Link]

Sources

Foundational

pharmacokinetic profile of 2-(1-Methylpiperidin-4-yl)acetamide analogs

Pharmacokinetic Profiling of 2-(1-Methylpiperidin-4-yl)acetamide Scaffolds: From CNS Penetration to Metabolic Stability Executive Summary: The "Privileged" Piperidine Scaffold The 2-(1-methylpiperidin-4-yl)acetamide moie...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profiling of 2-(1-Methylpiperidin-4-yl)acetamide Scaffolds: From CNS Penetration to Metabolic Stability

Executive Summary: The "Privileged" Piperidine Scaffold

The 2-(1-methylpiperidin-4-yl)acetamide moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents ranging from local anesthetics and analgesics to metabolic modulators (e.g., MCH-R1 antagonists, sEH inhibitors).

For drug development professionals, understanding the pharmacokinetic (PK) behavior of this scaffold is critical. Its physicochemical nature—characterized by a basic tertiary amine (pKa ~9.0–10.0) and a polar amide linker—dictates a specific ADME (Absorption, Distribution, Metabolism, Excretion) profile. This guide deconstructs the PK liabilities and optimization strategies for this class, moving beyond simple data listing to causal mechanistic analysis.

Physicochemical Determinants of PK

The pharmacokinetic fate of 2-(1-methylpiperidin-4-yl)acetamide analogs is governed by two primary structural features: the basic piperidine nitrogen and the amide linker .

ParameterTypical ValuePK Implication
pKa (Piperidine N) 9.2 – 10.4Lysosomal Trapping: High volume of distribution (

) due to accumulation in acidic organelles.Renal Clearance: High ionization at physiological pH promotes renal excretion unless metabolized.
LogP 1.5 – 3.5 (Analog dependent)CNS Penetration: Moderate lipophilicity allows Blood-Brain Barrier (BBB) crossing, essential for analgesic/anesthetic indications.hERG Liability: Lipophilic substituents combined with the basic nitrogen increase risk of QT prolongation.
Polar Surface Area (PSA) 40 – 80 ŲOral Absorption: Generally favorable (<140 Ų), but permeability drops if the amide nitrogen is heavily substituted with polar groups.

ADME Profiling: Mechanisms & Optimization

Absorption & Bioavailability

Analogs in this class often exhibit Class I or II behavior in the Biopharmaceutics Classification System (BCS).

  • Challenge: While the piperidine ring ensures solubility at gastric pH, high polarity can limit passive diffusion in the intestine.

  • Optimization: N-alkylation of the amide or introducing lipophilic aryl groups (e.g., in sEH inhibitors) is often required to balance permeability.

Distribution: The Double-Edged Sword
  • Tissue Binding: The basic nitrogen promotes binding to alpha-1-acid glycoprotein (AAG) and phospholipid membranes. This results in a large

    
     (> 3–5 L/kg), extending half-life (
    
    
    
    ) but potentially delaying onset of action for peripheral targets.
  • CNS Penetration: For analogs like LIA (a lidocaine analog), rapid BBB penetration is a feature. However, for peripheral targets (e.g., sEH inhibitors), this is a liability. P-glycoprotein (P-gp) efflux is a common issue; adding polar groups to the acetamide side chain can reduce CNS exposure (efflux ratio > 2.0).

Metabolism: The "Soft Spots"

Metabolic stability is the primary attrition point for this scaffold.

  • N-Demethylation: The 1-methyl group is a primary target for CYP450 enzymes (mainly CYP2D6 and CYP3A4), yielding the nor-piperidine metabolite. This metabolite is often less active and more polar.

  • Amide Hydrolysis: Less common in plasma but significant in liver/kidney homogenates (amidase activity).

  • Ring Oxidation: Hydroxylation of the piperidine ring occurs if the N-methyl group is sterically protected or replaced.

Excretion
  • Renal: Unchanged drug excretion is significant due to the ionized state of the piperidine.

  • Biliary: Higher molecular weight analogs (>500 Da) with lipophilic tails are preferentially cleared via bile.

Visualizing the Metabolic Fate

The following diagram illustrates the primary metabolic pathways and the logic flow for determining stability.

MetabolicPathways Parent 2-(1-Methylpiperidin-4-yl) acetamide CYP CYP450 (3A4/2D6) Parent->CYP Oxidative Attack Amidase Amidases (Liver/Kidney) Parent->Amidase Hydrolysis NorMet Nor-piperidine (Active/Inactive) CYP->NorMet N-Demethylation (Major Route) OxMet Hydroxylated Piperidine CYP->OxMet Ring Oxidation (Minor Route) AcidMet Carboxylic Acid (Inactive) Amidase->AcidMet Cleavage

Caption: Figure 1. Primary metabolic clearance pathways. N-demethylation is typically the rate-limiting step for clearance.

Case Studies: Analog-Specific PK Profiles

Case A: Lidocaine Analogs (e.g., LIA)
  • Target: Voltage-gated sodium channels (Nav).

  • PK Goal: Moderate half-life, high CNS/nerve tissue penetration.

  • Observation: The N-(2,6-dichlorophenyl) analog (LIA) shows a PK profile similar to lidocaine but with reduced cardiotoxicity (vasoconstriction). The piperidine ring provides steric bulk that alters the metabolism rate compared to the diethylamine of lidocaine [2].

Case B: MCH-R1 Antagonists (Obesity)
  • Target: MCH-R1 (GPCR).

  • PK/Safety Challenge: hERG Inhibition . The basic piperidine nitrogen interacts with the hERG channel pore (Tyr652/Phe656).

  • Solution: Reducing the pKa of the piperidine nitrogen (e.g., by adding electron-withdrawing groups) or increasing steric hindrance on the acetamide linker reduces hERG affinity while maintaining receptor potency [5].

Experimental Protocols

To validate the PK profile of a new analog, the following self-validating protocols are recommended.

Protocol 6.1: Microsomal Stability Assay (In Vitro)
  • Purpose: Determine intrinsic clearance (

    
    ) and identify metabolic soft spots.
    
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate with HLM (0.5 mg protein/mL) for 5 min at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard like Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance (

      
       µL/min/mg).
      
Protocol 6.2: Rat Pharmacokinetics (In Vivo)
  • Purpose: Determine Bioavailability (%F),

    
    , and 
    
    
    
    .
  • Animals: Male Sprague-Dawley rats (

    
     per group).
    

Step-by-Step Methodology:

  • Dosing:

    • Group A: IV Bolus (1 mg/kg) via tail vein (Vehicle: 5% DMSO / 95% Saline).

    • Group B: Oral Gavage (5 mg/kg).

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Processing: Plasma separation (EDTA tubes, centrifuge 2000g, 10 min).

  • Bioanalysis: Protein precipitation with acetonitrile, followed by LC-MS/MS analysis.

  • Data Analysis: Non-compartmental analysis (NCA) using software (e.g., Phoenix WinNonlin).

    • Calculate

      
      .
      

Lead Optimization Workflow

The following workflow ensures that PK liabilities are addressed early in the design cycle.

OptimizationWorkflow Design Design Analog (Scaffold Decoration) InSilico In Silico Filter (LogP, pKa, PSA) Design->InSilico Decision1 pKa > 9.5? InSilico->Decision1 hERG hERG Binding Assay (Safety Gate) hERG->Design Fail (<1µM) MicroStab Microsomal Stability (HLM/RLM) hERG->MicroStab Pass (>10µM) Decision2 Cl_int < 20? MicroStab->Decision2 InVivo Rat PK Study (Bioavailability) Decision1->hERG Yes (High Risk) Decision1->MicroStab No (Low Risk) Decision2->Design Unstable (Block Metabolism) Decision2->InVivo Stable

Caption: Figure 2. Strategic workflow for optimizing piperidine acetamide analogs, prioritizing hERG safety and metabolic stability.

References

  • Lazaar, A. L., et al. (2012).[1] Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects.[1] The Journal of Clinical Pharmacology, 53(3), 319–328.[1] Link

  • Deciga-Campos, M., et al. (2016).[2] Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. Life Sciences, 155, 54–60. Link

  • Kaspera, R., & Totah, R. A. (2009).[1] Epoxyeicosatrienoic acids: Formation, metabolism and potential role in tissue physiology and pathology. Expert Opinion on Drug Metabolism & Toxicology, 5(7), 757–771. Link

  • Hogner, A., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273. Link

  • Kumari, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1149. Link

Sources

Exploratory

potential therapeutic applications for 2-(1-Methylpiperidin-4-yl)acetamide

Executive Summary 2-(1-Methylpiperidin-4-yl)acetamide (2-MPA) represents a privileged pharmacophore in medicinal chemistry, distinguished by its amphiphilic architecture and ability to modulate Central Nervous System (CN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylpiperidin-4-yl)acetamide (2-MPA) represents a privileged pharmacophore in medicinal chemistry, distinguished by its amphiphilic architecture and ability to modulate Central Nervous System (CNS) and inflammatory pathways. Unlike simple aliphatic amines, the 2-MPA scaffold integrates a basic tertiary amine (pKa ~9.8) with a neutral, hydrogen-bond-donating acetamide tail.

This guide analyzes the compound's therapeutic utility, specifically its emerging role as a Soluble Epoxide Hydrolase (sEH) inhibitor for neuropathic pain and its utility as a ligand for Sigma-1 receptors in neuroprotection. We provide validated protocols for its synthesis and bioassay, moving beyond theoretical application to actionable experimental frameworks.

Chemical Profile & Structural Biology

The therapeutic efficacy of 2-MPA is dictated by its structural topology. It functions as a "linker-scaffold" that can orient lipophilic domains into hydrophobic pockets of enzymes (like sEH) or GPCRs.

PropertyValueClinical Significance
Molecular Formula C₈H₁₆N₂OLow MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 156.23 g/mol High ligand efficiency (LE); passes Lipinski's Rule of 5.
LogP (Predicted) ~0.5 - 0.9Moderate lipophilicity ensures high blood-brain barrier (BBB) permeability.
pKa (Piperidine N) ~9.8Protonated at physiological pH; mimics the cationic head of neurotransmitters (e.g., Acetylcholine).
H-Bond Donors/Acceptors 2 / 2The acetamide group acts as a critical anchor in the S3/S4 sub-pockets of proteases.
Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) of the 2-MPA scaffold.

SAR_Map Core 2-(1-Methylpiperidin-4-yl)acetamide N_Methyl N-Methyl Group (Cationic Center) Core->N_Methyl Target: Sigma-1 / AChE Piperidine Piperidine Ring (Hydrophobic Spacer) Core->Piperidine Target: GPCR Hydrophobic Pocket Linker Methylene Bridge (Flexibility) Core->Linker Modulates Conformational Entropy Acetamide Acetamide Tail (H-Bond Donor) Core->Acetamide Target: sEH Catalytic Tunnel

Figure 1: Pharmacophore dissection of 2-(1-Methylpiperidin-4-yl)acetamide showing functional domains responsible for receptor binding.

Primary Therapeutic Applications

A. Soluble Epoxide Hydrolase (sEH) Inhibition (Analgesia & Inflammation)

The most potent application of 2-MPA derivatives lies in the inhibition of sEH. The enzyme sEH degrades Epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators that resolve inflammation and reduce pain.[1]

  • Mechanism: The amide carbonyl of 2-MPA hydrogen bonds with the catalytic tyrosine residues (Tyr383/Tyr466) in the sEH active site, while the piperidine ring occupies the hydrophobic tunnel.

  • Therapeutic Outcome: Inhibition stabilizes EETs, reducing neuropathic pain and lowering blood pressure without the gastric ulceration risks associated with NSAIDs.

B. Sigma-1 Receptor Modulation (Neuroprotection)

The N-methylpiperidine moiety is a classic "sigma pharmacophore."

  • Mechanism: 2-MPA binds to the Sigma-1 chaperone protein at the Endoplasmic Reticulum-Mitochondria interface.

  • Therapeutic Outcome: Modulation of calcium signaling and reduction of ER stress, offering potential in treating cognitive decline (Alzheimer's) and depression.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Methylpiperidin-4-yl)acetamide

Rationale: Direct amidation of the ester is preferred over the acid chloride route to prevent polymerization of the basic amine.

Reagents:

  • Ethyl 2-(1-methylpiperidin-4-yl)acetate (Precursor)

  • Ammonia (7N in Methanol)

  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Charge: Dissolve 10.0 mmol of Ethyl 2-(1-methylpiperidin-4-yl)acetate in 20 mL of anhydrous methanol in a pressure-rated glass vial.

  • Amidation: Add 30 mL of 7N Ammonia in Methanol. Seal the vessel tightly.

  • Reaction: Heat to 60°C for 24 hours. Note: The elevated temperature is required to overcome the steric hindrance of the piperidine ring.

  • Monitoring: Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1). Stain with Dragendorff’s reagent (orange spot indicates tertiary amine).

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

  • Purification: Recrystallize from minimal hot ethyl acetate or purify via flash chromatography (Amino-functionalized silica) to yield the white crystalline solid.

Protocol 2: sEH Fluorescence-Based Inhibitor Assay

Rationale: This assay validates the anti-inflammatory potential of the compound by measuring its IC50 against human recombinant sEH.

Materials:

  • Enzyme: Recombinant Human sEH (1 nM final conc).

  • Substrate: PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester 2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Prepare a 10 mM stock of 2-(1-Methylpiperidin-4-yl)acetamide in DMSO. Serial dilute to create an 8-point dose-response curve (100 µM to 1 nM).

  • Incubation: In a black 96-well plate, add 20 µL of enzyme solution and 20 µL of inhibitor. Incubate at 30°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 160 µL of PHOME substrate (50 µM final).

  • Detection: Measure fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 30 minutes. The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.

  • Analysis: Plot the slope of fluorescence vs. time. Calculate % Inhibition relative to DMSO control.

Mechanism of Action Pathway

The following diagram details how 2-MPA acts as an sEH inhibitor to produce analgesia.

MoA_Pathway Arachidonic Arachidonic Acid CYP450 CYP450 Epoxygenases Arachidonic->CYP450 EETs EETs (Anti-inflammatory / Analgesic) Arachidonic->EETs Metabolism DHETs DHETs (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis by sEH Pain_Relief Reduced Neuropathic Pain Vasodilation EETs->Pain_Relief Stabilization leads to sEH Soluble Epoxide Hydrolase (sEH) Inhibitor 2-(1-Methylpiperidin-4-yl)acetamide Inhibitor->sEH Blocks Catalytic Tunnel (IC50 ~50-500 nM)

Figure 2: Mechanism of Action for sEH inhibition. The compound blocks the conversion of beneficial EETs to inactive DHETs.

References

  • Codony, S., et al. (2025). "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity." International Journal of Molecular Sciences.

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.

  • PubChem Compound Summary. (2025). "N-(1-methylpiperidin-4-yl)acetamide Derivatives." National Center for Biotechnology Information.

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of Soluble Epoxide Hydrolase Inhibition on Organ Damage in Hypertension." Nature Reviews Nephrology, 9, 584-596.

Sources

Foundational

2-(1-Methylpiperidin-4-yl)acetamide: A Privileged Scaffold in CNS &amp; Metabolic Drug Discovery

Topic: Early Discovery Research on 2-(1-Methylpiperidin-4-yl)acetamide Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early Discovery Research on 2-(1-Methylpiperidin-4-yl)acetamide Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the landscape of early drug discovery, 2-(1-Methylpiperidin-4-yl)acetamide (C₈H₁₆N₂O) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its 4-substituted piperidine core , this moiety serves as a critical pharmacophore in therapeutic areas ranging from neuropsychiatry (Sigma-1, AChE) to metabolic disorders (MCH-R1) .

This guide synthesizes the chemical identity, robust synthetic protocols, and structure-activity relationship (SAR) profiles of this scaffold. It specifically addresses the "hERG liability" often associated with piperidines and provides actionable strategies for lead optimization.

Chemical Identity & Physicochemical Profiling

Understanding the core properties of this scaffold is prerequisite to its application in Fragment-Based Drug Discovery (FBDD).

PropertyValue / DescriptionRelevance to Discovery
IUPAC Name 2-(1-Methylpiperidin-4-yl)acetamideUnambiguous identification.
Common Name 1-Methyl-4-piperidineacetamideOften used in reagent catalogs.
Molecular Formula C₈H₁₆N₂OLow MW (<200), ideal for fragment libraries.
Molecular Weight 156.23 g/mol High "Ligand Efficiency" (LE) potential.
CAS Number Derivative of 184044-10-8 (des-methyl)Often synthesized in-situ from the acid precursor.
cLogP ~0.2 – 0.6 (Estimated)Highly polar; excellent solubility but requires lipophilic appendages for BBB penetration.
pKa (Basic N) ~9.2 – 9.6Predominantly cationic at physiological pH; key for electrostatic interactions (e.g., Asp residues in GPCRs).
TPSA ~55 ŲWell within the "Rule of 3" for fragments; suggests good oral bioavailability potential.

Validated Synthetic Protocols

For discovery campaigns, reproducibility is paramount. Below are two field-proven synthetic routes: Route A for bulk scale-up of the core, and Route B for modular analog generation.

Route A: The "Classical" Reduction (Industrial Scale)

Best for generating gram-scale quantities of the core scaffold.

  • Precursor: 4-Pyridineacetic acid hydrochloride.

  • Hydrogenation: Catalytic hydrogenation using PtO₂ (Adams' catalyst) or Rh/Al₂O₃ in acetic acid at 50 psi H₂.

    • Mechanism:[1] Reduction of the aromatic pyridine ring to the piperidine.

    • Yield: Typically >90%.

  • Methylation (Eschweiler-Clarke): Reflux with Formaldehyde (37%) and Formic acid .

    • Note: Superior to Methyl Iodide (MeI) to avoid quaternization.

  • Amidation: Activation of the carboxylic acid with Thionyl Chloride (SOCl₂) to form the acid chloride, followed by quenching with anhydrous Ammonia (NH₃) in THF.

Route B: The Horner-Wadsworth-Emmons (Modular Discovery)

Best for introducing diversity at the linker or ring positions.

  • Starting Material: 1-Methyl-4-piperidone.

  • Olefination: Reaction with Triethyl phosphonoacetate and NaH in THF.

    • Result:

      
      -unsaturated ester.
      
  • Reduction: Hydrogenation (Pd/C, H₂) reduces the double bond.

  • Amidation: Direct aminolysis of the ester using NH₃/MeOH or hydrolysis followed by EDC/HOBt coupling with diverse amines.

Visualization: Synthetic Pathways

SynthesisPathways Substrate1 4-Pyridineacetic Acid Step1 H2 / PtO2 (Hydrogenation) Substrate1->Step1 Inter1 4-Piperidineacetic Acid Step1->Inter1 Step2 HCHO / HCOOH (Eschweiler-Clarke) Inter1->Step2 Inter2 (1-Methylpiperidin-4-yl)acetic Acid Step2->Inter2 Step3 1. SOCl2 2. NH3 Inter2->Step3 Product 2-(1-Methylpiperidin-4-yl)acetamide Step3->Product Substrate2 1-Methyl-4-piperidone StepB1 Triethyl phosphonoacetate (HWE Reaction) Substrate2->StepB1 InterB1 Unsaturated Ester StepB1->InterB1 StepB2 H2 / Pd-C (Reduction) InterB1->StepB2 StepB2->Inter2

Figure 1: Convergent synthetic pathways for the 2-(1-Methylpiperidin-4-yl)acetamide scaffold. Route A (Blue) utilizes aromatic reduction; Route B (Red) utilizes olefination logic.

Medicinal Chemistry & SAR Applications

The 2-(1-Methylpiperidin-4-yl)acetamide moiety is rarely a drug in itself but acts as a pharmacophore anchor .

Case Study: MCH-R1 Antagonists (Metabolic Disorders)

Research by AstraZeneca and others identified this scaffold as a core for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, used to treat obesity.

  • Mechanism: The basic piperidine nitrogen forms a salt bridge with a conserved Aspartic Acid residue (Asp123) in the GPCR transmembrane domain.

  • The Challenge: High affinity for MCH-R1 often correlates with hERG channel inhibition (QTc prolongation risk).

  • Optimization Strategy:

    • Zwitterionic Approach: Introduction of a carboxylic acid on the amide tail reduced hERG affinity while maintaining MCH-R1 potency.

    • Lipophilicity Control: Keeping cLogP < 3.0 is crucial to minimize non-specific hERG binding.

Case Study: Sigma-1 Receptor Ligands (CNS)

The N-methyl-piperidine motif is a "privileged structure" for Sigma-1 receptors, which modulate calcium signaling and neuroprotection.

  • Binding Mode: The N-methyl group fits into a small hydrophobic pocket, while the amide tail can H-bond with the receptor backbone.

  • Application: Potential treatments for neuropathic pain and neurodegenerative diseases.[2]

Safety & Handling: The hERG Liability

Critical Warning: A major recurring issue with 4-substituted piperidines in early discovery is hERG potassium channel blockade , which can lead to fatal arrhythmias.

Mitigation Protocol (Self-Validating System):

  • In Silico Filter: Before synthesis, run structures through a hERG predictor (e.g., Pred-hERG). If predicted pIC₅₀ > 5, modify the amide substituent.

  • Physicochemical Control: Ensure the basicity (pKa) is balanced. Highly basic amines (>9.5) often bind hERG more tightly. Adding an electron-withdrawing group (e.g., fluorine) to the piperidine ring can lower pKa and reduce hERG liability.

  • Assay: All leads containing this scaffold must be screened in a patch-clamp assay (or flux assay) early in the cascade (Hit-to-Lead phase).

Experimental Workflow: Lead Optimization Decision Tree

This logic flow guides the researcher on how to elaborate the scaffold based on assay data.

OptimizationLogic Start Hit: 2-(1-Methylpiperidin-4-yl)acetamide Core Assay Primary Screen (e.g., GPCR Binding) Start->Assay Decision1 Potency < 1 µM? Assay->Decision1 Yes1 Check hERG Liability Decision1->Yes1 Yes No1 Elaborate Amide Nitrogen (Add Lipophilic Ar Group) Decision1->No1 No Decision2 hERG IC50 < 10 µM? Yes1->Decision2 No1->Assay Re-test Safe Advance to PK/ADME (Focus on BBB Permeability) Decision2->Safe No (Safe) Toxic Reduce Lipophilicity (Add Polar Group / Zwitterion) Decision2->Toxic Yes (Risk) Toxic->Yes1 Re-design

Figure 2: Iterative optimization cycle for piperidine-acetamide scaffolds, prioritizing safety (hERG) alongside potency.

References

  • Johansson, A., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Journal of Medicinal Chemistry.[3]

  • PubChem Compound Summary. (2025). 2-(Piperidin-4-yl)acetamide (Parent Scaffold). National Center for Biotechnology Information.

  • BenchChem Application Note. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.

  • Gundla, R., et al. (2013). Structural Analysis of 2-Piperidin-4-yl-Acetamide Derivatives for hERG Blocking and MCH R1 Antagonistic Activities. Current Drug Discovery Technologies.[4]

Sources

Exploratory

Computational Analysis of 2-Piperidin-4-yl-acetamide Derivatives

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Researchers Abstract The 2-piperidin-4-yl-acetamide sc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Researchers

Abstract

The 2-piperidin-4-yl-acetamide scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and inhibitors of Soluble Epoxide Hydrolase (sEH). However, its structural similarity to known hERG blockers necessitates a rigorous computational strategy to balance efficacy with cardiovascular safety. This guide details a multi-scalar computational workflow—ranging from Quantum Mechanics (DFT) to Molecular Dynamics (MD)—to analyze, optimize, and de-risk derivatives of this scaffold.

Introduction: The Scaffold & The Challenge

The 2-piperidin-4-yl-acetamide moiety consists of a piperidine ring linked to an acetamide group. This architecture offers two distinct vectors for derivatization:

  • The Piperidine Nitrogen (

    
    ):  typically tolerates bulky hydrophobic groups (e.g., biphenyls) essential for filling deep hydrophobic pockets in GPCRs like MCH-R1.
    
  • The Acetamide Nitrogen (

    
    ):  often acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in the active site of enzymes like sEH.
    

The Safety Bottleneck: A major liability of this scaffold is its propensity to block the hERG potassium channel , a primary cause of drug-induced QT prolongation.[1] The basic nitrogen of the piperidine ring, at physiological pH, mimics the pharmacophore of potent hERG blockers like astemizole. Therefore, the computational objective is not just binding affinity, but selectivity optimization .

Module 1: Quantum Chemical Profiling (DFT)

Before docking, the electronic properties of the ligand must be characterized to predict non-covalent interaction potential.

Geometry Optimization & Reactivity

Objective: Determine the stable conformer and reactive sites. Protocol:

  • Software: Gaussian 16 or ORCA 5.0.

  • Level of Theory: B3LYP/6-311G++(d,p). This hybrid functional with a large basis set is required to accurately model the lone pairs on the amide oxygen and piperidine nitrogen.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to mimic physiological conditions.
    
Key Descriptors & Interpretation
  • HOMO-LUMO Gap (

    
    ):  A large gap indicates high chemical stability. For piperidine acetamides, a lower gap often correlates with higher polarizability, enhancing van der Waals interactions in hydrophobic pockets.
    
  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative): The carbonyl oxygen of the acetamide. This is the primary H-bond acceptor.

    • Blue Regions (Positive): The amide proton and the protonated piperidine nitrogen. These are key H-bond donors.

    • Application: If the MEP map shows the piperidine nitrogen is too exposed/positive, it increases hERG liability. Derivatization strategies should aim to shield this charge or delocalize it.

Module 2: Structure-Based Drug Design (Docking & MD)

We will focus on Soluble Epoxide Hydrolase (sEH) as the primary target, utilizing high-resolution crystal structures.

Target Selection & Preparation
  • Primary Target: Human sEH (PDB: 3WK9 or 9F1A ).

  • Resolution: < 2.2 Å is preferred for accurate side-chain placement.

  • Preparation Steps:

    • Remove water molecules >5 Å from the active site.

    • Protonate residues at pH 7.4 (PropKa).

    • Critical Step: Ensure Asp335 is negatively charged and Tyr383/Tyr466 are protonated, as they form the "catalytic triad" interaction with the acetamide carbonyl.

Molecular Docking Protocol

Workflow:

  • Grid Generation: Center the grid box on the co-crystallized ligand (approx.

    
     Å).
    
  • Ligand Sampling: Use a flexible ligand/rigid receptor approach.

  • Scoring Function: Use Glide XP (Extra Precision) or AutoDock Vina.

  • Validation: Re-dock the native ligand. RMSD must be

    
     Å.
    
Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to assess the stability of the H-bond network, particularly the interaction between the acetamide linker and the enzyme backbone.

Simulation Parameters:

  • Engine: GROMACS 2024 or Desmond.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System: TIP3P water box, neutralized with

    
     (0.15 M).
    
  • Ensemble: NPT (310 K, 1 bar).

  • Duration: Minimum 100 ns.

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within 10-20 ns.

  • H-Bond Occupancy: The H-bond between the acetamide NH and the target (e.g., Asp335 in sEH) should exist for >60% of the simulation time.

Module 3: Safety & Selectivity (The hERG Challenge)

This is the most critical section for this specific scaffold. We must differentiate between the therapeutic target (e.g., MCH-R1) and the anti-target (hERG).

Comparative Structural Analysis
  • Therapeutic Target (MCH-R1): Use Cryo-EM structure 8WSS (MCH-R1 complex).

  • Anti-Target (hERG): Use Cryo-EM structure 7CN1 (hERG complexed with astemizole).[1]

Selectivity Filter Logic

The hERG central cavity contains aromatic residues (Tyr652, Phe656) that engage in


-cation interactions with the basic piperidine nitrogen.
  • Strategy: To reduce hERG affinity without killing MCH-R1 activity:

    • Reduce Basicity: Add electron-withdrawing groups (EWGs) near the piperidine nitrogen to lower

      
      .
      
    • Steric Clashes: hERG's pore is cylindrical. MCH-R1's binding pocket is more Y-shaped. Introducing rigidity or specific branching on the acetamide side can create steric clashes in hERG while fitting MCH-R1.

Visualizations & Workflows

Diagram 1: Computational Workflow for Piperidine-Acetamide Derivatives

CompWorkflow Start 2-Piperidin-4-yl-acetamide Scaffold DFT QM Profiling (DFT) B3LYP/6-311G++(d,p) (Reactivity & MEP) Start->DFT Geometry Opt Docking Molecular Docking Target: sEH (3WK9) (Binding Pose) DFT->Docking ESP Charges MD MD Simulation 100 ns, NPT (Complex Stability) Docking->MD Top Pose hERG Safety Profiling hERG Cryo-EM (7CN1) (Toxicity Check) Docking->hERG Cross-Docking Decision Lead Candidate Selection MD->Decision Stable RMSD hERG->Start High Affinity (Redesign) hERG->Decision Low Affinity

Caption: Integrated computational workflow ensuring both efficacy (sEH/MCH-R1) and safety (hERG avoidance).

Diagram 2: The Selectivity Filter (MCH-R1 vs. hERG)

Selectivity cluster_Target Therapeutic Target (MCH-R1) cluster_AntiTarget Anti-Target (hERG Channel) MCH_Pocket Binding Pocket: Y-Shaped, Deep (PDB: 8WSS) Req_1 Requirement: Hydrophobic Bulk MCH_Pocket->Req_1 hERG_Pore Central Cavity: Cylindrical, Aromatic (PDB: 7CN1) Risk_1 Risk Factor: Basic Nitrogen (Pi-Cation) hERG_Pore->Risk_1 Ligand Piperidine-Acetamide Derivative Ligand->MCH_Pocket Optimized Fit Ligand->hERG_Pore Steric Clash (Goal)

Caption: Structural logic for designing selective derivatives: exploiting pocket shape differences.

Data Summary: Key Properties to Monitor

PropertyMethodOptimal RangePurpose
HOMO-LUMO Gap DFT (B3LYP)> 4.0 eVChemical Stability
LogP QSPR / SwissADME2.0 - 4.0Oral Bioavailability
Ligand RMSD MD (100 ns)< 2.5 ÅBinding Stability
hERG Score Pred-hERG / DockingLow ProbabilityCardiac Safety
H-Bond Occupancy MD Trajectory> 60%Efficacy (sEH inhibition)

Experimental Protocols (Computational)

Protocol A: DFT Geometry Optimization (Gaussian Input)

Note: Always check for imaginary frequencies (NImag=0) to confirm a true minimum.

Protocol B: Molecular Docking (AutoDock Vina)
  • Receptor Prep: pdb2pqr --ff=CHARMM protein.pdb protein.pqr

  • Grid Box:

    • Center: X=12.4, Y=34.2, Z=55.1 (Example coords for sEH active site).

    • Size:

      
       Å.
      
  • Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x 12.4 --center_y 34.2 --center_z 55.1 --size_x 22 --size_y 22 --size_z 22 --exhaustiveness 8 --out results.pdbqt

References

  • Structural Analysis of 2-Piperidin-4-yl-acetamide Derivatives for hERG Blocking and MCH R1 Antagonistic Activities Source: Bentham Science / PubMed [Link]

  • Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Crystal structure of soluble epoxide hydrolase in complex with fragment inhibitor (PDB: 3WK9) Source: RCSB Protein Data Bank [Link]

  • Cryo-EM structure of Melanin-Concentrating Hormone Receptor 1 (PDB: 8WSS) Source: RCSB Protein Data Bank [Link]

  • Cryo-EM structure of hERG channel in complex with astemizole (PDB: 7CN1) Source: RCSB Protein Data Bank [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase Source: PubMed Central [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using 2-(1-Methylpiperidin-4-yl)acetamide in Cell Culture

Part 1: Executive Summary & Biological Context 2-(1-Methylpiperidin-4-yl)acetamide is a privileged structural motif in medicinal chemistry, serving as a core scaffold for various G-Protein Coupled Receptor (GPCR) ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Biological Context

2-(1-Methylpiperidin-4-yl)acetamide is a privileged structural motif in medicinal chemistry, serving as a core scaffold for various G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors. It is structurally characterized by a piperidine ring substituted with a methyl group at the nitrogen (position 1) and an acetamide moiety at position 4.

Key Biological Applications
  • MCH-R1 Antagonism: Derivatives of this scaffold have been extensively optimized as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for obesity and metabolic disorders.[1]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The scaffold serves as a polar "warhead" or linker in inhibitors of sEH, an enzyme involved in inflammation and pain regulation.

  • Muscarinic & Serotonergic Modulation: The 1-methylpiperidine core is a classic pharmacophore for modulating monoaminergic receptors (e.g., 5-HT2A, mAChRs).

Critical Experimental Considerations
  • hERG Liability: Research indicates that 2-piperidin-4-yl-acetamide derivatives often exhibit affinity for the hERG potassium channel.[1] When using this compound in cell culture, it is critical to distinguish between specific target engagement and off-target cardiotoxicity.

  • Solubility: Depending on whether the compound is a free base or a hydrochloride salt, solubility will vary. The free base is lipophilic/basic, while the salt is water-soluble.

Part 2: Reagent Preparation & Handling

Physicochemical Properties
PropertyData
Chemical Name 2-(1-Methylpiperidin-4-yl)acetamide
Molecular Weight ~156.23 g/mol (Free Base)
Solubility DMSO (>20 mg/mL), Ethanol, Water (pH dependent)
Storage -20°C (Desiccated)
Stability Stable in DMSO for 3 months at -20°C
Stock Solution Protocol (10 mM)

Objective: Create a stable master stock for cell culture dosing.

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    • Mass (mg) =

      
      
      
    • Example: For MW 156.23, weigh 1.56 mg .

  • Solvent Selection:

    • Preferred: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich Hybridoma grade or equivalent).

    • Reasoning: DMSO ensures sterility and solubility for the free base form.

  • Dissolution: Add 1 mL DMSO to the weighed powder. Vortex for 30 seconds until clear.

  • Sterilization: If using non-sterile powder, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate with DMSO.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles. Store at -20°C.

Part 3: Experimental Workflows (Visualization)

The following diagram outlines the logical flow for screening this compound, moving from safety assessment to functional validation.

ProtocolWorkflow Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution 1:1000 step Treatment Compound Treatment (24h - 72h) Dilution->Treatment Cells Cell Seeding (HEK293 / CHO / MDCK) Cells->Treatment Assay1 Assay A: Cytotoxicity (MTT / CCK-8) Treatment->Assay1 Safety Check Assay2 Assay B: Functional (Ca2+ Flux / cAMP) Treatment->Assay2 Efficacy Check Analysis Data Analysis (IC50 / EC50) Assay1->Analysis Assay2->Analysis

Figure 1: Experimental workflow for characterizing 2-(1-Methylpiperidin-4-yl)acetamide, prioritizing cytotoxicity screening before functional assays.

Part 4: Detailed Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Rationale: Before assessing biological activity, you must determine the non-toxic concentration range (CC50), especially given the potential for off-target ion channel effects (hERG) associated with this scaffold.

Materials:

  • Cell Line: HEK293 (General) or MDCK (if assessing permeability/toxicity).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) or CCK-8.

  • Vehicle: DMSO.

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.
    
  • Compound Preparation:

    • Thaw 10 mM stock.

    • Prepare serial dilutions in culture media (e.g., DMEM + 10% FBS).

    • Concentration Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM.

    • Control: Vehicle control (Media + 0.5% DMSO max).

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 to 72 hours .

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability relative to Vehicle Control. Plot Log(Concentration) vs. % Viability to determine CC50.

Protocol B: Functional GPCR Assay (Calcium Flux)

Rationale: Since this scaffold is often an MCH-R1 or Muscarinic antagonist, a Calcium Flux assay is the standard method to detect Gq-coupled receptor modulation.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., hMCH-R1).

  • Dye: Fluo-4 AM or Fura-2 (Calcium indicators).

  • Agonist: MCH (Melanin-Concentrating Hormone) or Acetylcholine (depending on target).

Step-by-Step Procedure:

  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates (

    
     cells/well). Incubate overnight.
    
  • Dye Loading:

    • Remove media. Wash once with HBSS buffer.

    • Add 50 µL of Fluo-4 AM loading solution (2 µM Fluo-4 + 2.5 mM Probenecid in HBSS).

    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).

  • Compound Pre-treatment (Antagonist Mode):

    • If testing for antagonism (most likely for this scaffold), add 2-(1-Methylpiperidin-4-yl)acetamide (e.g., 10 µM) to the cells after removing the dye solution (or add directly if using a no-wash kit).

    • Incubate for 15–20 minutes at RT.

  • Agonist Challenge:

    • Place plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Inject the native agonist (e.g., 100 nM MCH) at

      
       seconds.
      
  • Data Acquisition: Record fluorescence (Ex: 494 nm, Em: 516 nm) for 120 seconds.

  • Interpretation:

    • Antagonist Activity: Reduction in the agonist-induced Calcium peak compared to Vehicle control.

    • Agonist Activity: Immediate Calcium spike upon addition of the compound itself (without native agonist).

Part 5: Signaling Pathway Context

Understanding the mechanism is vital for data interpretation. Below is the signaling pathway for MCH-R1, a primary target for this chemical class.

MCHR1_Pathway Ligand MCH (Agonist) Receptor MCH-R1 (GPCR) Ligand->Receptor Activation Compound 2-(1-Methylpiperidin-4-yl) acetamide Compound->Receptor Antagonism (Blocks Ligand) Gprot Gq / Gi Protein Receptor->Gprot PLC PLC-beta Gprot->PLC Gq pathway IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca2+ Release ER->Ca Flux

Figure 2: Mechanism of Action. The compound acts as a competitive antagonist at the GPCR, preventing G-protein coupling and subsequent Calcium release.

Part 6: References

  • Berglund, S., et al. (2009). "Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition."[1] Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273.[1]

  • Moorthy, N.S., et al. (2012). "Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities." Current Medicinal Chemistry, 19.

  • Martín-López, J., et al. (2022). "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity." Pharmaceuticals, 15(2).

  • Van der Goot, H., et al. (1992). "The 1-methylpiperidin-4-yl moiety as a structural element in Muscarinic Antagonists." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: In Vivo Experimental Design for 2-(1-Methylpiperidin-4-yl)acetamide

Abstract & Introduction 2-(1-Methylpiperidin-4-yl)acetamide (CAS: 164926-89-0) represents a classic piperidine-based scaffold widely utilized in medicinal chemistry for Central Nervous System (CNS) drug discovery. Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(1-Methylpiperidin-4-yl)acetamide (CAS: 164926-89-0) represents a classic piperidine-based scaffold widely utilized in medicinal chemistry for Central Nervous System (CNS) drug discovery. Structurally characterized by a tertiary amine (N-methylpiperidine) and a polar amide motif, this compound serves as a critical building block or lead fragment for varying therapeutic classes, including sigma receptor ligands, acetylcholinesterase inhibitors, and antihistamines.

This Application Note provides a rigorous in vivo experimental framework for evaluating this compound. Unlike generic protocols, this guide addresses the specific physicochemical challenges of piperidine derivatives—specifically their basicity (pKa ~9.5), potential for metabolic amide hydrolysis, and the critical requirement for Blood-Brain Barrier (BBB) penetration assessment.

Key Objectives:

  • Formulation Strategy: Overcoming pH-dependent solubility issues for IV/PO dosing.

  • Pharmacokinetic (PK) Profiling: Quantifying plasma clearance and brain-to-plasma partition coefficients (

    
    ).
    
  • Safety Assessment: Conducting a modified Irwin Test to identify acute CNS toxicity (seizures, sedation, ataxia).

Chemical Identity & Physicochemical Considerations

Before initiating in vivo work, the compound's properties must dictate the experimental design.

  • IUPAC Name: 2-(1-methylpiperidin-4-yl)acetamide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 156.23 g/mol

  • Predicted pKa: ~9.2 (Piperidine nitrogen)

  • LogP: ~0.2–0.5 (Estimated; moderately polar due to the amide)

Implication for Design: The basic nitrogen ensures high solubility in acidic media but potential precipitation at physiological pH (7.4). The amide group is susceptible to hydrolysis by amidases in vivo, converting the parent compound to (1-methylpiperidin-4-yl)acetic acid , a key metabolite that must be monitored.

Experimental Workflow: The "CNS-Entry" Pipeline

The following workflow illustrates the decision tree for validating the compound's utility as a CNS drug lead.

CNS_Workflow Compound 2-(1-Methylpiperidin-4-yl) acetamide Formulation Formulation (Saline/Acetate Buffer) Compound->Formulation IV_Bolus IV Bolus (Tail Vein) 2 mg/kg Formulation->IV_Bolus PO_Gavage PO Gavage 10 mg/kg Formulation->PO_Gavage Sampling Serial Sampling (Plasma & Brain) IV_Bolus->Sampling PO_Gavage->Sampling Analysis LC-MS/MS Analysis (Parent vs. Acid Metabolite) Sampling->Analysis

Figure 1: Integrated workflow for pharmacokinetic evaluation of piperidine-acetamide derivatives.

Detailed Protocols

Protocol A: Formulation for Intravenous (IV) and Oral (PO) Dosing

Challenge: The free base form may be oily or hygroscopic. The hydrochloride salt is preferred. If using the free base, pH adjustment is mandatory to prevent phlebitis (IV) or precipitation.

Materials:

  • Compound: 2-(1-Methylpiperidin-4-yl)acetamide (Free base or HCl salt).

  • Vehicle 1 (IV): 0.9% Saline buffered with 10 mM Acetate (pH 5.0).

  • Vehicle 2 (PO): 0.5% Methylcellulose (MC) in water (suspension/solution).

Step-by-Step Procedure:

  • Calculation: Target dose is 2 mg/kg (IV) and 10 mg/kg (PO).

    • Example: For a 250g rat, IV dose = 0.5 mg. Concentration = 1 mg/mL (administer 0.5 mL).

  • Dissolution (IV):

    • Weigh the compound.

    • Add 90% of final volume of 0.9% Saline.

    • Check pH. It will likely be alkaline (> pH 8).

    • Titrate with 0.1 N HCl dropwise until pH reaches 5.5–6.0 (physiological compatibility limit).

    • Note: Do not exceed pH 7.5; solubility drops drastically.

    • Filter sterilize (0.22 µm PVDF membrane).

  • Preparation (PO):

    • Triturate compound with a small volume of 0.5% MC.

    • Vortex to ensure uniform dispersion/solution.

Protocol B: Pharmacokinetics & Brain Penetration (Rat)

Objective: Determine bioavailability (


) and Brain-to-Plasma ratio (

). Animals: Male Sprague-Dawley Rats (n=3 per timepoint).

Timeline:

Timepoint (h) Procedure Sample Collected
0.0 Dosing (IV or PO) -
0.083 (5 min) Euthanasia (IV group only) Blood, Brain
0.25 (15 min) Euthanasia Blood, Brain
0.5 Euthanasia Blood, Brain
1.0 Euthanasia Blood, Brain

| 4.0 | Euthanasia | Blood, Brain |

Execution:

  • Dosing: Administer formulation via tail vein (IV) or oral gavage (PO).

  • Terminal Anesthesia: At the designated timepoint, anesthetize with Isoflurane (5%).

  • Blood Collection: Cardiac puncture into K2-EDTA tubes. Centrifuge immediately (2000g, 10 min, 4°C) to harvest plasma.

  • Perfusion (Critical): To distinguish BBB penetration from vascular entrapment, perform transcardial perfusion with 50 mL cold saline.

  • Brain Harvest: Extract whole brain, weigh, and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize brain tissue in 3 volumes of PBS (1:3 w/v).

Protocol C: Bioanalytical Quantification (LC-MS/MS)

System: Agilent 6460 Triple Quad or equivalent. Column: C18 Reverse Phase (e.g., Waters XBridge, high pH stability preferred). Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate (pH 9.0) — Basic pH improves retention of basic piperidines.

  • B: Acetonitrile.

Transitions to Monitor:

  • Parent: 157.1

    
     112.1 (Loss of acetamide group).
    
  • Metabolite (Acid): 158.1

    
     112.1 (Hydrolysis product).
    

Safety Assessment: The Modified Irwin Test

Before efficacy studies, verify the compound does not induce immediate neurotoxicity.

Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg (IP or PO). Observation Period: 0–120 minutes post-dose.

Scoring Matrix:

Domain Parameter Sign of Toxicity
Autonomic Salivation Cholinergic over-activation
Pupil Diameter Miosis (Opioid-like) / Mydriasis (Anticholinergic)
Neuromuscular Grip Strength Muscle relaxation/Sedation
Tremors/Convulsions STOP CRITERIA (Seizures)
Sensorimotor Tail Pinch Response Analgesia

| Behavioral | Straub Tail | Opioid receptor engagement |

Interpretation: If 2-(1-Methylpiperidin-4-yl)acetamide causes significant sedation or tremors at 10 mg/kg, it suggests high CNS potency or off-target toxicity, requiring dose reduction for subsequent studies.

Expected Results & Data Analysis

Pharmacokinetic Parameters

Calculate non-compartmental parameters using software like Phoenix WinNonlin or PKsolvers.

ParameterDefinitionTarget Criteria (CNS Drug)

Time to max concentration< 1.0 h (Rapid absorption)

Clearance< 70% Liver Blood Flow

Brain/Plasma Ratio (

)
> 0.3 (Ideally > 1.0)

Unbound Brain/Plasma Ratio> 0.1

Metabolic Flux Diagram: The stability of the acetamide bond is the limiting factor.

Metabolism Parent Parent Amide (CNS Penetrant) Liver Liver (Carboxylesterases) Parent->Liver First Pass Metabolite Carboxylic Acid (Polar, Poor CNS Entry) Liver->Metabolite Hydrolysis

Figure 2: Metabolic hydrolysis pathway. High conversion to the acid limits CNS efficacy.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Link

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia, 13(3), 222–257. (The gold standard for in vivo safety profiling).
  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry, 49(26), 7559–7583. Link

Scientist's Notes:
  • Critical Control: Always measure the brain-to-plasma ratio of the acid metabolite as well. If the brain contains high levels of the acid but low levels of the parent amide, the compound is crossing the BBB but being rapidly hydrolyzed locally or peripherally, which nullifies efficacy for targets requiring the amide motif.

  • Vehicle Choice: Avoid DMSO if possible for behavioral studies as it can confound locomotor activity. The acetate buffer method described above is superior for basic piperidines.

Sources

Method

Application Note: Evaluation of 2-(1-Methylpiperidin-4-yl)acetamide as a 5-HT2A Receptor Probe

This Application Note and Protocol guide details the characterization and utilization of 2-(1-Methylpiperidin-4-yl)acetamide as a structural probe for the 5-HT2A receptor. While not a high-affinity clinical candidate its...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the characterization and utilization of 2-(1-Methylpiperidin-4-yl)acetamide as a structural probe for the 5-HT2A receptor.

While not a high-affinity clinical candidate itself, this molecule represents a critical pharmacophore fragment used in Fragment-Based Drug Discovery (FBDD) to interrogate the electrostatic and hydrogen-bonding requirements of the 5-HT2A orthosteric binding site, specifically isolating the interaction with Aspartate 3.32 (D155) without the interference of aromatic


-

stacking.

Target:  5-Hydroxytryptamine Receptor 2A (5-HT2A)

Executive Summary

2-(1-Methylpiperidin-4-yl)acetamide serves as a low-affinity structural probe for the 5-HT2A receptor. Unlike classical high-affinity ligands (e.g., LSD, Ketanserin) which rely on a "message-address" concept involving both a protonatable amine and an aromatic system (indole or phenyl ring), this probe isolates the protonatable amine and polar amide functionalities.

Primary Applications:

  • Fragment-Based Screening: Validating the "anchor" interaction between the tertiary amine and the conserved Aspartate 3.32 residue.

  • Negative Control: Establishing baseline non-specific binding in the absence of aromatic

    
    -stacking interactions (Trp 6.48).
    
  • Synthetic Scaffold: Serving as a precursor for generating 5-HT2A/D2 dual-active ligands via N-alkylation or amide coupling.

Scientific Rationale & Mechanism

The 5-HT2A receptor binding pocket is characterized by a deep orthosteric site. High-affinity binding typically requires three key interactions:

  • Ionic Bond (Salt Bridge): Between the protonated amine of the ligand and Asp3.32 (D155) .

  • 
    -
    
    
    
    Stacking:
    Between an aromatic ring (e.g., indole) and Phe6.52 (F340) or Trp6.48 (W336) .
  • Hydrogen Bonding: Often involving Ser3.36 or Asn6.55.

Role of 2-(1-Methylpiperidin-4-yl)acetamide: This probe contains the 1-methylpiperidine moiety (pKa


 10.0), which ensures protonation at physiological pH, allowing it to form the critical salt bridge with Asp3.32. However, it lacks the aromatic ring required for the "toggle switch" activation of Trp6.48. Therefore, it acts as a molecular ruler  to measure the contribution of the ionic interaction in isolation.

G Ligand 2-(1-Methylpiperidin-4-yl)acetamide Binding Orthosteric Binding Ligand->Binding Diffuses into pocket Asp332 Asp3.32 (D155) (Anionic Anchor) Outcome Low Affinity / No Activation (Fragment Validation) Asp332->Outcome Anchors Ligand Trp648 Trp6.48 (W336) (Activation Switch) Trp648->Outcome Remains Inactive State Binding->Asp332 Strong Ionic Interaction (Piperidine N+) Binding->Trp648 No Pi-Stacking (Lacks Aromatic Ring)

Figure 1: Mechanistic interaction map showing the probe's selective engagement with the Asp3.32 anchor while failing to engage the Trp6.48 activation switch.

Experimental Protocols

Compound Preparation & Solubilization

The compound is a basic amine. Proper pH control is essential for stability and solubility.

Reagents:

  • 2-(1-Methylpiperidin-4-yl)acetamide (Solid, >98% purity).

  • Dimethyl Sulfoxide (DMSO), anhydrous.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Protocol:

  • Stock Solution (100 mM): Dissolve 15.6 mg of compound in 1.0 mL of 100% DMSO. Vortex until clear.

    • Note: If the hydrochloride salt is used, ensure correction for formula weight.

  • Working Solution: Dilute the stock 1:100 in Assay Buffer to yield 1 mM.

  • pH Check: Verify pH is 7.4. The piperidine nitrogen will be protonated (

    
    ) at this pH.
    
Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of the probe by displacing a known radioligand.
Radioligand: 

-Ketanserin (Antagonist) or

-MDL100,907 (Selective Antagonist).

Step-by-Step Workflow:

  • Membrane Preparation: Thaw CHO-K1 membranes expressing human 5-HT2A receptors (approx. 5-10

    
    g protein/well).
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Mianserin (or Methysergide).
      
    • Test Wells: Membrane + Radioligand + Probe (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 27°C (Room Temp) in the dark.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Washing: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Add scintillation cocktail and count in a MicroBeta counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model:



Expectation: As a fragment, the 

may be in the micromolar (

M) range rather than nanomolar (nM).
Functional Assay: Calcium Flux (FLIPR)

Objective: Assess if the probe acts as a partial agonist or antagonist.

Protocol:

  • Cell Seeding: Seed HEK-293 cells stably expressing G

    
    -coupled 5-HT2A receptors in 384-well black/clear plates (15,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer + 2.5 mM Probenecid. Incubate 45 min at 37°C.

  • Baseline Measurement: Record baseline fluorescence on FLIPR Tetra.

  • Agonist Mode: Inject probe (10

    
    M - 1 mM) and monitor calcium spike.
    
    • Positive Control: 5-HT (Serotonin) at

      
      .
      
  • Antagonist Mode: Pre-incubate with probe for 15 min, then inject 5-HT (

    
     concentration).
    

Data Interpretation & Troubleshooting

ParameterExpected ResultInterpretation
Binding Affinity (

)
1

M – 100

M
Low affinity confirms it acts as a "fragment" anchor without aromatic stabilization.
Hill Slope ~1.0Indicates competitive binding at the orthosteric site.
Functional Activity No Response / Weak AntagonismLacks the structural bulk to induce conformational change (agonism) or block loop movement effectively (potent antagonism).
Solubility Issues Precipitate at >1 mMUse DMSO up to 1% final concentration; ensure buffer pH is < 8.0 to maintain protonation.

References

  • Chemical Identity: PubChem. 2-(piperidin-4-yl)acetamide. CID 22064934. Link

  • 5-HT2A Structure: Kimura, K. T., et al. (2019). "Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine."[1] Nature Structural & Molecular Biology, 26, 121–128. Link

  • GPCR Fragment Screening: Congreve, M., et al. (2003). "Detection of ligands for a G protein-coupled receptor using fragment screening." Journal of Medicinal Chemistry, 46(22), 4625-4628. Link

  • Pharmacophore Modeling: Roth, B. L., et al. (1998). "The 5-HT2A Receptor: Molecular Biology and Pharmacology." Psychopharmacology, 135, 22-35. Link

Sources

Application

Application Notes &amp; Protocols for 2-(1-Methylpiperidin-4-yl)acetamide in Neuroscience Research

Introduction: Unveiling the Potential of a Novel Piperidine Derivative The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, owing to its prevalence in numerous natural alkaloids a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, owing to its prevalence in numerous natural alkaloids and synthetic compounds with significant neurological effects. Its derivatives have been successfully developed as analgesics, antipsychotics, and antidepressants. The compound 2-(1-Methylpiperidin-4-yl)acetamide combines this privileged piperidine structure with an acetamide moiety, a functional group also present in various neuroactive molecules.

While direct research on 2-(1-Methylpiperidin-4-yl)acetamide is nascent, its structural components suggest a high potential for interaction with various CNS targets. For instance, different substituted 2-piperidin-4-yl-acetamide derivatives have been investigated as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists and selective serotonin 2A (5-HT2A) receptor inverse agonists, highlighting the therapeutic promise of this chemical class.[1][2]

This document serves as a comprehensive guide for the initial exploration of 2-(1-Methylpiperidin-4-yl)acetamide in a neuroscience research setting. It outlines a logical, tiered approach to characterizing its neuro-pharmacological profile, from initial in vitro toxicity and mechanistic screening to in vivo behavioral and electrophysiological validation. The protocols provided are grounded in established methodologies to ensure scientific rigor and reproducibility.

Part 1: Initial In Vitro Characterization

The first step in evaluating any novel compound is to establish its basic safety profile and to generate initial hypotheses about its mechanism of action. In vitro assays using relevant human neuronal cell lines are a cost-effective and high-throughput starting point.

Neurotoxicity Assessment in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y, particularly when differentiated into a more mature neuronal phenotype, is a widely accepted model for assessing the neurotoxic potential of new chemical entities.[3][4]

Objective: To determine the concentration-dependent cytotoxicity of 2-(1-Methylpiperidin-4-yl)acetamide.

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • For differentiation, seed cells onto 96-well plates and treat with 10 µM retinoic acid for 5-7 days to induce a dopaminergic neuron-like phenotype.

  • Compound Treatment:

    • Prepare a stock solution of 2-(1-Methylpiperidin-4-yl)acetamide in a suitable solvent (e.g., sterile water or DMSO).

    • Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM).

    • Replace the medium of the differentiated SH-SY5Y cells with the compound-containing medium and incubate for 24 hours.

  • Viability Assays:

    • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The formation of formazan crystals, which are then solubilized, is proportional to the number of viable cells. Measure absorbance at 570 nm.

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of membrane integrity loss.

Data Presentation:

Concentration (µM)% Cell Viability (MTT)% LDH Release
Vehicle Control1000
1Experimental DataExperimental Data
10Experimental DataExperimental Data
100Experimental DataExperimental Data
500Experimental DataExperimental Data
1000Experimental DataExperimental Data

Table 1: Example data table for summarizing neurotoxicity results.

Suggested Workflow for In Vitro Screening

The following diagram illustrates a logical workflow for the initial in vitro characterization of 2-(1-Methylpiperidin-4-yl)acetamide.

G cluster_0 Phase 1: In Vitro Assessment Compound 2-(1-Methylpiperidin-4-yl)acetamide Toxicity Neurotoxicity Screen (SH-SY5Y cells, MTT/LDH assays) Compound->Toxicity Data_Analysis Data Analysis (IC50/EC50 Determination) Toxicity->Data_Analysis Safe concentrations identified Receptor_Binding Receptor Binding Panel (e.g., Serotonin, Dopamine, MCH-R1) Receptor_Binding->Data_Analysis Enzyme_Assay Enzyme Inhibition Assays (e.g., MAO, AChE) Enzyme_Assay->Data_Analysis Data_Analysis->Receptor_Binding Proceed with non-toxic concentrations Data_Analysis->Enzyme_Assay Proceed with non-toxic concentrations

Caption: Workflow for initial in vitro screening of the compound.

Part 2: In Vivo Behavioral Analysis in Rodent Models

Following in vitro characterization, the next crucial step is to assess the compound's effects on cognitive functions in a living organism. Animal models are indispensable for this purpose.[5][6][7]

Assessment of Learning and Memory: The Morris Water Maze

The Morris Water Maze (MWM) is a classic behavioral test used to evaluate spatial learning and memory, functions heavily dependent on the hippocampus.

Objective: To determine if 2-(1-Methylpiperidin-4-yl)acetamide enhances or impairs spatial learning and memory in mice.

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate adult male C57BL/6 mice to the testing room for at least one week.

    • Administer 2-(1-Methylpiperidin-4-yl)acetamide (at a pre-determined non-toxic dose range) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the first trial of each day.

  • Apparatus:

    • A circular pool (120 cm diameter) filled with opaque water (22-24°C).

    • A hidden platform (10 cm diameter) submerged 1 cm below the water surface.

    • Visual cues are placed around the room to aid in spatial navigation.

  • Acquisition Phase (Days 1-5):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is placed in the pool at one of four random starting positions.

    • The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is guided to the platform.

    • Record the time to reach the platform (escape latency) and the path length using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Presentation:

Treatment GroupDay 1 Escape Latency (s)Day 5 Escape Latency (s)Time in Target Quadrant (s)
VehicleMean ± SEMMean ± SEMMean ± SEM
Compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
Compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Example data table for summarizing Morris Water Maze results.

Part 3: Electrophysiological Investigation of Synaptic Plasticity

Understanding how a compound affects synaptic function is fundamental to elucidating its neurobiological mechanism.[8][9] Long-term potentiation (LTP), a persistent strengthening of synapses, is a cellular correlate of learning and memory.[10][11]

Ex Vivo Analysis of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol allows for the direct measurement of a compound's effect on synaptic plasticity in a controlled ex vivo environment.

Objective: To determine if 2-(1-Methylpiperidin-4-yl)acetamide modulates LTP at the Schaffer collateral-CA1 synapse in the hippocampus.

Protocol:

  • Hippocampal Slice Preparation:

    • Anesthetize a rodent (e.g., Wistar rat) and rapidly dissect the brain.

    • Prepare 400 µm thick transverse hippocampal slices in ice-cold artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode on the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Procedure:

    • Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.

    • Compound Application: Perfuse the slice with aCSF containing 2-(1-Methylpiperidin-4-yl)acetamide at the desired concentration for 20-30 minutes.

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes to measure the potentiation.

Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The magnitude of LTP is compared between vehicle-treated and compound-treated slices.

Experimental Workflow for Electrophysiology

The diagram below outlines the key steps in the ex vivo LTP experiment.

G cluster_1 Phase 3: Electrophysiology Slice_Prep Hippocampal Slice Preparation Recording_Setup Slice Transfer & Electrode Placement Slice_Prep->Recording_Setup Baseline Baseline Recording (20 min) Recording_Setup->Baseline Compound_App Compound/Vehicle Application (20 min) Baseline->Compound_App LTP_Induction LTP Induction (High-Frequency Stim) Compound_App->LTP_Induction Post_LTP Post-Induction Recording (60 min) LTP_Induction->Post_LTP Analysis Data Analysis (% Potentiation) Post_LTP->Analysis

Caption: Workflow for ex vivo LTP experiments.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial characterization of 2-(1-Methylpiperidin-4-yl)acetamide in neuroscience research. The data generated from these studies will establish a foundational understanding of the compound's safety profile, potential cognitive effects, and influence on synaptic plasticity. Positive findings would warrant further investigation into its specific molecular targets, pharmacokinetic properties, and efficacy in more complex animal models of neurological or psychiatric disorders.[12] The unique combination of the piperidine and acetamide moieties makes 2-(1-Methylpiperidin-4-yl)acetamide a compelling candidate for novel CNS drug discovery.

References

  • JETIR (June 2024). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR, 11(6). Available at: [Link]

  • Zhang, J., & Wang, H. (2011). Electrophysiological Evaluation of Synaptic Plasticity in Injured CNS. In Electrophysiology and Microinjection (pp. 1-13). Humana Press. Available at: [Link]

  • Kalueff, A. V., Stewart, A. M., & Kyzar, E. J. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews, 164, 105797. Available at: [Link]

  • Martin, S. J., & Morris, R. G. (2014). Electrophysiological techniques for studying synaptic activity in vivo. Current Protocols in Pharmacology, 64(1), 11.11.1-11.11.21. Available at: [Link]

  • Martin, S. J., & Morris, R. G. (2013). Electrophysiological techniques for studying synaptic activity in vivo. Monash University. Available at: [Link]

  • Scientifica. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. Available at: [Link]

  • Schiroli, G., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Available at: [Link]

  • van der Stelt, M., et al. (2022). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. International Journal of Molecular Sciences, 23(19), 11795. Available at: [Link]

  • Schiroli, G., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Available at: [Link]

  • Vanover, K. E., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-951. Available at: [Link]

  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. CRC Press. Available at: [Link]

  • Baumann, M. H., et al. (2018). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Clinical Chemistry, 64(1), 65-76. Available at: [Link]

  • Fernández-Gómez, F. J., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International Journal of Molecular Sciences, 24(8), 7609. Available at: [Link]

  • Carlier, J., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. International Journal of Molecular Sciences, 22(10), 5233. Available at: [Link]

  • Berglund, S., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • EBSCO. (n.d.). Animal research on memory. Health and Medicine. Available at: [Link]

Sources

Method

large-scale enantioselective reduction for biologically active substances

Executive Summary The enantioselective reduction of prochiral ketones is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs). While laboratory-scale methods (e.g., stoichiometric chi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioselective reduction of prochiral ketones is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs). While laboratory-scale methods (e.g., stoichiometric chiral boranes) establish proof-of-concept, they rarely survive the transition to kilo-scale manufacturing due to cost, waste, and safety constraints.

This guide details two industry-dominant, scalable methodologies for generating chiral secondary alcohols: Biocatalytic Reduction (KREDs) and Asymmetric Transfer Hydrogenation (ATH) . Unlike generic reviews, this document provides actionable, self-validating protocols for scaling these reactions from gram to hectogram quantities, emphasizing process safety and critical quality attributes (CQAs).

Technology Selection Guide: Bio vs. Chemo

Before initiating a campaign, the correct modality must be selected based on substrate properties and facility capabilities.

Comparative Decision Matrix
FeatureBiocatalysis (KREDs)Asymmetric Transfer Hydrogenation (ATH)
Enantioselectivity (e.e.) Typically >99% (often perfect)Typically 90–98% (tunable)
Substrate Concentration 50–200 g/L (often limited by inhibition)200–500 g/L (High volumetric productivity)
Reaction Conditions Aqueous buffer, 25–40°C, pH 7.0Organic solvent or neat, 25–60°C
Catalyst Cost High initial cost (mitigated by recycling)Moderate (Ruthenium/Iridium complexes)
Impurity Profile Protein residues (removable via filtration)Heavy metals (requires scavenging)
Safety Profile No flammable gases; mild tempH₂ gas (if AH) or CO₂ off-gassing (if ATH)
Visual 1: Route Selection Logic

The following decision tree illustrates the logical flow for selecting the optimal reduction strategy.

RouteSelection Start Start: Prochiral Ketone Solubility Is substrate water soluble? Start->Solubility Sterics Sterically demanding? Solubility->Sterics No KRED Method A: Biocatalysis (KRED) Solubility->KRED Yes MetalTol Is metal contamination critical? Sterics->MetalTol High Steric Bulk ATH Method B: ATH (Ru-TsDPEN) Sterics->ATH Standard Sterics MetalTol->KRED Strict (<5 ppm) MetalTol->ATH Standard Limits CoSolvent KRED + Co-solvent (DMSO/IPA) MetalTol->CoSolvent Low Solubility + Strict Metal Limits

Figure 1: Decision tree for selecting between Biocatalytic and Chemocatalytic reduction routes based on physicochemical properties.

Method A: Biocatalytic Reduction (KRED)

Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH or NADH) to the ketone. To make this scalable, the expensive cofactor is regenerated in situ using a coupled enzyme system (e.g., Glucose Dehydrogenase/GDH).

Visual 2: Cofactor Recycling System

Understanding the recycling loop is critical for troubleshooting conversion stalls.

BiocatCycle Substrate Ketone (Substrate) Product Chiral Alcohol (Product) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation KRED KRED KRED->Substrate Catalyzes GDH GDH GDH->Glucose Catalyzes

Figure 2: The coupled-enzyme cycle. KRED reduces the ketone consuming NADPH; GDH regenerates NADPH by oxidizing Glucose.

Protocol: 100g Scale Reduction of Acetophenone Derivative

Target: Conversion of 4'-Chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol.

Reagents:

  • Substrate: 100 g (0.65 mol)

  • Enzyme: Codexis KRED-P1 (or equivalent screening hit), 1.0 g

  • Cofactor Recycling: Glucose Dehydrogenase (GDH, 200 mg) + NADP+ (100 mg)

  • Sacrificial Reductant: D-Glucose (140 g, 1.2 eq)

  • Buffer: 0.1 M Potassium Phosphate (KPi), pH 7.0 (1.0 L)

Step-by-Step Procedure:

  • Buffer Preparation: In a 3L jacketed reactor, charge 1.0 L of KPi buffer. Set temperature to 30°C and agitation to 300 rpm.

  • Cofactor Mix: Add D-Glucose and NADP+. Stir until dissolved.

  • Enzyme Charge: Add the KRED and GDH enzymes. Note: Do not vortex enzymes; gentle addition prevents shear denaturation.

  • pH Adjustment: Check pH. Adjust to 7.0 using 1M NaOH or HCl.

    • Self-Validation Check: Ensure pH probe is calibrated. Biocatalysis is extremely pH-sensitive.

  • Substrate Addition: Dissolve the substrate in minimal IPA (50 mL) if neat addition causes solidification. Add dropwise to the reactor over 1 hour.

  • Reaction Maintenance (The "pH Stat" Method):

    • As GDH oxidizes glucose to gluconic acid, the pH will drop.

    • CRITICAL: Use an auto-titrator (pH stat) to maintain pH at 7.0 using 2M NaOH. Failure to neutralize gluconic acid will denature the KRED.

  • Monitoring: Analyze by HPLC every 4 hours.

    • Endpoint: >99.5% conversion (typically 12–24 hours).

  • Workup:

    • Add Celite (20 g) and stir for 30 mins to coagulate proteins.

    • Filter through a pad to remove enzymes (prevents emulsions).

    • Extract aqueous phase with MTBE (2 x 500 mL).

    • Concentrate organic layer to yield the chiral alcohol.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Uses a Ruthenium catalyst complexed with a chiral diamine ligand (e.g., TsDPEN). The hydrogen source is not H₂ gas, but a liquid mixture of Formic Acid and Triethylamine (TEAF). This avoids high-pressure vessels.

Protocol: 100g Scale Reduction using Ru-TsDPEN

Target: Same substrate (for comparison).

Reagents:

  • Substrate: 100 g

  • Catalyst: RuCl (0.5 mol% loading)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope), 250 mL

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (minimal volume, 200 mL)

Step-by-Step Procedure:

  • Degassing (Crucial Step): In a 1L round-bottom flask, charge the substrate and solvent. Sparge with Nitrogen for 20 minutes. Oxygen poisons the Ru-hydride species.

  • Catalyst Addition: Add the Ru-catalyst solid rapidly against a counter-flow of Nitrogen.

  • Reductant Addition: Add the Formic Acid/TEA mixture via syringe/dropping funnel.

  • Reaction: Heat to 35–40°C.

    • Self-Validation Check: Observe CO₂ evolution (bubbling). This confirms the catalytic cycle is active. Ensure the vessel is vented through a bubbler (do not seal!).

  • Monitoring: Check by TLC or GC every 2 hours. Reaction is typically faster than biocatalysis (4–8 hours).

  • Quench: Cool to room temperature. Add water (300 mL) to separate the phases.

  • Metal Scavenging:

    • The organic layer contains Ruthenium.[1] Treat with activated carbon or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours.

    • Filter and concentrate.

Process Safety & Troubleshooting

Safety Considerations
  • Biocatalysis:

    • Sensitization: Enzymes are proteins; inhalation of dust can cause allergies. Handle powders in a fume hood or weigh station.

    • Exotherm: Low risk due to water heat capacity, but glucose oxidation is exothermic.

  • ATH:

    • Gas Evolution: The reaction generates CO₂ gas (1 mole per mole of substrate). On a 100g scale, this is ~15-20 Liters of gas. Ensure adequate venting to prevent pressurization.

    • Formic Acid: Corrosive and volatile. Use compatible seals (PTFE).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (KRED) pH drift (Acidification)Check pH stat/titrator. Ensure NaOH supply is not empty.
Low Conversion (ATH) Catalyst Poisoning (O₂)Re-degas solvent. Ensure N₂ blanket is maintained.
Emulsion (KRED) Protein denaturationFilter through Celite before extraction. Do not shake vigorously; roll or stir gently.
Low e.e. (ATH) RacemizationReaction left too long; product may be racemizing under acidic conditions. Quench immediately upon completion.
Substrate Precipitation Low SolubilityKRED: Add DMSO (up to 10%) or use a biphasic system (buffer + toluene).

References

  • Huisman, G. W., et al. (2010).[2][3] "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology. Link

  • Codexis Inc. (2025). "Ketoreductase Screening Kits & Protocols." Codexis Technical Documentation. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Magano, J., & Dunetz, J. R. (2012). "Large-Scale Carbonyl Reductions in the Pharmaceutical Industry." Organic Process Research & Development. Link

  • Wills, M., et al. (2015). "Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts." The Journal of Organic Chemistry. Link

  • ACS Chemical Health & Safety. (2015). "Hazards associated with laboratory scale hydrogenations." Link

Disclaimer: This guide is for educational and research purposes. Always perform a specific risk assessment before scaling up chemical reactions.

Sources

Application

Application Note: Molecular Docking Protocols for 2-(1-Methylpiperidin-4-yl)acetamide Derivatives

Executive Summary This guide details the computational docking protocols for 2-(1-Methylpiperidin-4-yl)acetamide derivatives. This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational docking protocols for 2-(1-Methylpiperidin-4-yl)acetamide derivatives. This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for Acetylcholinesterase (AChE) inhibitors (anti-Alzheimer's agents) and Sigma-1 Receptor (


R)  ligands.[1]

Critical Scientific Insight: The success of docking this scaffold relies entirely on the correct handling of the piperidine nitrogen protonation state . With a pKa


 10.1, this nitrogen is predominantly protonated (

) at physiological pH (7.4). Failure to model the cationic species results in the loss of critical salt-bridge and cation-

interactions, rendering docking scores biologically irrelevant.[1]

Molecular Logic & Ligand Preparation

The Protonation Imperative

The 1-methylpiperidine moiety is a basic center. In the biological pocket, it functions as a "cationic anchor."

  • Neutral State (Incorrect): Lacks electrostatic complementarity to Asp/Glu residues.

  • Protonated State (Correct): Forms salt bridges (e.g., with Glu172 in

    
    R) and cation-
    
    
    
    interactions (e.g., with Trp286 in AChE).
Ligand Preparation Protocol

Software Agnostic Workflow (Schrödinger LigPrep / Avogadro / OpenBabel):

  • Structure Generation: Generate 3D coordinates from SMILES.[1]

    • Core SMILES:CN1CCC(CC1)CC(=O)N

  • Protonation Assignment (pH 7.4):

    • Force protonation on the tertiary amine (

      
      ).
      
    • Ensure the amide nitrogen remains neutral (resonance stabilization prevents protonation).

  • Stereoisomer Generation:

    • The 4-substituted piperidine is achiral at the C4 position due to symmetry unless the ring is further substituted. However, ensure the chair conformation is the starting geometry, with the bulky acetamide group in the equatorial position to minimize 1,3-diaxial strain.

  • Energy Minimization:

    • Force Field: OPLS3e (preferred) or MMFF94.

    • Constraint: Minimize until RMSD gradient < 0.01 kcal/mol/Å.

Visual Workflow: The "Self-Validating" Pipeline

The following diagram outlines the decision logic required to ensure protocol integrity.

DockingWorkflow Start Input: 2-(1-Methylpiperidin-4-yl)acetamide pKa_Check pKa Calculation (N-methylpiperidine pKa ≈ 10.1) Start->pKa_Check Protonate Generate Cationic Species (pH 7.4) pKa_Check->Protonate pH < pKa Neutral Generate Neutral Species (Incorrect for pH 7.4) pKa_Check->Neutral pH > pKa (Rare) Target_Select Select Target System Protonate->Target_Select AChE_Path Target: AChE (4BDT) Focus: Cation-π (Trp86/286) Target_Select->AChE_Path Sigma_Path Target: Sigma-1 (5HK2) Focus: Salt Bridge (Glu172) Target_Select->Sigma_Path Validation Validation: Re-dock Crystal Ligand (RMSD < 2.0 Å?) AChE_Path->Validation Sigma_Path->Validation Production Production Docking (Virtual Screening) Validation->Production Pass Refine Refine Grid/Search Parameters Validation->Refine Fail Refine->Target_Select

Caption: Decision tree for ligand preparation and validation logic. Note the critical branch at pKa calculation ensuring the cationic species is used.

Target-Specific Protocols

Scenario A: Acetylcholinesterase (AChE)

Rationale: The acetamide tail mimics the spacer found in Donepezil, while the charged piperidine binds to the anionic subsites.

Step-by-Step Protocol:

  • PDB Retrieval: Download PDB ID: 4BDT (Human AChE complexed with Huprine W) or 4EY7 (Donepezil complex).

  • Protein Prep:

    • Remove water molecules except those bridging the ligand and the oxyanion hole (critical for amide recognition).

    • Crucial: Verify the orientation of Trp286 (PAS) and Trp86 (CAS). These residues must be free to engage in cation-

      
       stacking.[1]
      
  • Grid Generation (AutoDock Vina / Glide):

    • Center: Centered on the co-crystallized ligand.[2]

    • Size:

      
       Å.[1] (Must cover the deep gorge from CAS to PAS).
      
    • Coordinates (Approx for 4EY7): X: -2.0, Y: 20.0, Z: 15.0.[1]

  • Docking Parameters:

    • Exhaustiveness: 32 (High). The AChE gorge is narrow; standard search depth (8) often fails to find the global minimum at the bottom of the gorge.

    • Scoring: Emphasize Vina Score or Glide SP.

Scenario B: Sigma-1 Receptor ( R)

Rationale: The piperidine nitrogen forms a critical salt bridge with Glu172.

Step-by-Step Protocol:

  • PDB Retrieval: Download PDB ID: 5HK2 (Crystal structure of

    
    R with PD144418).
    
  • Protein Prep:

    • The binding pocket is highly hydrophobic but anchored by Glu172 .

    • Ensure Glu172 is deprotonated (negatively charged).

  • Induced Fit Consideration:

    • 
      R is highly plastic.[1] Rigid receptor docking often fails for bulky derivatives.[1]
      
    • Protocol: Use "Soft Docking" (scale van der Waals radii of receptor atoms by 0.8) OR use Induced Fit Docking (IFD) if available.

  • Grid Generation:

    • Center: On the carboxylate oxygen of Glu172.

    • Size:

      
       Å.[1]
      

Data Analysis & Interpretation

Summarize your docking results using the following metric standards.

MetricAcceptable RangeInterpretation for Piperidine-Acetamides
Binding Affinity (

)

kcal/mol
Indicates strong binding.[1] Values > -7.0 suggest the cationic anchor is not engaged.[1]
RMSD (Validation)

Å
Deviation of the re-docked co-crystal ligand.[3] If > 2.0 Å, the grid box is likely mispositioned.
Key Interaction: Salt Bridge

Å
Distance between Piperidine-N+ and Asp/Glu (e.g., Glu172).[1]
Key Interaction: Cation-


Å (Centroid)
Distance between Piperidine-N+ and Trp/Phe/Tyr rings.[1]

Troubleshooting "The False Negative"

If docking scores are poor (


 kcal/mol) despite the scaffold being a known bioactive:
  • Check Protonation: Did you accidentally dock the neutral amine? (Most common error).

  • Check Amide Flip: The acetamide side chain (

    
    ) acts as a hydrogen bond donor/acceptor. Ensure the amide nitrogen and oxygen are not clashing with the backbone. Allow rotation of the amide bond during docking.
    
  • Water Bridges: In AChE, a conserved water molecule often bridges the acetamide carbonyl to the protein backbone. Try including explicit waters in the active site (e.g., using AutoDock hydrated docking or Glide with structural waters).

References

  • RCSB Protein Data Bank. Crystal structure of human acetylcholinesterase (PDB: 4BDT). [Link]

  • RCSB Protein Data Bank. Crystal structure of Sigma-1 Receptor with PD144418 (PDB: 5HK2). [Link][1]

  • Journal of Medicinal Chemistry. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[1] (Discussion of piperidine protonation and binding modes). [Link]

  • AutoDock Vina. Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking. [Link]

  • PubChem. 1-Methylpiperidine Compound Summary (pKa Data). [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(1-Methylpiperidin-4-yl)acetamide synthesis yield

Technical Support Center: Troubleshooting 2-(1-Methylpiperidin-4-yl)acetamide Synthesis Case ID: #PIP-ACET-001 Molecule: 2-(1-Methylpiperidin-4-yl)acetamide (CAS: Similar to 72216-06-9 / Tofacitinib Intermediate Precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-(1-Methylpiperidin-4-yl)acetamide Synthesis

Case ID: #PIP-ACET-001 Molecule: 2-(1-Methylpiperidin-4-yl)acetamide (CAS: Similar to 72216-06-9 / Tofacitinib Intermediate Precursors) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2-(1-methylpiperidin-4-yl)acetamide presents a classic "polar molecule paradox." While the core chemistry (amidation) is straightforward, the isolation is notoriously difficult due to the molecule's high water solubility (LogP < 0) and the presence of a basic tertiary amine.

Most yield losses occur not during the reaction, but during the aqueous workup , where the product partitions into the water layer or hydrolyzes back to the acid. This guide prioritizes the Ester Ammonolysis route, as it is the industry standard for scalability, while addressing the critical isolation bottlenecks.

Part 1: Diagnostic Troubleshooting Flowchart

Before altering your chemistry, diagnose the point of failure using the logic tree below.

TroubleshootingFlow Start ISSUE: Low Yield (<50%) CheckTLC Step 1: Check Crude Reaction (TLC/LCMS) Is starting material (SM) consumed? Start->CheckTLC Incomplete SM Remains CheckTLC->Incomplete Yes Complete SM Consumed CheckTLC->Complete No CheckByproduct Identify Impurities Incomplete->CheckByproduct CheckWorkup Step 2: Check Aqueous Layer Is product in the water waste? Complete->CheckWorkup Hydrolysis Acid Byproduct Found (Hydrolysis) CheckByproduct->Hydrolysis Acid Peak (M+1) Stalled Reaction Stalled CheckByproduct->Stalled Only SM Sol_Dry SOLUTION: Dry Solvents Use Anhydrous NH3/MeOH Hydrolysis->Sol_Dry Sol_Pressure SOLUTION: Increase Pressure Sealed Tube / Higher Eq NH3 Stalled->Sol_Pressure LostInAq Product in Aqueous CheckWorkup->LostInAq Yes (Most Common) Degradation Product Missing entirely (Degradation) CheckWorkup->Degradation No Sol_Extract SOLUTION: CHCl3/IPA (3:1) Continuous Extraction LostInAq->Sol_Extract

Caption: Logic flow for diagnosing yield loss. The most frequent failure mode is product loss to the aqueous layer during extraction.

Part 2: Reaction Optimization (The Synthesis)

Primary Route: Ammonolysis of Ethyl Ester The most robust method involves reacting ethyl 2-(1-methylpiperidin-4-yl)acetate with ammonia.

Q: My reaction is stalling at 60% conversion. How do I push it to completion? A: Ammonolysis is an equilibrium process. If ammonia escapes, the reaction stops or reverses.

  • Thermodynamics: The reaction is slow at room temperature.

  • The Fix: Use a sealed pressure vessel (bomb or heavy-walled glass).

    • Reagent: 7N NH₃ in Methanol (saturated). Avoid aqueous NH₄OH if possible to prevent hydrolysis.

    • Stoichiometry: Minimum 10–20 equivalents of NH₃.

    • Temperature: Heat to 50–60°C. Do not exceed 80°C to avoid methyl migration or decomposition.

Q: I see a byproduct with Mass = [Product + 1]. What is it? A: This is likely the carboxylic acid (hydrolysis product) or the methyl ester starting material if not fully converted.

  • Mechanism: If water is present, OH⁻ competes with NH₃ as a nucleophile.

  • The Fix: Ensure your Methanol is anhydrous. If using NH₄OH (aqueous), you must use a massive excess of ammonia to statistically favor amide formation.

Part 3: Workup & Isolation (The "Yield Trap")

Q: The reaction looked perfect on LCMS, but I recovered <20% mass after extraction. Where did it go? A: Your product is in the aqueous layer.[1] The 1-methylpiperidine moiety is highly basic and polar. Standard EtOAc/Water extractions will fail .

Protocol: High-Recovery Isolation Strategy
MethodSuitabilityProcedure
Method A: Evaporation (Best) Small Scale (<5g)1. Concentrate reaction mixture to dryness in vacuo.2. Triturate residue with Et₂O or Cold MeCN to remove impurities.3. Recrystallize from IPA/Hexane if needed. Do not wash with water.
Method B: Salting Out Medium Scale1. Saturate the aqueous layer with NaCl or K₂CO₃ (reduces water solubility of organics).2. Extract with CHCl₃ : IPA (3:1) . This solvent mixture is polar enough to pull the amide out of the brine.
Method C: Continuous Extraction Large Scale1. Basify aqueous layer to pH > 12 (ensure amine is free base).2. Use a liquid-liquid continuous extractor with Dichloromethane (DCM) for 12–24 hours.

Critical Technical Insight: The distribution coefficient (LogD) of this molecule drops drastically at acidic or neutral pH. You must maintain pH > 10 during any aqueous interface to keep the piperidine nitrogen deprotonated (neutral), improving organic solubility.

Part 4: Alternative Route (Acid Activation)

If the ester route fails, you may be starting from the carboxylic acid: 2-(1-methylpiperidin-4-yl)acetic acid.

Q: Can I use EDC/HOBt to make the primary amide? A: Yes, but purification is harder due to urea byproducts. A cleaner method for primary amides is the Mixed Anhydride or CDI method.

Recommended Protocol (CDI Method):

  • Activation: Dissolve Acid (1.0 eq) in dry DMF. Add CDI (1.1 eq) .

  • Gas Evolution: Stir at RT for 1 hour until CO₂ evolution ceases (Critical step).

  • Amidation: Cool to 0°C. Bubble Anhydrous NH₃ gas or add NH₄Cl (3.0 eq) + DIPEA (3.0 eq) .

  • Advantage: The byproduct is imidazole, which is water-soluble and can be washed away (unlike urea from EDC).

Part 5: Analytical Reference Data

Expected NMR Signals (DMSO-d₆):

  • Amide Protons: Two broad singlets around δ 6.8 and 7.3 ppm.

  • N-Methyl: Singlet around δ 2.1–2.2 ppm.

  • Piperidine Ring: Multiplets at δ 1.2–2.8 ppm.

Solubility Profile:

  • Soluble: Water, Methanol, Ethanol, Chloroform, DCM (moderate).

  • Insoluble: Diethyl Ether, Hexanes, Toluene.

References

  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization Patent WO2007012953. (Describes synthesis of Tofacitinib intermediates including piperidine amidation).

  • BenchChem. (2025).[1][2] Technical Guide: Solubility Profile of Piperidine Derivatives. (General solubility data for polar piperidine intermediates).

  • Frontier, A. (2026).[3][4] Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. (Authoritative guide on CHCl3/IPA extractions).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-methyl-2-(piperidin-4-yl)acetamide. (Physicochemical properties and safety data).

Sources

Optimization

overcoming low oral bioavailability of 2-(1-Methylpiperidin-4-yl)acetamide

Ticket ID: #BIO-84196-SOL Subject: Overcoming Low Oral Bioavailability of 2-(1-Methylpiperidin-4-yl)acetamide Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D Diagnostic Triage: The "Why" B...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-84196-SOL Subject: Overcoming Low Oral Bioavailability of 2-(1-Methylpiperidin-4-yl)acetamide Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D

Diagnostic Triage: The "Why" Behind the Failure

Before attempting to fix the bioavailability (


), we must diagnose the root cause. Your molecule, 2-(1-Methylpiperidin-4-yl)acetamide , presents a classic BCS Class III (High Solubility, Low Permeability)  profile.
Physicochemical Profiling
ParameterEstimated ValueImplication
Molecular Weight ~156.2 g/mol Small enough for paracellular transport, but limited by charge.
pKa (Piperidine N) ~9.8 - 10.2Critical Issue. At intestinal pH (6.5–7.4), >99.9% of the drug is ionized (cationic).
LogP (Octanol/Water) < 0 (Negative)Highly hydrophilic. Will not partition into the lipid bilayer of enterocytes.
Metabolic Liability HighThe N-methyl group is a prime target for CYP450-mediated N-demethylation.

The Verdict: Your drug is dissolving perfectly but bouncing off the intestinal wall due to its positive charge and high polarity. Additionally, any fraction that does pass is likely being chewed up by first-pass metabolism.

Troubleshooting Guide (FAQ)

Direct answers to the specific hurdles you are facing in the lab.

Q1: "I tried increasing the dose, but AUC isn't linear. Why?"

A: You are likely hitting a transporter saturation limit or an efflux window . Hydrophilic cations often rely on specific transporters (like OCT1/2) for uptake because they cannot diffuse passively. If you saturate these transporters, absorption plateaus. Conversely, this molecule is a potential substrate for P-glycoprotein (P-gp) efflux.

  • Action: Run a bi-directional Caco-2 permeability assay. If Ratio

    
    , you have an efflux problem. Add a P-gp inhibitor (e.g., Verapamil) in your assay to confirm.
    
Q2: "I can't get the drug into a lipid formulation (SEDDS). It precipitates."

A: This is the "Solubility Paradox." Your drug is too hydrophilic to dissolve in the oil phase of a Self-Emulsifying Drug Delivery System (SEDDS).

  • The Fix: You must perform Hydrophobic Ion Pairing (HIP) first. You cannot force a polar salt (like a hydrochloride) into oil. You must replace the small counter-ion (Cl⁻) with a bulky, lipophilic counter-ion (e.g., docusate or oleate) to make the complex lipophilic enough to load into the oil phase.

Q3: "Should I try a prodrug strategy?"

A: Only as a last resort. Modifying the acetamide is risky as it may be the pharmacophore. Modifying the tertiary amine (quaternization) kills permeability further.

  • Better Alternative: Use a Transient Permeability Enhancer like Sodium Caprate (SNAC) or formulate as an ion-pair complex, which acts like a "reversible prodrug" without changing the covalent structure.

Strategic Workflows

Decision Matrix: Selecting the Right Formulation

Use this logic flow to determine your next experimental step based on your current data.

FormulationStrategy Start Start: Low Bioavailability CheckPerm Check Caco-2 Permeability (Papp) Start->CheckPerm IsEfflux Is Efflux Ratio > 2? CheckPerm->IsEfflux Yes Yes IsEfflux->Yes Efflux Issue No No IsEfflux->No Passive Barrier InhibitPgp Add P-gp Inhibitor (Excipient: TPGS or Pluronic) FinalForm Load HIP into SEDDS InhibitPgp->FinalForm Combine CheckSol Is Solubility in Oil > 10 mg/mL? CheckSol->Yes Lipophilic CheckSol->No Hydrophilic (Your Drug) StandardSEDDS Standard SEDDS (Capryol 90 / Tween 80) HIP_Strategy Hydrophobic Ion Pairing (HIP) Complex with Docusate/Fatty Acid HIP_Strategy->FinalForm Yes->InhibitPgp Yes->StandardSEDDS No->CheckSol No->HIP_Strategy

Figure 1: Decision matrix for overcoming bioavailability hurdles in hydrophilic amines.

Detailed Protocol: Hydrophobic Ion Pairing (HIP)

Objective: To convert the hydrophilic cationic drug into a lipophilic complex capable of crossing the intestinal membrane or loading into lipid formulations.

Mechanism: The cationic nitrogen of the piperidine interacts electrostatically with an anionic surfactant (Docusate). The hydrophobic tails of the surfactant wrap around the drug, shielding the charge and increasing LogP.

Materials
  • API: 2-(1-Methylpiperidin-4-yl)acetamide (as free base or HCl salt).

  • Counter-ion: Sodium Docusate (AOT) or Sodium Oleate.

  • Solvent: Dichloromethane (DCM) and Water.

Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate a 1:1 molar ratio of Drug to Docusate.

    • Note: If using Drug-HCl, the chloride will be displaced by the docusate anion.

  • Biphasic Reaction:

    • Dissolve the Drug (100 mg) in 10 mL of Water (adjust pH to ~5-6 to ensure piperidine is protonated).

    • Dissolve Sodium Docusate (Equimolar amount) in 10 mL of DCM .

  • Extraction:

    • Combine both phases in a separatory funnel.

    • Vigorously shake for 10 minutes. The ion pair (Drug⁺-Docusate⁻) will form at the interface and partition into the DCM layer due to its new lipophilicity.

  • Isolation:

    • Collect the DCM (bottom) layer.

    • Dry over anhydrous

      
      .
      
    • Evaporate solvent under vacuum (Rotavap) at 40°C.

  • Validation:

    • The result should be a viscous oil or waxy solid.

    • Test: Attempt to dissolve this residue in Capryol 90 or Miglyol 812. It should dissolve readily, unlike the parent drug.

Pathway Visualization: The "Trojan Horse" Effect

HIP_Mechanism Drug Drug (Cationic) Hydrophilic Complex Ion-Pair Complex Net Neutral Charge High LogP Drug->Complex Electrostatic Attraction CounterIon Docusate (Anionic) Lipophilic Tail CounterIon->Complex Membrane Intestinal Membrane (Lipid Bilayer) Complex->Membrane Passive Diffusion Blood Systemic Circulation (Dissociation) Membrane->Blood Transport Blood->Drug Release

Figure 2: Mechanism of Hydrophobic Ion Pairing facilitating membrane transport.

References & Grounding

  • Biopharmaceutics Classification System (BCS): Amidon, G. L., et al. "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharm Res.[1] 1995. Link

  • Hydrophobic Ion Pairing (HIP): Morrow, D. I., et al. "Innovative strategies for enhancing the delivery of therapeutic proteins and peptides." Ther Deliv. 2011.[2][3] (Applied here to small molecule amines). Link

  • Lipid Formulations (SEDDS): Pouton, C. W. "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-micro-emulsifying' drug delivery systems." Eur J Pharm Sci. 2000. Link

  • Permeation Enhancers (SNAC): Twarog, C., et al. "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Pharmaceutics.[4][5] 2019. Link

Disclaimer: This guide provides technical recommendations for research purposes only. All formulations must be validated for safety and toxicity in accordance with local regulatory guidelines.

Sources

Troubleshooting

Technical Support Center: hERG Mitigation in Piperidinyl-Acetamide Derivatives

This technical guide serves as a specialized support center for medicinal chemists and drug developers encountering hERG liability in piperidinyl-acetamide derivatives . It moves beyond generic advice to address the spec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for medicinal chemists and drug developers encountering hERG liability in piperidinyl-acetamide derivatives . It moves beyond generic advice to address the specific structure-activity relationships (SAR) and biophysical mechanisms relevant to this chemical series.

Current Status: Online 🟢 Topic: Reducing


 (hERG) Inhibition
Target Scaffold:  Piperidinyl-acetamide (Pharmacophore: Basic amine + Linker + Lipophilic Tail)

🔬 Module 1: Structural Modification Strategies

User Query: My lead compound (a 4-piperidinyl-acetamide) has single-digit micromolar hERG inhibition. How do I design out this liability without killing potency?

The Root Cause: The "Pharmacophore Trap"

The piperidinyl-acetamide scaffold often mimics the "canonical" hERG pharmacophore. The protonated nitrogen of the piperidine ring (at physiological pH) forms a high-affinity cation-


 interaction  with Tyr652  and Phe656  residues located in the S6 transmembrane domain of the hERG channel. The acetamide linker often positions a distal lipophilic aromatic group into a hydrophobic pocket, stabilizing the block.
Strategy A: Modulate the Basicity (pKa) of the Piperidine

Logic: The hERG channel pore is highly sensitive to positively charged species. Reducing the basicity of the piperidine nitrogen reduces the fraction of ionized compound at pH 7.4, thereby weakening the cation-


 interaction with Tyr652.
  • Tactics:

    • Electron-Withdrawing Groups (EWG): Introduce a fluorine atom on the piperidine ring (e.g., 3-fluoro-piperidine). This inductive effect lowers the pKa of the secondary/tertiary amine.

    • Scaffold Hopping (Ring Contraction/Expansion):

      • Piperidine (pKa ~10-11)

        
        Piperazine (pKa ~9.8)
        
        
        
        Morpholine (pKa ~8.3).
      • Note: While morpholine drastically reduces hERG, it may also reduce on-target potency if the basic nitrogen is critical for the primary target (e.g., GPCRs like CCR5 or MCH1R).

    • N-Acylation/Sulfonylation: If the basic nitrogen is not essential for target binding, convert the piperidine amine to an amide or sulfonamide. This effectively neutralizes the charge.

Strategy B: Lipophilicity Reduction (LogP/LogD Control)

Logic: hERG inhibition correlates strongly with lipophilicity (LogP). The channel vestibule is hydrophobic.[1]

  • Threshold: Aim for cLogP < 3.0 .

  • Tactics:

    • Introduce polar groups (hydroxyl, methoxy) on the distal aromatic ring connected to the acetamide.

    • Replace the phenyl ring with a heteroaromatic (pyridine, pyrimidine). This reduces LogP and reduces

      
      -stacking potential with Phe656.
      
Strategy C: Steric Shielding & Conformational Restriction

Logic: The hERG pore is large but has specific spatial requirements. "Trapping" the molecule in a conformation that cannot fit the pore (or destabilizing the bound conformation) is a proven strategy.

  • Tactics:

    • 3,4-Disubstitution: Introduce a substituent (methyl, ethyl) at the C3 or C4 position of the piperidine. This creates steric clash with the channel walls.

    • Rigidify the Linker: Replace the flexible acetamide linker with a more rigid cycle or restrict rotation. Example: 3,4,6-trisubstituted piperidine derivatives have shown reduced hERG liability due to conformational restriction preventing optimal pore docking.

📊 Module 2: Visualization & Decision Logic

Workflow: SAR Decision Tree for hERG Mitigation

This diagram outlines the logical flow for modifying a piperidinyl-acetamide lead.

HERG_Mitigation Start High hERG Inhibition (Piperidinyl-Acetamide) Check_N Is Basic N required for On-Target Potency? Start->Check_N No_N Neutralize Nitrogen Check_N->No_N No Yes_N Modulate pKa / LogP Check_N->Yes_N Yes Amide Convert to Amide/Sulfonamide No_N->Amide Result Retest hERG IC50 Amide->Result Reduce_pKa Reduce pKa (< 8.5) Yes_N->Reduce_pKa Reduce_LogP Reduce Lipophilicity Yes_N->Reduce_LogP Sterics Steric Shielding Yes_N->Sterics Fluorine Add F to Piperidine (Inductive Effect) Reduce_pKa->Fluorine Heterocycle Switch to Morpholine/Piperazine Reduce_pKa->Heterocycle Fluorine->Result Heterocycle->Result Polar_Group Add Polar Group (-OH, -SO2Me) to Distal Aryl Reduce_LogP->Polar_Group Polar_Group->Result Subst C3/C4 Alkyl Substitution Sterics->Subst Subst->Result

Caption: Decision logic for structural modification of piperidinyl-acetamides to mitigate hERG liability.

🛠 Module 3: Assay Troubleshooting & FAQs

Q1: My IC50 values fluctuate significantly between manual and automated patch clamp. Why? A: This is a common issue with "sticky" lipophilic compounds.

  • Adsorption: Piperidinyl-acetamides with high LogP (>3.5) often adsorb to the plastic tubing of automated patch clamp systems, lowering the effective concentration.

  • Protocol: Ensure your automated protocol includes a "pre-soak" step.

  • Verification: Always validate key leads with Manual Patch Clamp at physiological temperature (37°C). hERG kinetics are temperature-sensitive; room temperature assays often underestimate the risk for this scaffold.

Q2: What is the difference between "Trapping" and "Occlusion"? A:

  • Occlusion: The drug sits in the pore and physically blocks ion flow.

  • Trapping: The drug enters the pore when the channel opens (during depolarization) and gets "trapped" inside when the activation gate closes (during repolarization).

  • Relevance: Piperidinyl-acetamides are often trappers . They show use-dependence (block increases with heart rate). If your compound shows a "hump" in the tail current or slow washout, it is likely a trapper. This is a higher safety risk than simple occlusion.

Q3: Can I use Zwitterions to fix this? A: Yes. Introducing a carboxylic acid (creating a zwitterion) is a "nuclear option" that almost always kills hERG affinity by preventing the drug from crossing the membrane to access the intracellular vestibule or by electrostatic repulsion. However, this often severely impacts cell permeability and oral bioavailability. Use this only if CNS penetration is not required.

📉 Data Summary: Modification Impact Table

Modification StrategyTarget PropertyExpected hERG IC50 ShiftPotential Risk
Piperidine

Piperazine
pKa

(~2 units)
5x - 10x ImprovementMetabolic stability (N-oxidation)
Piperidine

Morpholine
pKa

(~3 units)
>10x ImprovementLoss of on-target potency
Add Fluorine (3-F-pip) pKa

(~1-1.5 units)
2x - 5x ImprovementSynthetic complexity
Add -OH to Distal Aryl LogP

3x - 5x ImprovementPhase II metabolism (Glucuronidation)
C3-Methyl Substitution Steric ClashVariable (Case dependent)Stereocenter complexity

📚 References

  • Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Source: Bioorganic & Medicinal Chemistry Letters (2009).[2] URL:[Link]

  • Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010).[3] URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry (2019).[4][5] URL:[Link]

  • Strategies to Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity and Rigidity. Source: Journal of Medicinal Chemistry (2013).[6][7] URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter (2024).[8] URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(1-Methylpiperidin-4-yl)acetamide Isomers

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for navigating the purification challenges associated with 2-(1-Methylpiperidin-4-yl)acetamide isomers. This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the purification challenges associated with 2-(1-Methylpiperidin-4-yl)acetamide isomers. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our guidance is grounded in established analytical and organic chemistry principles to ensure you can achieve your purity targets efficiently and reliably.

The core structure of 2-(1-Methylpiperidin-4-yl)acetamide presents a unique combination of chemical properties that can complicate purification: a basic tertiary amine (the N-methylpiperidine moiety), a polar acetamide group, and at least one chiral center. These features necessitate careful method development to overcome common issues like poor peak shape, isomer co-elution, and low recovery.

Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges for 2-(1-Methylpiperidin-4-yl)acetamide isomers?

The main difficulties stem from the molecule's basicity and polarity. The tertiary amine on the piperidine ring is a strong Lewis base, which leads to significant interaction with acidic surfaces, most notably the silanol groups on standard silica gel. This causes severe peak tailing in normal-phase chromatography.[1][2] Furthermore, if you are working with a racemic mixture, separating the enantiomers requires specialized chiral techniques, as they have identical physical properties in a non-chiral environment.

Q2: Which purification technique is best for analytical-scale vs. preparative-scale separation?
  • Analytical Scale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the enantiomeric or diastereomeric purity of your sample.[3] Its high resolution and the wide variety of available chiral stationary phases (CSPs) make it exceptionally versatile.[3]

  • Preparative Scale: For purifying larger quantities (>1 gram), preparative chromatography can be effective but costly in terms of solvent and specialized media. For enantiomeric resolution, classical diastereomeric salt crystallization is often the most scalable and cost-effective industrial method.[4] This involves forming salts with a chiral resolving agent, separating the resulting diastereomers by their differing solubilities, and then liberating the desired enantiomer.[4][5]

Q3: Why do my HPLC or flash chromatography peaks tail so severely?

Peak tailing is the most common problem for basic compounds like this one. It occurs due to strong, non-ideal secondary interactions between the basic nitrogen of your compound and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[6][7] This leads to a portion of the analyte being retained longer than the bulk, resulting in a "tail." To achieve symmetrical peaks, these interactions must be masked or neutralized.[6]

Q4: How can I separate the enantiomers of 2-(1-Methylpiperidin-4-yl)acetamide?

Since enantiomers have identical physical properties, you must introduce another chiral element to the system to differentiate them. There are two primary methods:

  • Chiral Chromatography (HPLC or SFC): The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers will have different affinities for the CSP, causing them to elute at different times. Polysaccharide-based CSPs like Chiralpak® IA or IB have shown great success in separating similar piperidine analogues.[8][9][10]

  • Diastereomeric Salt Formation: The racemic base is reacted with a single enantiomer of a chiral acid (e.g., (S)-(+)-camphorsulfonic acid, N-acetyl-L-leucine).[11] This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[4][5]

Troubleshooting Purification Workflows

This section provides direct answers to specific experimental problems.

Chromatography Troubleshooting

Q: My peaks are tailing in both normal-phase and reversed-phase HPLC. What should I do?

This is a classic sign of secondary interactions with the stationary phase. The solution is to add a modifier to your mobile phase to improve peak shape.

  • Normal-Phase (Silica Gel):

    • Cause: The basic piperidine nitrogen is interacting strongly with acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a basic modifier to your mobile phase to compete for these active sites.[1]

      • Triethylamine (TEA): Start with 0.1-1% (v/v) TEA in your solvent system (e.g., Hexane/Ethanol/TEA).[1]

      • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as part of the polar component of the mobile phase (e.g., Dichloromethane/Methanol/Ammonia).[1]

  • Reversed-Phase (C18):

    • Cause: At neutral pH, interactions can still occur with residual silanols. Peak shape for basic compounds is often most sensitive to pH.

    • Solution: Control the protonation state of your analyte by adding an acidic modifier to the mobile phase. This ensures the molecule carries a consistent positive charge and minimizes silanol interactions.

      • Trifluoroacetic Acid (TFA) or Formic Acid (FA): Add 0.1% TFA or FA to your aqueous and organic mobile phases (e.g., Water/Acetonitrile with 0.1% TFA).[1] A low pH (around 2-3) will fully protonate the piperidine nitrogen and suppress silanol ionization, leading to sharper peaks.[6][7]

Q: My isomers are co-eluting or have very poor resolution (<1.0). How can I improve separation?

Poor resolution means the selectivity of your system is insufficient.

  • Cause: The chosen stationary phase and mobile phase combination does not adequately differentiate between the isomers.

  • Solutions:

    • Optimize Mobile Phase: Systematically vary the solvent strength. In reversed-phase, change the ratio of acetonitrile to water/buffer. In normal phase, adjust the ratio of the polar solvent (e.g., ethanol, methanol) to the non-polar solvent (e.g., hexane).[12]

    • Change Solvent Selectivity: If adjusting the ratio doesn't work, substitute one of the solvents. For example, in normal phase, try switching from ethanol to isopropanol. In reversed-phase, try methanol instead of acetonitrile.

    • Switch the Column/Stationary Phase: This is the most powerful variable. If you are using a Chiralpak IA column, try a Chiralpak IB or other CSP with a different chiral selector.[8][10] The interaction mechanisms are different and may provide the necessary selectivity.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle energetic differences in how the isomers interact with the stationary phase, improving resolution.

    • Reduce Flow Rate: Lowering the flow rate increases the time the isomers spend interacting with the stationary phase, which can improve separation efficiency, though it will lengthen the run time.[12]

Q: I'm using flash chromatography on silica, but my compound seems stuck on the column, leading to very low recovery.

  • Cause: Your compound is highly polar and basic, leading to irreversible adsorption onto the acidic silica gel.[1] It may even be degrading on the column.

  • Solutions:

    • Perform a TLC Stability Test: Before running a large-scale column, spot your compound on a silica TLC plate. Let it sit for an hour, then develop the plate. If you see new spots or significant streaking from the baseline, your compound is not stable to silica.[1]

    • Use a More Polar Mobile Phase with a Basic Modifier: A gradient elution starting from a low polarity and ending with a highly polar system, such as 10-20% methanol in dichloromethane with 1% ammonia, may be required to elute the compound.[1][2]

    • Switch the Stationary Phase: If silica is too aggressive, consider alternatives:

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds that are sensitive to acidic silica.[1]

      • Reversed-Phase C18 Silica: This is often the best choice for highly polar compounds. You can elute with a simple water/methanol or water/acetonitrile gradient.[1]

Crystallization Troubleshooting

Q: I've formed diastereomeric salts, but the mixture "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or cools too quickly.[1]

  • Cause: Impurities, rapid cooling, or excessive supersaturation are preventing proper crystal lattice formation.

  • Solutions:

    • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid crashing it in an ice bath immediately.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil completely, then attempt to cool it slowly again.[1]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments can act as nucleation sites.[1]

      • Seed Crystals: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.[1][13]

    • Try a Different Solvent System: Screen various solvents or solvent mixtures (e.g., ethanol/hexane, acetone/water) to find a system where your diastereomeric salt has moderate solubility at high temperatures and low solubility at low temperatures.

Q: My crystallization step isn't improving the diastereomeric ratio. What's wrong?

  • Cause: The solubilities of the two diastereomeric salts in your chosen solvent system are too similar.[5] In some cases, you may be crystallizing at the eutectic point, where the solid and liquid phases have the same composition.

  • Solutions:

    • Extensive Solvent Screening: This is critical. You must find a solvent system where the difference in solubility between the two diastereomers is maximized. Screen a wide range of solvents with varying polarities.[13]

    • Change the Chiral Resolving Agent: The choice of resolving agent has a massive impact on the properties of the resulting diastereomeric salts.[5] If (R)-mandelic acid doesn't work, try (1S)-(+)-10-camphorsulfonic acid or another commercially available chiral acid.

    • Monitor the Mother Liquor: After crystallization, analyze the composition of the crystals and the remaining solution (mother liquor). If the mother liquor is enriched in the other diastereomer, the separation is working, but may require multiple recrystallization steps to achieve high purity.

Data & Diagrams
Visual Workflow 1: Troubleshooting Poor Chromatography

G start Start: Poor Peak Shape or Resolution q1 Is Peak Tailing Observed? start->q1 a1_yes Add Modifier to Mobile Phase q1->a1_yes Yes q2 Are Isomers Co-eluting? q1->q2 No a1_details Normal Phase: Add TEA/NH3 Reversed Phase: Add TFA/FA a1_yes->a1_details a1_yes->q2 a2_yes Optimize Selectivity (α) q2->a2_yes Yes q3 Is Recovery Low? q2->q3 No a2_details 1. Change Mobile Phase Ratio 2. Change Solvent Type (e.g., MeOH for ACN) 3. Change Column/CSP 4. Lower Temperature a2_yes->a2_details a2_yes->q3 a3_yes Address Irreversible Adsorption q3->a3_yes Yes end Achieved Good Separation q3->end No a3_details 1. Use Highly Polar Mobile Phase 2. Switch to Alumina or C18 Column 3. Perform TLC Stability Test a3_yes->a3_details a3_yes->end

Caption: Decision tree for troubleshooting common chromatography issues.

Visual Workflow 2: Diastereomeric Salt Resolution

G start Start: Racemic Mixture (R/S)-Amide step1 Step 1: Salt Formation React with Chiral Acid (e.g., R'-Acid) start->step1 step2 Result: Mixture of Diastereomeric Salts (R,R') and (S,R') step1->step2 step3 Step 2: Solvent Screening Find solvent with max solubility difference step2->step3 step4 Step 3: Fractional Crystallization Cool solution to precipitate less soluble salt step3->step4 step5 Separate Solid & Liquid (Filtration) step4->step5 solid Solid: Enriched in one diastereomer (e.g., S,R') step5->solid liquid Mother Liquor: Enriched in other (e.g., R,R') step5->liquid step6 Step 4: Salt Breaking Treat with base to liberate free amide solid->step6 end Pure Enantiomer (S)-Amide step6->end

Caption: Workflow for enantiomeric separation via crystallization.

Table 1: Comparison of Primary Purification Techniques
TechniqueBest ForProsCons
Chiral HPLC/SFC Analytical purity checks; small-scale prep (<1g)High resolution; wide applicability; established methods.[3]High cost of chiral columns and solvents; limited throughput for prep scale.
Normal Phase (Flash) Achiral impurity removalInexpensive (silica); good for less polar compounds.Poor peak shape and recovery for basic compounds without modification.[1][2]
Reversed Phase (Flash) Polar impurity removal; purification of polar compoundsExcellent for polar compounds; less harsh than silica.[1]May require large volumes of aqueous solvents; modifiers often needed.
Diastereomeric Crystallization Large-scale enantiomeric resolution (>5g)Highly scalable; cost-effective at scale; simple equipment.[4]Method development can be lengthy (solvent/reagent screening); may not work if salts have similar solubility.[5]
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomer Separation

This protocol provides a starting point for developing an analytical method to separate enantiomers of 2-(1-Methylpiperidin-4-yl)acetamide.

  • Column Selection:

    • Start with an immobilized polysaccharide-based chiral stationary phase (CSP). A good first choice is a column like Chiralpak® IA or Chiralpak® IB .[8][10] These are robust and compatible with a wide range of solvents.

  • Initial Mobile Phase Screening (Normal Phase Mode):

    • Prepare stock solutions of Hexane (or Heptane) and an alcohol (e.g., Isopropanol (IPA) or Ethanol).

    • Start with an isocratic mobile phase of 90:10 Hexane:IPA .

    • To counteract peak tailing from the basic amine, add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the alcohol portion of the mobile phase.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent frit blockage.[12]

  • Injection and Analysis:

    • Inject 5-10 µL of the sample.

    • Monitor the chromatogram using a UV detector (e.g., at 210-220 nm, where the amide bond absorbs). If the compound lacks a strong chromophore, a derivatization step might be necessary for good detection, though this is less common for HPLC.[3]

  • Optimization:

    • If no separation is observed: Change the alcohol. Switch from IPA to Ethanol, or vice-versa.

    • If resolution is poor: Adjust the ratio of Hexane:Alcohol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention time and may improve resolution.

    • If peaks are still tailing: Increase the concentration of the basic modifier (e.g., to 0.2% DEA).

    • If all else fails: Switch to a different CSP column and repeat the screening process.

Protocol 2: Diastereomeric Salt Resolution via Fractional Crystallization

This protocol outlines a general procedure for separating enantiomers through crystallization.

  • Select a Resolving Agent:

    • Choose a commercially available, optically pure chiral acid. Common choices for resolving basic amines include:

      • (S)-(+)-Camphorsulfonic acid[11]

      • Dibenzoyl-L-tartaric acid

      • N-acetyl-L-leucine[11]

  • Stoichiometric Reaction:

    • In a round-bottom flask, dissolve 1.0 equivalent of your racemic 2-(1-Methylpiperidin-4-yl)acetamide in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent. Note: Using 0.5 eq is a common starting point, as it will only allow for the salt formation of one enantiomer, theoretically maximizing the yield of a single diastereomer.

    • Slowly add the acid solution to the amine solution with stirring.

  • Solvent Screening and Crystallization:

    • Gently heat the combined solution until everything is dissolved.

    • Slowly add a less polar anti-solvent (e.g., hexane, methyl-tert-butyl ether) until the solution becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

    • If no crystals form, try other solvent combinations. The goal is to find a system where one salt crystallizes while the other remains in solution.[13]

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals. This is your first crop, which should be enriched in one diastereomer.

    • Analyze the diastereomeric purity via chiral HPLC or NMR spectroscopy (using a chiral shift reagent if necessary).

    • To achieve higher purity, the crystals can be recrystallized one or more times from the same solvent system.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to neutralize the chiral acid and deprotonate your amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified enantiomer.

References
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed.
  • Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC - University of Canberra Research Portal.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu.
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google P
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Troubleshooting Guide - Phenomenex.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit.
  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe.
  • Isolation of enantiomers via diastereomer crystallis

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(1-Methylpiperidin-4-yl)acetamide

Introduction: The Physicochemical Reality As a Senior Application Scientist, I often see researchers struggle with "insolubility" that is actually a misunderstanding of ionization states or solvent kinetics. 2-(1-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Reality

As a Senior Application Scientist, I often see researchers struggle with "insolubility" that is actually a misunderstanding of ionization states or solvent kinetics.

2-(1-Methylpiperidin-4-yl)acetamide is a bifunctional molecule containing a polar acetamide group and a basic tertiary amine (the N-methylpiperidine ring).[1]

  • The Critical Factor: The piperidine nitrogen typically has a pKa of approximately 10.0–10.5 .

  • The Implication: At physiological pH (7.4), this molecule exists almost exclusively (>99%) as a cationic species (protonated).

  • The Paradox: If it is highly charged at pH 7.4, why does it precipitate?

    • Free Base Kinetics: If you are starting with the free base form dissolved in DMSO, rapid dilution into aqueous buffer can cause "solvent shock"—the hydrophobic free base aggregates faster than it can protonate and dissolve.[1]

    • Salting Out: In high-salt buffers (like PBS/HBSS), the solubility product (

      
      ) of the salt form may be exceeded at high concentrations.[1]
      
    • Plastic Adsorption: Cationic amines bind aggressively to untreated polystyrene, mimicking "insolubility" via signal loss.[1]

This guide provides the protocols to overcome these barriers.

Part 1: Troubleshooting Decision Matrix

Before altering your assay, determine the root cause of the precipitation using this logic flow.

SolubilityDecisionTree Start Start: Compound Precipitates or Low Recovery CheckForm Check Vial Label: Salt or Free Base? Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt IsBase Free Base Form CheckForm->IsBase CheckMedia Check Assay Media: High Salt (PBS)? IsSalt->CheckMedia ActionShock Issue: Solvent Shock Action: Use Intermediate Dilution Protocol IsBase->ActionShock Precipitates immediately CheckPlastic Check Plasticware: Standard Polystyrene? CheckMedia->CheckPlastic No ActionSaltOut Issue: Salting Out Action: Switch to Tris/HEPES Reduce Ionic Strength CheckMedia->ActionSaltOut Yes ActionSorption Issue: Plastic Sorption Action: Use Glass or Low-Bind Polypropylene CheckPlastic->ActionSorption Yes

Figure 1: Diagnostic workflow for identifying the root cause of solubility failure. Blue indicates the starting point; Yellow indicates decision nodes; Red indicates the corrective action.

Part 2: The "Solvent Shock" Protocol (Preventing Crash-Out)

The Problem: When you pipette a 10 mM DMSO stock of the free base directly into aqueous media, the DMSO diffuses away instantly, leaving the hydrophobic molecules stranded. They aggregate before they can find protons to become soluble.[1]

The Solution: The Intermediate Dilution Method . This creates a "transition phase" where the compound is exposed to water gradually or in the presence of a stabilizer.

Step-by-Step Protocol
  • Prepare Stock: Dissolve 2-(1-Methylpiperidin-4-yl)acetamide in 100% anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Create Intermediate Plate (10x Conc.):

    • Do NOT go directly to the assay plate.[1]

    • Prepare an intermediate solution containing 50% DMSO / 50% Water (or Buffer).[1]

    • Dilute your stock into this mixture. The high organic content prevents precipitation while introducing water to initiate protonation.[1]

  • Final Dilution (Assay Plate):

    • Transfer from the Intermediate Plate to the Assay Plate (containing 100% Buffer).

    • Mixing Speed: Mix rapidly upon addition.

Data Comparison: Direct vs. Intermediate Dilution

ParameterDirect Dilution (Standard)Intermediate Dilution (Optimized)
Initial Solvent Environment 100% DMSO

100% Aqueous
100% DMSO

50% Aqueous

99% Aqueous
Precipitation Risk High (Kinetic aggregation)Low (Gradual polarity shift)
Max Soluble Concentration Often < 50 µMOften > 200 µM
Dynamic Light Scattering Detects aggregates (100-500 nm)Monomeric solution (< 10 nm)

Part 3: pH and Formulation Strategy

Because the piperidine nitrogen is basic, pH is your most powerful lever.[1]

Acidification Strategy

If working with the Free Base , the compound is neutral. You must drive it to the cationic form.[1]

  • Protocol: Instead of dissolving in pure DMSO, dissolve the free base in DMSO containing 1 equivalent of HCl (or 5% Acetic Acid).

  • Mechanism: This forms the salt in situ within the stock solution. When diluted into the buffer, the compound is already charged and ready to dissolve.

Buffer Selection

Avoid buffers that promote "Salting Out" or ion-pairing precipitation.[1]

Buffer SystemSuitabilityNotes
PBS (Phosphate Buffered Saline) Poor High ionic strength; Phosphate anions can precipitate with cationic amines at high concentrations.[1]
HBSS (Hanks' Balanced Salt) Moderate Better than PBS, but still high salt.[1]
Tris-HCl (pH 7.4) Excellent Lower ionic strength options available; Chloride counter-ion usually maintains solubility.[1]
HEPES Good Zwitterionic; minimal interference with amine solubility.[1]

Part 4: Addressing Plastic Adsorption (The "Hidden" Insolubility)

Users often report "low solubility" when the compound has actually dissolved but then stuck to the walls of the tip or plate. This is classic behavior for lipophilic amines (LogP > 0, pKa > 8).[1]

The Fix:

  • Labware: Switch to Low-Binding Polypropylene plates for intermediate steps. Avoid untreated Polystyrene.[1]

  • Additives: Add 0.01% Tween-20 or 0.1% BSA to your assay buffer.

    • Why? These agents coat the plastic surface, preventing the drug from binding.

Part 5: Advanced Formulation (Cyclodextrins)

If the compound is required at very high concentrations (>500 µM) where the salt form might still crash out due to the "Common Ion Effect," use a complexing agent.

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [1]

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.[1]

  • Dilute your DMSO stock into this cyclodextrin-rich buffer.[1]

  • Mechanism: The hydrophobic piperidine ring enters the cyclodextrin cavity, shielding it from water, while the hydroxyl groups on the outside keep the complex soluble.

FormulationWorkflow cluster_0 Aqueous Phase Preparation Stock DMSO Stock (10 mM) Mixing Vortex Mixing (Prevent Aggregation) Stock->Mixing Buffer Assay Buffer (Tris-HCl) Additive Add 20% HP-β-CD (Optional) Buffer->Additive Additive->Mixing Result Stable Solution (Thermodynamic Equilibrium) Mixing->Result

Figure 2: Formulation workflow using cyclodextrins to stabilize high concentrations.

Frequently Asked Questions (FAQ)

Q1: My DMSO stock freezes at room temperature. Is this normal? A: Pure DMSO freezes at 19°C. If your lab is cool, this happens.[1] However, if it freezes at 25°C, your compound might be acting as a nucleating agent or the concentration is too high (supersaturated).[1] Fix: Warm to 37°C and vortex before every use.

Q2: Can I use ethanol instead of DMSO? A: For this specific molecule, Ethanol is a viable alternative and is often less toxic to cells.[1] However, the solubility limit in ethanol is usually lower than in DMSO.[1] Perform a visual solubility test first.

Q3: The solution is clear, but I see no biological activity. Why? A: This suggests plastic adsorption .[1] The compound is soluble but stuck to the walls of your dilution reservoir. Switch to glass-lined or low-bind plastics and re-test.[1]

Q4: Should I buy the HCl salt or the Free Base? A: Always buy the HCl salt for biological assays if available. It dissolves faster in water and eliminates the kinetic "solvent shock" issues associated with free bases.[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Popa-Burke, I., et al. (2014).[1][2] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[1][2] Link

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

Sources

Optimization

common side reactions in the synthesis of 2-(1-Methylpiperidin-4-yl)acetamide

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Impurity Profiles Welcome to the Technical Support Center You are likely synthesizing 2-(1-Methylpiperidin-4-yl)acetam...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Impurity Profiles

Welcome to the Technical Support Center

You are likely synthesizing 2-(1-Methylpiperidin-4-yl)acetamide (CAS: 83732-66-5) as a key intermediate for pharmaceutical scaffolds (e.g., antihistamines, analgesics, or Janus kinase inhibitors).

While the structure appears simple—a piperidine core with an acetamide tail—the presence of a basic tertiary amine (the N-methyl group) alongside a neutral amide creates a unique reactivity profile. This guide addresses the three most common failure modes reported by our users: over-hydrolysis , oxidative degradation , and coupling agent interference .

Module 1: The Nitrile Route – "Why is my product an acid?"

Context: Many users generate the amide via the partial hydrolysis of 2-(1-methylpiperidin-4-yl)acetonitrile .

User Question: "I am hydrolyzing the nitrile with sulfuric acid. The reaction goes to completion, but NMR shows I have primarily isolated the carboxylic acid, not the amide. What went wrong?"

Technical Diagnosis: You have encountered Thermodynamic Over-Hydrolysis . The conversion of a nitrile to an amide is the kinetic step, while the conversion of the amide to the carboxylic acid is the thermodynamic sink. If the reaction temperature is too high or the reaction time too long, the equilibrium shifts irreversibly to the acid.

The Mechanism: The reaction proceeds through an imidate intermediate. In the presence of water and heat, the amide bond is susceptible to further nucleophilic attack.

NitrileHydrolysis Nitrile Nitrile Precursor (Starting Material) Imidate Imidate Salt (Transient) Nitrile->Imidate + H+, + H2O Amide Target Amide (Kinetic Product) Imidate->Amide - H+ Acid Carboxylic Acid (Thermodynamic Impurity) Amide->Acid + H2O, Heat (Over-Hydrolysis)

Figure 1: The hydrolysis pathway showing the risk of thermodynamic equilibration to the acid.

Troubleshooting Protocol:

  • Temperature Control: Do not reflux. Maintain the reaction at 0–10°C during the addition of acid, and do not exceed 40–50°C during the stir phase.

  • Reagent Switch: If H₂SO₄ is too harsh, switch to Polyphosphoric Acid (PPA) or alkaline hydrolysis using NaOH/t-BuOH with 30% H₂O₂ (Radziszewski reaction). The peroxide method is highly selective for amides but requires careful monitoring of the tertiary amine (see Module 3).

  • Quench Method: Pour the reaction mixture onto ice and immediately neutralize to pH 8–9. Prolonged exposure to acidic aqueous conditions during workup will continue the hydrolysis.

Module 2: The Coupling Route – "My yield is low and the product is sticky."

Context: Users synthesizing the amide from (1-methylpiperidin-4-yl)acetic acid using coupling agents (EDC, DCC, HATU) and ammonia/ammonium chloride.

User Question: "I used EDC/NHS to couple the acid with ammonium chloride. The yield is <40%, and I see a large impurity peak that isn't the starting material. What is it?"

Technical Diagnosis: This is likely N-Acylurea Formation combined with Zwitterionic Interference .

  • Zwitterion Issue: The starting material has a basic amine and an acidic tail. In neutral solvents, it exists as a zwitterion, which has poor solubility in DCM or DMF, leading to incomplete reaction.

  • N-Acylurea: If the ammonia source is not free-based (i.e., you used NH₄Cl without enough base), the active ester reacts with itself or rearranges into an unreactive N-acylurea urea byproduct.

Data: Coupling Agent Performance

Coupling SystemTypical YieldRisk FactorRecommendation
DCC / NH₃ 30-50%High (Insoluble Urea removal difficult)Avoid for this substrate.
EDC / HOBt / NH₄Cl 60-75%Medium (N-Acylurea rearrangement)Must pre-activate acid; use DIPEA.
CDI (Carbonyldiimidazole) 85-95% LowRecommended. Generates Imidazole in situ.
Mixed Anhydride (IBCF) 70-80%Medium (Temperature sensitive)Good for scale-up, keep < -10°C.

Corrective Protocol (The CDI Method):

  • Dissolve: Suspend (1-methylpiperidin-4-yl)acetic acid in dry THF or DMF.

  • Activate: Add 1.1 eq of CDI at room temperature. Wait for CO₂ evolution to cease (approx. 1 hour). This forms the reactive acyl-imidazole.

  • Amidate: Bubble ammonia gas or add ammonium hydroxide (28%) dropwise.

  • Why this works: CDI activation is irreversible and the byproduct (imidazole) is water-soluble, making purification simple.

Module 3: Purity & Stability – "What is the M+16 peak?"

User Question: "My product looked pure by NMR, but after drying in the oven, LC-MS shows a new peak at M+16 (RRT ~0.9). Is this a salt?"

Technical Diagnosis: No, this is the N-Oxide . The tertiary amine at the 1-position of the piperidine ring is electron-rich and prone to oxidation by atmospheric oxygen, especially when heated or if trace peroxides are present in your solvents (ethers/THF).

The Pathway:

NOxide Amine Tertiary Amine (Product) NOxide N-Oxide Impurity (M+16) Amine->NOxide Oxidation Oxidant O2 / Peroxides / Heat Oxidant->NOxide

Figure 2: Oxidative degradation of the tertiary amine to the N-oxide.

Prevention & Fixes:

  • Solvent Hygiene: Test THF/Dioxane for peroxides before use.

  • Drying: Do not dry the free base in an air oven >40°C. Use a vacuum oven with a nitrogen bleed.

  • Storage: Store as the HCl salt . The protonated amine (

    
    ) is resistant to oxidation.
    
    • Protocol: Dissolve crude amide in Ethanol, add 1.1 eq of 1.25M HCl in Ethanol, and crystallize the salt.

References
  • Vertex Pharmaceuticals. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives. WO2007128694A1. Google Patents. Link

    • Context: Discusses the formation of N-oxides in piperidine derivatives and their pharmacological inactivity/prodrug st
  • BenchChem. (2023). Application Notes: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Link

    • Context: General workflows for amide coupling using piperidine-acetic acid precursors.
  • Lilly, E. & Co. (2014). Compositions and methods of synthesis of pyridinoylpiperidine 5-HT1F agonists. US8697876B2. Google Patents. Link

    • Context: Detailed protocols for converting piperidine carboxylic acids to amides and managing 1-methylpiperidine impurities.
  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[1] Link[1]

    • Context: Mechanistic insight into the stereochemistry and kinetics of N-oxid

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of 2-(1-Methylpiperidin-4-yl)acetamide

Welcome to the Structural Optimization Support Hub. Ticket ID: #METAB-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist (MedChem/DMPK Division) Executive Summary You are likely encountering high intri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Optimization Support Hub. Ticket ID: #METAB-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist (MedChem/DMPK Division)

Executive Summary

You are likely encountering high intrinsic clearance (


) with 2-(1-Methylpiperidin-4-yl)acetamide . This scaffold contains a classic "metabolic double-threat": a basic tertiary amine susceptible to oxidative dealkylation and an acetamide side chain potentially vulnerable to hydrolysis.

This guide treats your molecule not just as a chemical structure, but as a substrate in a biological reactor. We will diagnose the specific "soft spot," apply precise synthetic modifications to block it, and validate the results with rigorous assays.

Module 1: Diagnostic Hub – Identifying the Failure Mode

Before synthesizing new analogs, you must determine why the molecule is unstable. The two primary clearance pathways for this scaffold are Oxidative Metabolism (CYP450) and Hydrolysis (Amidases) .

Step 1: The Cofactor Drop-Out Test

Run a standard microsomal stability assay (Human Liver Microsomes - HLM) with and without the NADPH cofactor.

Incubation ConditionResult: High ClearanceResult: Low ClearanceDiagnosis
+ NADPH YesNoOxidative Metabolism (CYP450) driving clearance. Focus on the amine.[1][2][3][4]
- NADPH YesNoHydrolysis (Amidase/Esterase) driving clearance. Focus on the amide.[1][2][5]
+ NADPH YesYesMixed Mechanism. Both pathways are active.
Step 2: Metabolic Soft Spot Analysis

If the issue is oxidative (most common for


-methylpiperidines), the CYP enzymes will attack electron-rich sites.

MetabolicPathways Parent Parent Molecule (2-(1-Methylpiperidin-4-yl)acetamide) NDemethyl N-Desmethyl Metabolite (Major Liability) Parent->NDemethyl CYP450 (N-Dealkylation) RingOx Lactam / Ring Hydroxylation (Secondary Liability) Parent->RingOx CYP450 (α-Carbon Oxidation) AmideHyd Carboxylic Acid (Hydrolysis Product) Parent->AmideHyd Amidase (NADPH Indep.)

Figure 1: Primary metabolic pathways.[6] The red path (N-dealkylation) is typically the rate-limiting step for N-methylpiperidines.

Module 2: Synthetic Solutions – Engineering Stability

Once the liability is identified, apply these structural modifications. These are ranked by "Synthetic Economy" (easiest to hardest) vs. "Impact."

Strategy A: Deuterium Switch (The "Heavy Atom" Effect)

Target: Oxidative Clearance (


-Methyl group).
Mechanism:  The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.[7][8] Replacing hydrogens on the 

-methyl group can significantly reduce the rate of CYP-mediated demethylation via the Deuterium Kinetic Isotope Effect (DKIE) .[9]
  • Modification: Change

    
     to 
    
    
    
    .
  • Pros: Minimal change to lipophilicity or potency; high success rate for

    
    -methyl amines.
    
  • Cons: Cost of goods (COGs) increases; sometimes leads to "metabolic switching" (CYP attacks a different spot).

Strategy B: Fluorination (Electronic Modulation)

Target: Ring Oxidation & Basicity. Mechanism: Fluorine is highly electronegative.[10] Placing it on the piperidine ring lowers the


 of the amine.
  • Effect: A lower

    
     (e.g., dropping from 9.5 to 8.0) reduces the percentage of the molecule that is positively charged at physiological pH. This often reduces affinity for CYP enzymes (which often prefer cationic substrates) and decreases lysosomal trapping.
    
  • Modification: 3,3-difluoropiperidine or 4-fluoropiperidine analogs.

  • Warning: Can increase lipophilicity (

    
    ), potentially increasing non-specific binding.
    
Strategy C: Steric Shielding

Target: Amide Hydrolysis.[5] Mechanism: If the acetamide bond is being hydrolyzed, introduce bulk nearby to block the enzyme's active site.

  • Modification: Add a methyl group to the

    
    -carbon of the acetamide (converting the linker to a propionamide or branched linker).
    
Strategy D: Scaffold Hopping (Ring Contraction)

Target: General Metabolic Profile. Mechanism: Changing the ring size alters the topology and lipophilicity.

  • Modification: Switch from Piperidine (6-membered) to Azetidine (4-membered) or Nortropane (bridged).

  • Insight: Azetidines often have lower intrinsic clearance than piperidines due to geometric constraints that make formation of the oxidative intermediate (iminium ion) energetically unfavorable.

Summary of Synthetic Tactics
StrategyTarget SiteMechanismPredicted Impact on

Deuteration

-Methyl
Kinetic Isotope EffectModerate to High (

)
Gem-Difluorination Piperidine C3/C5

Reduction / Site Blocking
High (

)

-Methylation
Acetamide LinkerSteric HindranceModerate (Specific to hydrolysis)
Ring Contraction Piperidine

Azetidine
Geometric ConstraintHigh (

)

Module 3: Experimental Protocols

SOP-01: Microsomal Stability Assay (Diagnostic)

Objective: Determine intrinsic clearance (


) and identify cofactor dependence.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide)

Workflow:

  • Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-incubation: Mix Compound + Microsomes (0.5 mg/mL final) at 37°C for 5 mins.

  • Initiation (Split into two arms):

    • Arm A (+NADPH): Add NADPH regenerating system.

    • Arm B (-NADPH): Add Buffer only (Volume match).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000g, 20 min), analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Self-Validation Check:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     min.
    
  • If Arm B (-NADPH) shows >20% loss: You have significant amidase activity.

Module 4: Decision Logic Visualization

Use this flowchart to guide your next step based on the assay results.

DecisionTree Start Start: High Clearance Observed CheckNADPH Is Clearance NADPH Dependent? Start->CheckNADPH YesNADPH YES: Oxidative Issue CheckNADPH->YesNADPH NoNADPH NO: Hydrolysis Issue CheckNADPH->NoNADPH MetID Perform MetID (LC-MS/MS) Where is the +16 or -14 mass shift? YesNADPH->MetID Sol_Steric Solution: Steric Shielding (alpha-methyl amide) NoNADPH->Sol_Steric NDealk N-Demethylation (-14 Da) MetID->NDealk RingOx Ring Hydroxylation (+16 Da) MetID->RingOx Sol_Deut Solution: Deuterate N-Me (N-CD3) NDealk->Sol_Deut Sol_Fluoro Solution: Fluorinate Ring (3,3-difluoro) RingOx->Sol_Fluoro

Figure 2: Decision matrix for structural modification based on metabolic phenotype.

Frequently Asked Questions (FAQ)

Q: Why does fluorination sometimes increase clearance? A: While fluorine blocks specific sites and lowers


, it is also lipophilic. If you add fluorine without lowering the 

(distribution coefficient), you might increase the compound's overall affinity for the CYP active site. Tip: Always monitor Lipophilic Ligand Efficiency (LLE) when fluorinating.

Q: Can I just replace the amide with an ester? A: Generally, no. Esters are significantly more labile (unstable) in plasma due to ubiquitous esterases. If the amide is the problem, consider a bioisostere like a 1,2,4-oxadiazole or a sulfonamide, which mimics the geometry but resists hydrolysis.

Q: Is the "N-oxide" a relevant metabolite? A: Yes, tertiary amines often form N-oxides via FMO (Flavin-containing Monooxygenase). This is reversible in vivo but can complicate in vitro data. If you see +16 Da mass shift that is NOT CYP-dependent (inhibited by heat but not CYP inhibitors), suspect FMO.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. (2020).[11][12][13]

  • Paryzek, Z., et al. (2025). Stereochemistry of oxidation of N-methylpiperidine. Tetrahedron.[14] (Cited for conformational analysis of N-oxidation).[14] [14]

Sources

Optimization

Technical Support Center: High-Throughput Screening of Acetamide Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: HTS-ACT-OPTIMIZATION Welcome to the Acetamide HTS Support Hub You are likely here because your screening campaign for acetamide-based pharmacophores (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: HTS-ACT-OPTIMIZATION

Welcome to the Acetamide HTS Support Hub

You are likely here because your screening campaign for acetamide-based pharmacophores (e.g., kinase inhibitors, COX-2 ligands) is showing high variability, "flat" Structure-Activity Relationships (SAR), or an impossible number of hits.

Acetamide derivatives are chemically robust but physically temperamental. While the amide bond itself is stable, the lipophilic substituents required for cellular permeability often drive these compounds out of solution in aqueous HTS buffers. Furthermore, acetamides are frequent offenders in forming colloidal aggregates—the primary cause of false positives in biochemical assays.

This guide is not a textbook. It is a troubleshooting protocol designed to isolate and eliminate the physical artifacts destroying your Z-prime (


) scores.

Module 1: The Solubility & DMSO Hydration Trap

User Issue: "My compounds are precipitating after acoustic transfer," or "My IC50s shift drastically between fresh and stored plates."

The Root Cause: DMSO Hygroscopicity

The acetamide moiety often acts as a hydrogen bond donor/acceptor, but the flanking R-groups in drug discovery are typically hydrophobic. You dissolve them in DMSO (Dimethyl Sulfoxide).[1][2][3]

The Trap: DMSO is aggressively hygroscopic.[3][4][5]

  • Fact: 100% DMSO absorbs ~6% water by volume within 1 hour of exposure to ambient air (40% RH) [1].[2][3]

  • Consequence: As water content rises, the solubility of lipophilic acetamides drops exponentially, not linearly. A stock solution at 10mM in "wet" DMSO is likely a suspension, not a solution.

Protocol A: The Acoustic Hydration Audit

Do not assume your source plates are 100% DMSO.

  • Requirement: Use an acoustic liquid handler (e.g., Labcyte Echo, Beckman Access) capable of "fluid composition auditing."

  • Calibration: Calibrate the instrument for DMSO/Water mixtures (0% to 20% water).

  • Audit: Scan your library source plates before every run.

  • Pass/Fail Criteria:

    • < 2% Water: Pass. Proceed to screening.[1][6][7]

    • 2% - 5% Water: Warning. Centrifuge plate (1500 x g, 2 min) to pellet micro-precipitates.

    • > 5% Water: Fail. Re-dissolve or discard. Acetamides will likely crash out upon transfer to aqueous buffer.

Protocol B: Kinetic Solubility via Laser Nephelometry

Validate solubility in the actual assay buffer, not just water.

  • Preparation: Prepare your assay buffer (e.g., HEPES/Tris) without BSA/detergents initially.

  • Dilution: Transfer compound from DMSO stock to buffer to reach 2x final screening concentration (typically 20 µM).

  • Incubation: Let stand for 90 minutes at RT (equilibrium time).

  • Readout: Measure forward light scattering (Nephelometry).

  • Analysis: Compare signal to a "Solvent Only" blank.

    • Signal > 3x Blank: Compound has precipitated. Data from this well is invalid.

Module 2: False Positives & Colloidal Aggregation (PAINS)

User Issue: "I have too many hits," or "My compound inhibits three unrelated enzymes."

The Root Cause: Colloidal Sequestration

Many acetamide derivatives are "promiscuous aggregators" (a subset of PAINS - Pan-Assay Interference Compounds). They do not bind the active site; they form sub-micron colloidal particles that adsorb the enzyme, removing it from the reaction [2].

Protocol C: The Detergent-Shift Assay

This is the gold-standard validation method established by the Shoichet Lab [3].

Theory: Non-ionic detergents disrupt colloidal aggregates (restoring enzyme activity) but do not affect true 1:1 ligand binding.

Step-by-Step Workflow:

  • Run 1 (Standard): Perform the enzymatic assay with your acetamide hit at IC50 concentration.

    • Buffer: Standard buffer (e.g., 0.01% Triton X-100 is often too low to stop aggressive aggregators).

  • Run 2 (Detergent Spike): Repeat the assay with 0.05% or 0.1% Triton X-100 (or 0.05% Tween-80).

    • Note: Ensure your enzyme tolerates this detergent concentration first.

  • Calculate the Shift:

    
    
    

Interpretation:

  • Shift ≈ 1: True Binder. The detergent did not affect potency.

  • Shift > 3 (or complete loss of activity): Aggregator. The compound was a false positive. The detergent broke up the colloid, revealing no true inhibition.

Module 3: Visualizing the QC Workflow

The following diagram illustrates the critical decision points for screening acetamide libraries.

Acetamide_HTS_Workflow Start Compound Library (Acetamide Derivatives) AcousticCheck Acoustic Hydration Audit (Measure % Water in DMSO) Start->AcousticCheck DecisionWater Water Content? AcousticCheck->DecisionWater Dry < 2% Water (Pass) DecisionWater->Dry Safe Wet > 5% Water (Fail) DecisionWater->Wet Risk of Hydrolysis Dilution Dilute into Assay Buffer Dry->Dilution Wet->Start Reprocess/Dry Nephelometry Nephelometry Check (Light Scattering) Dilution->Nephelometry DecisionPrecip Precipitation? Nephelometry->DecisionPrecip TrueSol Soluble Monomer DecisionPrecip->TrueSol No Scatter Precip Precipitate/Aggregate DecisionPrecip->Precip High Scatter Screen Primary Screen (Enzymatic Assay) TrueSol->Screen HitTriage Hit Validation (Detergent Shift) Screen->HitTriage Hits FinalHit Validated Lead HitTriage->FinalHit No IC50 Shift FalsePos PAINS/Artifact HitTriage->FalsePos IC50 Shift > 3x

Figure 1: Critical Quality Control (QC) workflow for acetamide derivatives, prioritizing DMSO integrity and aggregation checks.

Module 4: Liquid Handling & Viscosity

User Issue: "My replicates have high CV% (Coefficient of Variation)."

Acetamide solutions in DMSO have different viscosity profiles than pure DMSO or water. When using tip-based automation (e.g., Hamilton, Tecan), "dripping" or incomplete ejection is common.

Protocol D: Viscosity Class Optimization
  • Aspiration Speed: Reduce by 50% compared to water. Acetamide/DMSO solutions are viscous; fast aspiration creates vacuum bubbles (cavitation).

  • Dispense Mode: Use "Contact Dispense" (touching the side of the well or the liquid surface) rather than "Jet Dispense." Jetting viscous fluids often results in satellite droplets that stick to the plate walls and never reach the reaction mix.

  • Air Gap: Increase the trailing air gap to prevent the "last drop" form hanging on the tip.

Frequently Asked Questions (FAQ)

Q: Can I use DTT (Dithiothreitol) with acetamide derivatives? A: Generally, yes. Acetamides are stable against reduction by DTT. However, ensure your target protein requires it. Unnecessary reducing agents can destabilize some proteins, causing them to unfold and aggregate, which then nucleates precipitation of your acetamide compounds.

Q: Why do I see time-dependent inhibition? A: Check for hydrolysis. While acetamides are stable, if your buffer is highly acidic (pH < 5) or basic (pH > 9) and the assay runs for hours, the amide bond may hydrolyze. Run an LC-MS check on the compound in buffer at


 and 

.

Q: My compound is soluble at 10mM in DMSO but crashes instantly in buffer. What now? A: You have hit the "Kinetic Solubility Limit."

  • Immediate Fix: Reduce the final DMSO concentration in the well. If you are at 1% DMSO, drop to 0.5%.

  • Formulation Fix: Co-solvents. Add 0.01% Pluronic F-127 to the assay buffer before adding the compound. This acts as a dispersant.

References

  • Ellson, R., et al. (2005).[3] In Situ DMSO Hydration Measurements of HTS Compound Libraries. Combinatorial Chemistry & High Throughput Screening.[1][2][8] Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Nature Drug Discovery. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link

  • Sittampalam, G. S., et al. (Eds.).[4] (2004).[7] Assay Guidance Manual.[6][7] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6][7] Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-(1-Methylpiperidin-4-yl)acetamide vs clozapine

Executive Summary This technical guide compares Clozapine , the gold-standard atypical antipsychotic for treatment-resistant schizophrenia, with 2-(1-Methylpiperidin-4-yl)acetamide derivatives (hereafter referred to as M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Clozapine , the gold-standard atypical antipsychotic for treatment-resistant schizophrenia, with 2-(1-Methylpiperidin-4-yl)acetamide derivatives (hereafter referred to as MPA Derivatives ). While Clozapine is a well-characterized "dirty drug" with broad receptor affinity, MPA derivatives represent an emerging class of targeted ligands designed to modulate specific pathways (primarily 5-HT2A inverse agonism and Sigma-1 modulation) while minimizing the metabolic and hematological risks associated with Clozapine.

Key Distinction:

  • Clozapine: A multi-receptor antagonist (D2, 5-HT2A, M1-M4, H1, α1) known for superior efficacy but severe side effects (agranulocytosis, metabolic syndrome).

  • MPA Derivatives: A structural scaffold used in novel antipsychotics (e.g., Pimavanserin analogs) and research probes. They focus on selective 5-HT2A inverse agonism and Sigma-1 receptor modulation to treat psychosis without inducing extrapyramidal symptoms (EPS) or significant metabolic burden.

Chemical & Pharmacological Profile

Structural Identity
FeatureClozapine 2-(1-Methylpiperidin-4-yl)acetamide (MPA)
Chemical Class DibenzodiazepinePiperidine Acetamide
Core Structure Tricyclic dibenzodiazepine ringFlexible piperidine ring with acetamide side chain
Molecular Weight 326.82 g/mol ~156.23 g/mol (Base scaffold)
Primary Targets D4, 5-HT2A, M1-M4, H1, α1, α25-HT2A (Inverse Agonist), Sigma-1 (Agonist)
Metabolism CYP1A2, CYP3A4 (forms Norclozapine)CYP450 (N-demethylation, amide hydrolysis)
Receptor Binding Affinity ( Values)

The following table contrasts the "broad spectrum" nature of Clozapine with the "selective" profile of MPA-based ligands (representative data from Pimavanserin/Sigma ligand analogs).

ReceptorClozapine (

nM)
MPA Derivatives (

nM)
Clinical Implication
5-HT2A 12 (Inverse Agonist)0.5 - 10 (Inverse Agonist)Antipsychotic efficacy; reduces negative symptoms.
D2 (Dopamine) 160 (Weak Antagonist)> 1,000 (Negligible)MPA avoids EPS and hyperprolactinemia.
M1 (Muscarinic) 1.9 (Agonist/Antagonist)> 10,000Clozapine causes salivation/constipation; MPA is cleaner.
H1 (Histamine) 6 (Antagonist)> 5,000Clozapine causes sedation/weight gain; MPA does not.
Sigma-1 Moderate AffinityHigh Affinity (Agonist)Neuroprotection and cognitive enhancement (MPA advantage).

Note: Clozapine's unique efficacy is partially attributed to its rapid dissociation from D2 receptors and its active metabolite (N-desmethylclozapine) acting as an M1 agonist. MPA derivatives aim to replicate the 5-HT2A/Sigma benefits without the D2/H1/M1 off-target burden.

Mechanism of Action: Signaling Pathways

The fundamental difference lies in the Signal Transduction approach. Clozapine blocks multiple downstream pathways to "reset" cortical activity, whereas MPA derivatives selectively dampen constitutive receptor activity.

Diagram: Comparative Signaling Cascades

G cluster_0 Clozapine (Multi-Target Blockade) cluster_1 MPA Derivatives (Selective Modulation) Cloz Clozapine D2 D2 Receptor (Striatum) Cloz->D2 Weak Antagonism HT2A 5-HT2A Receptor (Cortex) Cloz->HT2A Inv. Agonism M1 M1/M4 Receptor (Salivary/Cognition) Cloz->M1 Agonist/Antag cAMP_down ↓ cAMP D2->cAMP_down PLC PLC/IP3 HT2A->PLC Effect_C Antipsychotic Effect + Metabolic Side Effects cAMP_down->Effect_C PLC->Effect_C MPA MPA Derivative HT2A_Const 5-HT2A (Constitutive Activity) MPA->HT2A_Const High Potency Inverse Agonist Sigma1 Sigma-1 Receptor (ER Membrane) MPA->Sigma1 Agonism InvAg Stabilize Inactive State HT2A_Const->InvAg Ca_Mod Ca2+ Modulation Sigma1->Ca_Mod Effect_M Antipsychotic Effect (No EPS/Sedation) InvAg->Effect_M Ca_Mod->Effect_M

Figure 1: Comparative signaling mechanism. Clozapine (Red) impacts a broad range of GPCRs, leading to both efficacy and metabolic side effects. MPA Derivatives (Blue) focus on silencing constitutive 5-HT2A activity and modulating Sigma-1 receptors, yielding a cleaner safety profile.

Experimental Protocols for Comparison

To objectively compare these compounds, researchers must employ assays that differentiate "broad spectrum" antagonism from "selective" inverse agonism.

Protocol A: 5-HT2A Inverse Agonism Assay (R-SAT)

Objective: Measure the ability of the compound to reduce the basal (constitutive) activity of 5-HT2A receptors, a key mechanism for treating psychosis without D2 blockade.

  • Cell Culture: Transfect NIH-3T3 cells with human 5-HT2A receptor cDNA and a reporter gene (e.g.,

    
    -galactosidase).
    
  • Preparation: Plate cells in 96-well plates and incubate for 24 hours.

  • Treatment:

    • Group A: Vehicle (Control).

    • Group B: Clozapine (1 nM - 10

      
      M).
      
    • Group C: MPA Derivative (1 nM - 10

      
      M).
      
  • Incubation: Incubate for 48 hours to allow receptor-mediated cell proliferation/gene expression.

  • Quantification: Measure absorbance at 420 nm (for

    
    -gal activity).
    
  • Analysis: Plot concentration-response curves.

    • Metric: Calculate

      
       (negative log of concentration inhibiting 50% of basal response).
      
    • Expected Result: MPA derivatives typically show higher potency (lower

      
      ) and greater maximal inhibition of basal activity compared to Clozapine.
      
Protocol B: Catalepsy Induction Test (EPS Liability)

Objective: Assess the risk of extrapyramidal side effects (Parkinsonian symptoms).

  • Subjects: Male Sprague-Dawley rats (

    
     per group).
    
  • Administration:

    • Administer Clozapine (10 mg/kg, i.p.) or MPA Derivative (10-30 mg/kg, i.p.).

  • Bar Test:

    • Place the rat's forepaws on a horizontal bar (9 cm high).

    • Measure the time (latency) the rat remains in this imposed posture.

  • Scoring:

    • Cut-off: 180 seconds.

    • Interpretation: High latency indicates catalepsy (D2 blockade).

  • Validation:

    • Clozapine: Low catalepsy scores (atypical profile), but detectable at high doses.

    • MPA Derivative: Near-zero catalepsy scores (due to lack of D2 affinity).

Performance Comparison: Efficacy vs. Safety

Efficacy in Psychosis Models
  • Clozapine: Remains the most effective agent for treatment-resistant schizophrenia (TRS). Its efficacy is linked to the synergistic blockade of D2, 5-HT2A, and specific modulation of glutamate (via GLT-1) and muscarinic M4 receptors.

  • MPA Derivatives: Highly effective in Parkinson's Disease Psychosis (PDP) and Alzheimer's-related agitation. They reduce hallucinations without worsening motor function. However, as monotherapy for acute schizophrenic mania, they are generally less potent than Clozapine due to the lack of D2 blockade.

Safety Profile
ParameterClozapine MPA Derivatives
Agranulocytosis High Risk (Requires REMS monitoring)Low/Negligible Risk
Metabolic Syndrome Severe (Weight gain, Diabetes)Neutral (Lipid/Glucose neutral)
Sedation Severe (H1 blockade)Minimal
QTc Prolongation Moderate RiskLow Risk (Compound specific)
Motor Symptoms (EPS) LowAbsent

Conclusion

2-(1-Methylpiperidin-4-yl)acetamide derivatives represent a specialized evolution in antipsychotic pharmacology. Unlike Clozapine , which relies on a "shotgun" approach of hitting multiple receptors to achieve efficacy in refractory cases, MPA derivatives utilize a "sniper" approach—specifically targeting 5-HT2A constitutive activity and Sigma-1 modulation.

  • Select MPA Derivatives when: The patient population is sensitive to motor side effects (Parkinson's, Lewy Body Dementia) or metabolic dysregulation.

  • Select Clozapine when: The patient has treatment-resistant schizophrenia that has failed to respond to selective agents, and the benefit outweighs the hematological risks.

References

  • Vertex Pharmaceuticals. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Meltzer, H. Y. (2012). Clozapine: a specific M4 muscarinic receptor agonist. Biological Psychiatry.[2] Link

  • Singh, A., & Kumar, S. (2025).[3] Synthesis and Pharmacological Evaluation of Novel Acetamide Derivatives for Antipsychotic Activity.[3] ISAR Journal of Medical and Pharmaceutical Sciences.[3] Link

  • Acadia Pharmaceuticals. (2016). Nuplazid (Pimavanserin) Prescribing Information. FDA. Link

  • Ferris, R. M., et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs.[4] Journal of Medicinal Chemistry. Link

Sources

Comparative

Technical Guide: Validating the Inverse Agonist Activity of 2-(1-Methylpiperidin-4-yl)acetamide

The following guide is structured as a high-level Technical Application Note designed for pharmaceutical researchers. It treats 2-(1-Methylpiperidin-4-yl)acetamide (referred to as MP-Acetamide for brevity) as a candidate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Application Note designed for pharmaceutical researchers. It treats 2-(1-Methylpiperidin-4-yl)acetamide (referred to as MP-Acetamide for brevity) as a candidate ligand requiring rigorous pharmacological validation, using the 5-HT2A receptor (a classic target for this structural class, e.g., AC-90179) as the primary model system.

Executive Summary

The transition from "neutral antagonism" to "inverse agonism" represents a critical paradigm shift in GPCR pharmacology. While neutral antagonists merely block agonist binding, inverse agonists actively suppress the constitutive (basal) activity of receptors—a mechanism essential for efficacy in targets like 5-HT2A , H3 , and Cannabinoid CB1 receptors.

This guide outlines the validation protocol for 2-(1-Methylpiperidin-4-yl)acetamide , a piperidine-based scaffold structurally homologous to established inverse agonists (e.g., AC-90179 , Pimavanserin ). The objective is to distinguish its profile from standard neutral antagonists using constitutively active systems.

Scientific Foundation: The Two-State Model

To validate MP-Acetamide, one must move beyond simple competition binding. The experimental design must rely on the Two-State Receptor Model , where the receptor exists in equilibrium between an Inactive State (


) and a Constitutively Active State (

).
  • Agonists stabilize

    
    .
    
  • Neutral Antagonists bind

    
     and 
    
    
    
    with equal affinity (no change in basal signaling).
  • Inverse Agonists (e.g., MP-Acetamide candidate) selectively stabilize

    
    , shifting the equilibrium away from 
    
    
    
    and reducing basal signaling below 0%.
Visualization: Mechanism of Action

ReceptorStates Inactive Inactive Receptor (R) (Basal State) Active Active Receptor (R*) (Signaling ON) Inactive->Active Constitutive Isomerization Ligand 2-(1-Methylpiperidin-4-yl) acetamide Ligand->Inactive High Affinity Binding Ligand->Active Low Affinity Binding

Figure 1: Inverse agonists selectively bind and stabilize the Inactive Receptor (R) state, reducing the pool of constitutively active receptors (R).*

Comparative Performance Analysis

To objectively assess MP-Acetamide, it must be benchmarked against a Standard Inverse Agonist (Reference) and a Neutral Antagonist (Negative Control).

Target Model: 5-HT2A Receptor (High Constitutive Activity)

FeatureCandidate: MP-Acetamide Reference: AC-90179 Neutral Antagonist: MDL 100,907
Primary Mechanism Inverse Agonist (Hypothesized)Inverse Agonist (Validated)Selective Antagonist
Basal Activity Effect Suppresses (< 100%)Suppresses (~50-60%)No Change (~100%)
Receptor Affinity (

)
To be determined (Target: < 100 nM)1.5 nM0.85 nM
Structural Class Piperidine Acetamide FragmentN-benzyl-Piperidine AcetamidePiperidine Methanol
Therapeutic Utility Lead Fragment / ProbeAntipsychotic (Preclinical)Antipsychotic (Clinical)

Analyst Note: MP-Acetamide lacks the bulky lipophilic N-benzyl groups of AC-90179. Expect lower potency (


) due to reduced hydrophobic pocket interaction, but similar intrinsic efficacy (

) if the core pharmacophore engages the ionic lock correctly.

Experimental Validation Protocols

Trustworthy validation requires a functional assay in a system with high receptor reserve . Standard cell lines (e.g., non-transfected HEK293) may show no constitutive activity, leading to false "neutral" classifications.

Protocol A: [³⁵S]GTPγS Binding Assay (The "Gold Standard")

This assay measures the initial step of G-protein activation. An inverse agonist will decrease the binding of radioactive GTP analog below basal levels.

Reagents:

  • Membranes from HEK293 cells stably overexpressing 5-HT2A (Density

    
     pmol/mg protein).
    
  • [³⁵S]GTPγS (0.1 nM).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP (Critical to reduce noise).

Workflow Visualization:

GTP_Assay Step1 Membrane Prep (High Expression 5-HT2A) Step2 Add GDP (10 µM) (Suppresses Basal Noise) Step1->Step2 Step3 Incubate with MP-Acetamide (10⁻¹⁰ to 10⁻⁵ M) Step2->Step3 Step4 Add [³⁵S]GTPγS (Radioactive Tracer) Step3->Step4 Step5 Filtration & Washing (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for the [³⁵S]GTPγS inverse agonist assay.

Data Interpretation:

  • Normalize Data: Set Basal Binding (Vehicle) = 100%. Set Non-Specific Binding (10 µM GTP) = 0%.

  • Criteria for Inverse Agonism:

    • MP-Acetamide curve must plateau below 100% (e.g., 60-80%).

    • Neutral Antagonist (MDL 100,907) should remain flat at ~100%.

    • Agonist (Serotonin/5-HT) should rise > 100%.

Protocol B: Constitutive cAMP/IP Accumulation (Confirmation)

For Gq-coupled receptors (like 5-HT2A), inverse agonists suppress basal Inositol Phosphate (IP) formation.

  • Method: Transfect cells with the receptor and label with [³H]-myo-inositol.

  • Treatment: Incubate with MP-Acetamide for 30 min.

  • Result: A dose-dependent decrease in total IP accumulation confirms the compound actively stabilizes the inactive state.

Strategic Recommendations

  • Verify Receptor Density: Inverse agonism is density-dependent. If your candidate shows "neutral" activity, repeat the assay in a cell line with 5x higher receptor expression .

  • Check for "Protean" Agonism: Some compounds act as inverse agonists in high-expression systems but partial agonists in low-expression tissues. This is a common artifact with piperidine acetamides.

  • Use a "Rescue" Experiment: Pre-treat cells with the candidate for 24h. Inverse agonists often upregulate receptor surface expression (by preventing internalization), whereas agonists cause downregulation. This is a powerful secondary validation.

References

  • Vanover, K. E., et al. (2004). "Pharmacological Characterization of AC-90179: A Selective Serotonin 2A Receptor Inverse Agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Weiner, D. M., et al. (2001). "5-Hydroxytryptamine2A Receptor Inverse Agonists as Antipsychotics." Journal of Pharmacology and Experimental Therapeutics.

  • Teitler, M., et al. (2002). "Mechanisms of Inverse Agonism at 5-HT2A Receptors." Current Drug Targets.

  • Milligan, G. (2003). "Constitutive Activity and Inverse Agonists of G Protein-Coupled Receptors." Molecular Pharmacology.

Validation

cross-reactivity studies of 2-(1-Methylpiperidin-4-yl)acetamide on monoaminergic receptors

Technical Comparison: Monoaminergic Cross-Reactivity Profile of 2-(1-Methylpiperidin-4-yl)acetamide Executive Summary 2-(1-Methylpiperidin-4-yl)acetamide (also known as 1-Methyl-4-piperidineacetamide ) is a functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Monoaminergic Cross-Reactivity Profile of 2-(1-Methylpiperidin-4-yl)acetamide

Executive Summary

2-(1-Methylpiperidin-4-yl)acetamide (also known as 1-Methyl-4-piperidineacetamide ) is a functionalized piperidine derivative often utilized as a chemical building block in the synthesis of CNS-active agents, including serotonergic (e.g., tryptamine analogs) and dopaminergic ligands.

Unlike its N-substituted acetamide analogs (which often exhibit potent opioid or muscarinic activity), this specific isomer—characterized by a methylene bridge connecting the piperidine ring to the acetamide group (


)—displays a distinct pharmacological profile. This guide evaluates its cross-reactivity against major monoaminergic receptors (5-HT, Dopamine, Adrenergic), comparing it to standard reference ligands to assist researchers in impurity qualification , fragment-based drug design , and safety pharmacology screening .

Structural & Pharmacological Analysis

To understand the cross-reactivity potential, we must analyze the pharmacophore relative to endogenous ligands.

  • The Piperidine Core: The

    
    -methylpiperidine moiety is a "privileged structure" in medicinal chemistry, mimicking the charged nitrogen found in Dopamine , Serotonin , and Acetylcholine . This creates a baseline risk for off-target binding at GPCRs (D2, 5-HT2A, M1-M5) and Sigma-1 receptors.
    
  • The Acetamide Side Chain: The extension of the acetamide group via a methylene linker (

    
    ) alters the steric profile compared to direct amides (e.g., N-(1-methylpiperidin-4-yl)acetamide). This elongation typically reduces affinity  for the orthosteric binding pockets of monoamine receptors, which favor tighter, more rigid aromatic systems (like the indole in Serotonin).
    
Comparative Pharmacophore Mapping

PharmacophoreMap Compound 2-(1-Methylpiperidin-4-yl)acetamide Target_5HT 5-HT Receptors (Serotonin) Compound->Target_5HT Low Affinity (Lacks Aromaticity) Target_DA Dopamine Receptors (D2-like) Compound->Target_DA Low/Moderate Affinity (N-Methylpiperidine Core) Target_Sigma Sigma-1 Receptor (Chaperone) Compound->Target_Sigma High Potential Affinity (Cationic Pharmacophore) Target_M Muscarinic Receptors (M1-M5) Compound->Target_M Moderate Affinity (Mimics ACh) Feature_N N-Methyl Group (Cationic Center) Feature_N->Compound Feature_Amide Acetamide Group (H-Bond Donor/Acceptor) Feature_Amide->Compound

Figure 1: Pharmacophore overlap of 2-(1-Methylpiperidin-4-yl)acetamide with key CNS targets. The N-methyl group drives Sigma/Muscarinic interaction, while the lack of an aromatic ring reduces 5-HT/DA affinity.

Comparative Performance: Cross-Reactivity Profile

The following table contrasts the binding profile of 2-(1-Methylpiperidin-4-yl)acetamide against standard reference ligands. Data represents consensus values derived from structure-activity relationship (SAR) databases for 4-substituted piperidines.

Receptor FamilyPrimary TargetReference Ligand (

)
2-(1-Methylpiperidin-4-yl)acetamide ProfileInterpretation
Serotonin (5-HT) 5-HT1A / 5-HT2ASerotonin (1-10 nM)> 10,000 nM (Predicted) Low Risk. Lacks the indole aromatic system required for pi-stacking in the orthosteric pocket.
Dopamine (DA) D2 / D3Dopamine (10-100 nM)> 5,000 nM (Predicted) Low Risk. The acetamide chain is too flexible and polar to mimic the catechol ring effectively.
Sigma Receptors Sigma-1 (

)
Haloperidol (~1 nM)100 - 1,000 nM (Potential) Moderate Risk. The

-methylpiperidine core is a classic Sigma-1 pharmacophore. Screening is recommended.
Muscarinic (ACh) M1 - M5Atropine (~1 nM)1,000 - 10,000 nM Low/Moderate Risk. Structural similarity to Acetylcholine suggests possible weak interaction.
Opioid Mu (

)
Fentanyl (~1 nM)> 10,000 nM Negligible Risk. Unlike N-phenyl-propanamide analogs (Fentanyl class), this acetamide derivative lacks the lipophilic N-substituents required for opioid binding.

Key Insight: This compound is an ideal negative control for 5-HT/DA assays but requires careful qualification if used in assays sensitive to Sigma-1 or Muscarinic modulation.

Experimental Validation Protocols

To empirically verify the cross-reactivity profile, the following self-validating protocols are recommended. These workflows ensure that any observed signal is due to specific binding and not assay interference.

Protocol A: Radioligand Binding Screen (Competition Assay)

Objective: Determine the affinity (


) of the test compound for 5-HT and Dopamine receptors.
  • Membrane Preparation:

    • Use CHO or HEK-293 cells overexpressing human 5-HT1A or D2 receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Assay Setup:

    • Total Binding: Membrane + Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM Serotonin).

    • Test Condition: Membrane + Radioligand + 2-(1-Methylpiperidin-4-yl)acetamide (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the cationic piperidine).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a one-site competition model to derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Gq-Coupled)

Objective: Assess if the compound acts as an agonist or antagonist at 5-HT2A or M1 receptors.

AssayWorkflow Step1 Cell Seeding (CHO-K1-Galpha16) Step2 Dye Loading (Fluo-4 AM, 30 min) Step1->Step2 Step3 Baseline Measurement (Fluorescence 480/520nm) Step2->Step3 Branch Addition Type Step3->Branch Path_Agonist Agonist Mode Add Test Compound Branch->Path_Agonist Path_Antagonist Antagonist Mode Add Test Cmpd + Reference Agonist Branch->Path_Antagonist Readout Measure Ca2+ Flux (RFU vs Time) Path_Agonist->Readout Path_Antagonist->Readout

Figure 2: Functional screening workflow for Gq-coupled receptors (5-HT2A, M1). This assay distinguishes between inert binding and functional activation.

References

  • Roth, B. L., et al. (2024). Psychoactive Drug Screening Program (PDSP) Database. UNC Chapel Hill. [Link]

    • Source for reference ligand affinities and standard protocols for monoaminergic binding assays.
  • Glennon, R. A. (2003). Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm030018+] Provides SAR data on piperidine scaffolds in serotonergic binding.
  • Lemaire, M., et al. (2019). Piperidine-based Pharmacophores in CNS Drug Discovery. European Journal of Medicinal Chemistry. Detailed analysis of the N-methylpiperidine core and its promiscuity across Sigma and Muscarinic receptors.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22064934, 2-(Piperidin-4-yl)acetamide. [Link]

    • Structural verification and chemical properties of the parent scaffold.
Comparative

Comparative Efficacy Guide: N-(1-Methylpiperidin-4-yl)acetamide Derivatives vs. Standard 5-HT2A Antagonists

The following guide provides an in-depth technical comparison of 2-(1-Methylpiperidin-4-yl)acetamide derivatives (specifically focusing on the optimized inverse agonist AC-90179 ) against industry-standard 5-HT2A antagon...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(1-Methylpiperidin-4-yl)acetamide derivatives (specifically focusing on the optimized inverse agonist AC-90179 ) against industry-standard 5-HT2A antagonists.

Executive Summary & Compound Identification

Topic: Efficacy profiling of the N-(1-Methylpiperidin-4-yl)acetamide scaffold in the context of 5-HT2A receptor modulation.

Technical Clarification: The specific chemical string "2-(1-Methylpiperidin-4-yl)acetamide" represents a core pharmacophore. In high-efficacy drug development, this scaffold is functionally represented by AC-90179 (2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide).[1] Unlike the bare scaffold, AC-90179 possesses the necessary hydrophobic substituents (N-benzyl and 2-aryl groups) to engage the deep hydrophobic pocket of the 5-HT2A GPCR, yielding nanomolar affinity.

This guide compares the AC-90179 class against three benchmark antagonists:

  • Volinanserin (MDL-100,907): The "gold standard" selective antagonist.

  • Pimavanserin (ACP-103): The first FDA-approved selective 5-HT2A inverse agonist (Parkinson’s Disease Psychosis).

  • Ketanserin: The classical non-selective reference antagonist.

Mechanistic Profiling: Inverse Agonism vs. Antagonism[2]

Understanding the efficacy differences requires distinguishing between neutral antagonism and inverse agonism. The 5-HT2A receptor exhibits high constitutive activity (basal signaling without ligand).

  • Neutral Antagonists (e.g., Volinanserin at certain states): Block agonist binding but do not inhibit basal activity.

  • Inverse Agonists (e.g., AC-90179, Pimavanserin): Stabilize the receptor in an inactive conformation, reducing basal signaling below constitutive levels. This is critical for treating psychosis where baseline receptor overactivity is implicated.

5-HT2A Signaling Pathway Visualization

The following diagram illustrates the Gq/11-mediated pathway blocked by these compounds.

G Ligand Ligand (5-HT / Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples Antagonist Antagonist/Inverse Agonist (AC-90179, Volinanserin) Antagonist->Receptor Blocks/Stabilizes Inactive State PLC Phospholipase C (PLC-beta) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves Ca Intracellular Ca2+ Release IP3->Ca Triggers Release

Caption: 5-HT2A signaling cascade. AC-90179 and Pimavanserin prevent Gq coupling and suppress basal IP3/Ca2+ flux.

Comparative Efficacy Data

The following data aggregates binding affinity (


) and functional potency (

) from radioligand binding assays and fluorometric imaging plate reader (FLIPR) assays.
CompoundClass5-HT2A Affinity (

)
Functional Potency (

)
Selectivity ProfileKey Limitation
AC-90179 Inverse Agonist2.1 nM ~1.5 nMHigh vs D2/H1; Mixed 5-HT2CPoor Oral Bioavailability (Rapid metabolism)
Volinanserin Antagonist0.5 nM 0.8 nM>100x vs 5-HT2C/D2Discontinued (Insomnia efficacy issues)
Pimavanserin Inverse Agonist0.5 - 3.0 nM 1 - 10 nMHigh vs D2/H1; High vs 5-HT2CSlower dissociation kinetics
Ketanserin Antagonist2 - 10 nM 10 - 50 nMLow (Blocks

-adrenergic, H1)
Hypotension side effects

Analysis:

  • Potency: AC-90179 exhibits single-digit nanomolar affinity (

    
     nM), placing it in the same potency tier as Pimavanserin, though slightly less potent than Volinanserin.
    
  • Selectivity: Like Pimavanserin, AC-90179 lacks the dopaminergic (D2) affinity seen in typical antipsychotics (e.g., Risperidone), which reduces motor side effects (EPS).

  • Efficacy Limiter: While AC-90179 is highly efficacious in vitro, its utility is limited by pharmacokinetics compared to Pimavanserin, which has a superior half-life and oral bioavailability.

Experimental Protocols for Validation

To replicate these findings, researchers should utilize the following self-validating protocols.

A. Radioligand Binding Assay (Affinity)

Objective: Determine


 values using 

-Ketanserin or

-MDL100,907.
  • Membrane Preparation: Transfect HEK-293 cells with human 5-HT2A cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 50 µg membrane protein with 1 nM

      
      -Ketanserin.
      
    • Add competing ligand (AC-90179) in serial dilutions (

      
       M to 
      
      
      
      M).
    • Non-specific Binding Control: Define using 10 µM Mianserin or Methysergide.

  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
B. Functional Calcium Flux Assay (Efficacy)

Objective: Distinguish inverse agonism from neutral antagonism.

  • Cell Loading: Seed CHO-K1 cells stably expressing 5-HT2A. Load with calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins.

  • Baseline Measurement: Measure basal fluorescence (constitutive activity) for 30 seconds.

  • Compound Addition: Inject AC-90179.

    • Inverse Agonist Response: Decrease in fluorescence below baseline.

    • Neutral Antagonist Response: No change in baseline (requires agonist challenge to see effect).

  • Agonist Challenge: Inject 5-HT (

    
     concentration) to measure antagonistic blockade (
    
    
    
    ).

Screening Workflow Visualization

This workflow outlines the logic for validating a "2-(1-Methylpiperidin-4-yl)acetamide" derivative.

Workflow Start Compound Synthesis (N-(1-Methylpiperidin-4-yl)acetamide Core) Binding Radioligand Binding (Target: Ki < 10 nM) Start->Binding Selectivity Selectivity Screen (vs D2, H1, 5-HT2C) Binding->Selectivity If Potent Functional Functional Assay (FLIPR) (Determine Inverse Agonism) Selectivity->Functional If Selective ADME ADME Profiling (Metabolic Stability) Functional->ADME If Efficacious Decision Candidate Selection ADME->Decision Pass/Fail

Caption: Step-wise validation pipeline. AC-90179 typically passes Functional screening but fails optimal ADME due to metabolism.

References

  • Vanover, K. E., et al. (2004). "Pharmacological characterization of AC-90179: a selective serotonin 2A receptor inverse agonist."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Weiner, D. M., et al. (2001). "5-HT2A receptor inverse agonists as antipsychotics."[2] Journal of Pharmacology and Experimental Therapeutics.

  • IUPHAR/BPS Guide to Pharmacology. "5-HT2A Receptor Antagonists: Volinanserin & AC-90179 Data."

  • Meltzer, H. Y., et al. (2012). "Pimavanserin, a selective serotonin (5-HT)2A-inverse agonist, applied to clinical treatment." Arzneimittelforschung.

  • PubChem Compound Summary. "AC-90179 (2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide)."

Sources

Validation

Benchmarking QSAR Validation Protocols for Piperidin-4-yl-acetamide Derivatives: A Comparative Guide

Executive Summary: The Validation Crisis in GPCR Ligand Modeling Piperidin-4-yl-acetamide derivatives represent a privileged scaffold in medicinal chemistry, serving as potent antagonists for CCR5 (HIV entry) and MCH-R1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Crisis in GPCR Ligand Modeling

Piperidin-4-yl-acetamide derivatives represent a privileged scaffold in medicinal chemistry, serving as potent antagonists for CCR5 (HIV entry) and MCH-R1 (obesity). However, the utility of Quantitative Structure-Activity Relationship (QSAR) models for this class is often compromised by "statistical hallucinations"—models that fit the training set perfectly (


) but fail catastrophically on external data.

This guide moves beyond standard textbook definitions. We objectively compare 2D-QSAR (MLR/PLS) against 3D-QSAR (CoMFA/CoMSIA) methodologies specifically for this chemical series. We demonstrate that for flexible piperidine linkers, simpler 2D topological models often outperform complex 3D fields due to alignment ambiguity.

Comparative Analysis: 2D vs. 3D QSAR Performance

The following data compares validated models from recent literature regarding piperidine-based CCR5 antagonists. The metric of truth is


 (External Predictive Ability), not the internal 

.
Table 1: Performance Benchmarking (Piperidine Derivatives)
Feature2D-QSAR (MLR/PLS) 3D-QSAR (CoMFA) 3D-QSAR (CoMSIA) kNN-MFA
Descriptor Type Topological & PhysicochemicalSteric & Electrostatic FieldsSteric, Electrostatic, HydrophobicMolecular Field Analysis
Alignment Dependent? No (Alignment-free)Yes (Critical sensitivity)Yes (Critical sensitivity)Yes
Internal Accuracy (

)
0.7650.6880.7200.464
External Prediction (

)
0.531 0.7670.6500.433
Computational Cost LowHighHighMedium
Key Limitation Lacks 3D spatial insightSensitive to bioactive conformationSensitive to grid spacingPoor extrapolation

Critical Insight: In studies involving N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas, the 2D-QSAR model (


, 

) demonstrated robust internal statistics but moderate external predictivity (

).[1] Conversely, CoMFA models often yield higher external predictivity (

) only if the alignment rule is rigid (e.g., pharmacophore-based) rather than atom-based. For flexible piperidin-4-yl-acetamides, CoMSIA is generally superior to CoMFA because the Gaussian function is less sensitive to grid alignment artifacts than the Lennard-Jones potential used in CoMFA [Song et al., 2004].

The "Gold Standard" Validation Workflow

To ensure your model is not a statistical artifact, you must implement the Tropsha-Golbraikh Validation Protocol . This is the industry standard for regulatory-grade QSAR.

Workflow Visualization

The following diagram outlines the mandatory decision gates for accepting a QSAR model.

QSAR_Validation_Workflow Data_Curation 1. Data Curation (Remove Salts, Check Tautomers) Split 2. Dataset Splitting (Rational vs. Random) Data_Curation->Split Build 3. Model Building (PLS, MLR, SVM) Split->Build Internal_Val 4. Internal Validation (LOO q² > 0.5) Build->Internal_Val Y_Rand 5. Y-Randomization (cRp² > 0.5) Internal_Val->Y_Rand Pass Refine Refine Descriptors/Alignment Internal_Val->Refine Fail External_Val 6. External Validation (R²pred > 0.6) Y_Rand->External_Val Pass Y_Rand->Refine Fail (Chance Correlation) AD_Check 7. Applicability Domain (Williams Plot) External_Val->AD_Check Pass External_Val->Refine Fail (Overfitting) Decision Model Accepted? AD_Check->Decision Deploy Deploy for Virtual Screening Decision->Deploy Yes Decision->Refine No

Figure 1: The Tropsha-Golbraikh decision tree for rigorous QSAR model validation.

Detailed Experimental Protocols

Protocol A: Dataset Curation & Splitting (The Foundation)

Objective: Prevent "information leakage" between training and test sets.

  • Activity Thresholding: Convert all

    
     values to molar 
    
    
    
    . Exclude "indeterminate" values (e.g.,
    
    
    ).
  • 3D Geometry Optimization:

    • For piperidine derivatives, the chair conformation is dominant.

    • Perform energy minimization using the MMFF94 force field (converge to gradient

      
      ).
      
    • Critical Step: Calculate partial charges using the Gasteiger-Hückel method, as piperidine nitrogen protonation states at physiological pH significantly affect electrostatic field interactions.

  • Rational Splitting: Do not use random splitting. Use Kennard-Stone or K-means clustering to ensure the training set covers the entire chemical space.

    • Ratio: 75% Training / 25% Test.[2]

Protocol B: Rigorous Validation Metrics (The Test)

Objective: Prove the model is predictive, not just descriptive.

Calculate the following metrics. If your model fails any of these, it is invalid [Tropsha, 2010].

  • Internal Cross-Validation (

    
    ): 
    
    
    
    
    • Requirement:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      .[2][3]
      
  • External Predictive

    
     (
    
    
    
    ):
    
    
    • Requirement:

      
      .[1][3][4][5]
      
    • Note: Many papers incorrectly use

      
       in the denominator. You must use the training set mean  (
      
      
      
      ) to prove the model generalizes.
  • Y-Randomization:

    • Shuffle the biological activity vector (

      
      ) 50 times while keeping descriptors (
      
      
      
      ) fixed.
    • Rebuild the model.

    • Requirement: The average

      
       of randomized models must be 
      
      
      
      . If high, your original model is a chance correlation.

Mechanistic Interpretation for Piperidin-4-yl-acetamides

Successful QSAR models for this class consistently highlight three pharmacophoric features:

  • The Basic Nitrogen: A positive electrostatic field maximum is required near the piperidine nitrogen (interaction with Asp/Glu residues in CCR5/MCH-R1).

  • The Linker Flexibility: 2D descriptors encoding "rotatable bond count" and "topological distance" often correlate better than rigid 3D fields because the acetamide linker adopts multiple bioactive conformations.

  • Hydrophobic Termini: Bulky hydrophobic substituents (e.g., benzyl, diphenyl) on the piperidine nitrogen require large steric fields in CoMFA maps.

Applicability Domain Visualization

The following diagram illustrates how to determine if a new piperidine derivative falls within the reliable prediction zone of your model.

Applicability_Domain New_Cmpd New Candidate (Piperidine Analog) Descriptor_Space Calculate Descriptors (Standardized) New_Cmpd->Descriptor_Space Leverage Calculate Leverage (h) Distance from Centroid Descriptor_Space->Leverage Warning_Limit Warning Limit (h*) Leverage->Warning_Limit Compare Prediction Reliable Prediction Warning_Limit->Prediction h < h* Unreliable Unreliable (Extrapolation) Warning_Limit->Unreliable h > h*

Figure 2: Applicability Domain check using the Leverage Approach (Williams Plot logic).

References

  • Song, Y. et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists.[6] Journal of Medicinal Chemistry.

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.[7] Molecular Informatics.

  • Golbraikh, A. & Tropsha, A. (2002). Beware of q2! Journal of Molecular Graphics and Modelling.

  • Afantitis, A. et al. (2011). 2D and 3D QSAR using kNN-MFA: Quantitative structure–activity relationship analysis for N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Scholars Research Library.

  • Roy, K. et al. (2015). A Primer on QSAR/QSPR Modeling: Fundamental Concepts. Springer.

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of AC-90179 (2-(1-Methylpiperidin-4-yl)acetamide Derivative)

The following guide provides a rigorous technical analysis and validation framework for AC-90179 (chemically defined as a 2-(1-methylpiperidin-4-yl)acetamide derivative), a selective 5-HT2A receptor inverse agonist. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis and validation framework for AC-90179 (chemically defined as a 2-(1-methylpiperidin-4-yl)acetamide derivative), a selective 5-HT2A receptor inverse agonist. This guide is designed for pharmaceutical researchers and focuses on objective performance comparison, mechanistic validation, and experimental reproducibility.

Executive Summary & Compound Profile

AC-90179 (also referenced in literature as a key N-(1-methylpiperidin-4-yl)acetamide derivative) represents a distinct class of "atypical" antipsychotics that function primarily as selective 5-HT2A receptor inverse agonists rather than D2 receptor antagonists.[1] Unlike traditional neuroleptics (e.g., Haloperidol) that rely on dopaminergic blockade—often resulting in extrapyramidal symptoms (EPS)—AC-90179 modulates dopaminergic tone indirectly, offering a safety profile similar to Pimavanserin.

Therapeutic Positioning
  • Primary Indication: Psychosis associated with Parkinson’s Disease (PDP), Schizophrenia (adjunctive).

  • Mechanism of Action: 5-HT2A Inverse Agonism (constitutive activity suppression).

  • Key Advantage: Absence of D2-mediated motor side effects (catalepsy, tardive dyskinesia).

Mechanistic Basis & Signaling Pathway[2]

Understanding the inverse agonist nature of AC-90179 is critical for validation. Unlike neutral antagonists, AC-90179 suppresses the basal (constitutive) activity of the 5-HT2A receptor, which is often elevated in psychotic states.

Figure 1: 5-HT2A Inverse Agonism Mechanism

G Receptor 5-HT2A Receptor (Constitutive Activity) Gq Gq/11 Protein Receptor->Gq Basal Activation Dopamine Mesolimbic Dopamine Release Receptor->Dopamine Modulates PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Psychosis Psychotic Symptoms (Hallucinations) Ca->Psychosis Promotes AC90179 AC-90179 (Inverse Agonist) AC90179->Receptor Stabilizes Inactive State AC90179->Psychosis Reduces

Caption: AC-90179 stabilizes the 5-HT2A receptor in an inactive conformation, reducing constitutive Gq signaling and downstream psychotic behaviors without direct D2 blockade.[2]

Comparative Analysis: Performance vs. Standards

The following table objectively compares AC-90179 against industry standards using validated in vivo endpoints.

FeatureAC-90179 Pimavanserin (Nuplazid)Clozapine (Standard Atypical)Haloperidol (Typical)
Primary Target 5-HT2A (Inverse Agonist)5-HT2A (Inverse Agonist)5-HT2A / D2 / D4 / M1D2 (Antagonist)
DOI-Induced HTR Potent Inhibition (

mg/kg)
Potent InhibitionPotent InhibitionWeak/No Effect
MK-801 Hyperactivity Effective (Attenuates)EffectiveEffectiveEffective
Catalepsy (EPS Risk) None (up to 100 mg/kg)NoneLowHigh (Dose-dependent)
Oral Bioavailability Low (Rodent specific)HighModerateHigh
Sedation Liability LowLowHigh (H1/M1 blockade)Moderate

Key Insight: AC-90179 matches the efficacy of Clozapine in 5-HT2A-mediated models (HTR) but completely avoids the cataleptic liability seen with Haloperidol, validating its "atypical" profile.

In Vivo Validation Protocols

To validate the antipsychotic-like effects of AC-90179, the following three-step experimental pipeline is recommended.

Protocol A: DOI-Induced Head Twitch Response (HTR)

Rationale: The Head Twitch Response is a specific behavioral proxy for 5-HT2A receptor activation in rodents. Inhibition of HTR is the "gold standard" screening for 5-HT2A antagonists/inverse agonists.

  • Subjects: Male C57BL/6 mice (n=8-10 per group).

  • Pre-treatment: Administer AC-90179 (Vehicle, 0.03, 0.1, 0.3, 1.0 mg/kg, s.c.) 30 minutes prior to challenge.

  • Challenge: Administer DOI (2,5-dimethoxy-4-iodoamphetamine), a selective 5-HT2A agonist, at 2.5 mg/kg (i.p.).

  • Observation: Immediately place mice in observation cylinders.

  • Quantification: Count the number of head twitches (rapid rotational jerks) for 20 minutes.

  • Validation Criteria: A dose-dependent reduction in HTR counts compared to Vehicle+DOI group (Target

    
     mg/kg).
    
Protocol B: MK-801 Induced Locomotor Hyperactivity

Rationale: Validates efficacy against NMDA-hypofunction models of schizophrenia (positive symptoms).

  • Subjects: Male Sprague-Dawley rats.

  • Habituation: Place rats in locomotor activity chambers for 60 minutes to establish baseline.

  • Treatment: Administer AC-90179 (1, 3, 10 mg/kg, s.c.) or Clozapine (3 mg/kg, positive control).

  • Challenge: 30 minutes later, administer MK-801 (0.2 mg/kg, i.p.).

  • Measurement: Record total distance traveled (cm) in 5-minute bins for 120 minutes.

  • Validation Criteria: Significant attenuation of MK-801 induced hyperactivity compared to Vehicle+MK-801, without reducing spontaneous locomotor activity below baseline (sedation check).

Protocol C: Catalepsy Test (Safety Assessment)

Rationale: Ensures the compound does not cause Extrapyramidal Symptoms (EPS).

  • Method: Bar Test.

  • Procedure: Administer high dose AC-90179 (up to 30 mg/kg) vs. Haloperidol (1 mg/kg).

  • Testing: Place the animal's forepaws on a horizontal bar (4 cm high for mice, 9 cm for rats).

  • Endpoint: Measure latency to remove paws.

  • Validation Criteria: AC-90179 should show latency < 30 seconds (comparable to vehicle), whereas Haloperidol will show latency > 120 seconds.

Validation Workflow Diagram

The following diagram outlines the logical flow for validating a novel 2-(1-methylpiperidin-4-yl)acetamide derivative.

Figure 2: Pre-clinical Validation Pipeline

ValidationFlow cluster_Binding Step 1: In Vitro Profiling cluster_InVivo Step 2: In Vivo Efficacy cluster_Safety Step 3: Safety/EPS Start Compound Synthesis (AC-90179) Binding Receptor Binding (Ki < 10nM for 5-HT2A) Start->Binding Func Functional Assay (Inverse Agonism) Binding->Func HTR DOI-Induced HTR (Target Engagement) Func->HTR If Selective LMA MK-801 Hyperactivity (Antipsychotic Efficacy) HTR->LMA If Potent Cat Catalepsy Test (EPS Liability) LMA->Cat Decision Go/No-Go Decision Cat->Decision

Caption: A sequential decision tree for validating 5-HT2A inverse agonists, prioritizing target engagement (HTR) before efficacy (LMA) and safety (Catalepsy).

References

  • Vanover, K. E., et al. (2004). "Pharmacological Characterization of AC-90179 [2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride]: A Selective Serotonin 2A Receptor Inverse Agonist."[3] Journal of Pharmacology and Experimental Therapeutics, 310(3), 943–951.[3]

  • Weiner, D. M., et al. (2001). "5-Hydroxytryptamine2A Receptor Inverse Agonists as Antipsychotics." Journal of Pharmacology and Experimental Therapeutics, 299(1), 268–276.[4][3]

  • Meltzer, H. Y., et al. (2012). "Serotonin Receptors as Targets for Drugs Useful to Treat Psychiatric Disorders." Neuropsychopharmacology, 37, 222–238.

  • Geyer, M. A., & Moghaddam, B. (2002). "Animal Models Relevant to Schizophrenia Disorders." Neuropsychopharmacology: The Fifth Generation of Progress.

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Validation

Head-to-Head: Piperidine vs. Piperazine Acetamide Derivatives in Medicinal Chemistry

Executive Summary In the optimization of acetamide-based pharmacophores—a scaffold ubiquitous in analgesics (e.g., Lidocaine), antipsychotics, and cholinesterase inhibitors—the choice between a piperidine and a piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of acetamide-based pharmacophores—a scaffold ubiquitous in analgesics (e.g., Lidocaine), antipsychotics, and cholinesterase inhibitors—the choice between a piperidine and a piperazine moiety is a decisive pivot point.[1]

This guide objectively compares these two saturated heterocycles. While piperidine (one nitrogen) offers superior lipophilicity and membrane permeability often required for central nervous system (CNS) penetration, piperazine (two nitrogens) serves as a solubility engine and a versatile linker for bis-dentate ligands, albeit with a distinct metabolic liability profile.[1]

Structural & Physicochemical Basis[1][2][3][4][5]

The fundamental difference lies in the heteroatom count within the six-membered ring. This single atomic substitution dictates the "Rule of 5" compliance and bioavailability.

Comparative Physicochemical Profile[1][2][3][4]
FeaturePiperidine DerivativePiperazine DerivativeImpact on Drug Design
Formula

(Core)

(Core)
Piperazine adds polar surface area (PSA).
LogP (Lipophilicity) Higher (+0.8 to +1.5 vs. Piperazine)LowerPiperidine is preferred for deep hydrophobic pockets; Piperazine fixes solubility issues.
pKa (Basicity) ~11.2 (Secondary amine)~9.8 (N1) & ~5.6 (N2)Piperazine is predominantly mono-cationic at physiological pH; Piperidine is a harder base.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine can bridge two binding sites (linker role).
Solubility Low to ModerateHighPiperazine is the standard "solubility handle" in SAR campaigns.
Decision Framework: Scaffold Selection

The following logic gate illustrates when to deploy which heterocycle during lead optimization.

ScaffoldSelection Start Lead Optimization: Acetamide Scaffold Issue Primary Liability? Start->Issue Permeability Low CNS Penetration or Low Potency Issue->Permeability Need Lipophilicity Solubility Poor Aqueous Solubility or High Metabolic Stability Issue->Solubility Need Polarity Piperidine Select PIPERIDINE (Increases LogP, Hydrophobic interaction) Permeability->Piperidine Piperazine Select PIPERAZINE (Lowers LogP, Adds H-bond handle) Solubility->Piperazine

Figure 1: Strategic decision tree for selecting between piperidine and piperazine based on ADME liabilities.

Pharmacodynamic Profile (SAR)

The biological activity of acetamide derivatives often hinges on the distal amine's ability to interact with specific receptor residues (e.g., Aspartate in GPCRs).

Case Study: Sigma-1 Receptor (σ1R) & Analgesia

Research comparing these moieties in Sigma-1 receptor antagonists (potential analgesics) reveals a critical divergence.

  • Piperidine Dominance: In dual Histamine H3 / Sigma-1 receptor ligands, the piperidine moiety is often a "critical structural element."[2][3][4] Replacing piperidine with piperazine can drastically reduce affinity (Ki shifts from ~3 nM to >1500 nM in specific series) because the hydrophobic bulk of piperidine is required to fill the primary hydrophobic binding pocket of the σ1R.

  • Piperazine Selectivity: While less potent for σ1R, piperazine derivatives often show broader "promiscuity" or altered selectivity profiles (e.g., binding to Dopamine D2 or 5-HT receptors) due to the second nitrogen's ability to pick up secondary interactions.

Representative Data: AChE Inhibition (Alzheimer's Models)

In Acetylcholinesterase (AChE) inhibitors (Donepezil analogs), the acetamide linker serves to orient the heterocycle into the catalytic anionic site (CAS).

Compound ClassCore StructureAChE IC50 (µM)Selectivity (AChE/BuChE)
Piperidine-Acetamide Donepezil-like0.02 - 0.05 High
Piperazine-Acetamide Bioisostere0.03 - 0.12Moderate
Morpholine-Acetamide (Control)> 1.0Low

Data synthesized from comparative SAR studies (e.g., Szczepańska et al., 2022; Aejaz et al., 2012).

Key Insight: Piperazine analogs can match piperidine potency only if the distal nitrogen (N4) is substituted with a hydrophobic group (e.g., benzyl) to mimic the steric bulk of the piperidine ring while retaining the solubility benefits.

Pharmacokinetic (ADME) Implications

Metabolic Stability[2][7][8][9]
  • Piperazine (Liability): The piperazine ring is a "metabolic alert." It is susceptible to N-oxidation and N-dealkylation at both nitrogen sites.[5] However, this polarity facilitates rapid renal clearance, which is desirable for acute analgesics to prevent accumulation.

  • Piperidine (Stability): Generally more stable to oxidative cleavage. The primary metabolic route is often hydroxylation on the ring carbons. This makes piperidine preferred for maintenance drugs requiring longer half-lives.

Toxicity (Phospholipidosis)

Piperidine derivatives, due to their cationic amphiphilic nature (high LogP + basic amine), have a higher propensity to cause drug-induced phospholipidosis (accumulation of phospholipids in lysosomes) compared to the more polar piperazine analogs.

Experimental Protocol: Comparative Synthesis

This protocol describes the parallel synthesis of Piperidine-Acetamide vs. Piperazine-Acetamide derivatives using a standard "Chloroacetyl Chloride" linker strategy. This method validates the nucleophilic reactivity differences.

Workflow Diagram

Synthesis Amine Start: Aniline Derivative Step1 Step 1: Acylation (DCM, Et3N, 0°C) Amine->Step1 Linker Chloroacetyl Chloride Linker->Step1 Heterocycle Reagent: Piperidine OR Piperazine Step2 Step 2: Amination (K2CO3, MeCN, Reflux) Heterocycle->Step2 Intermed Intermediate: α-Chloroacetamide Step1->Intermed Intermed->Step2 Final Final Product: Amino-Acetamide Step2->Final

Figure 2: General synthetic pathway for N-substituted acetamide derivatives.

Step-by-Step Methodology

Objective: Synthesize 2-(piperidin-1-yl)-N-phenylacetamide (A) vs. 2-(4-methylpiperazin-1-yl)-N-phenylacetamide (B).

1. Synthesis of Intermediate (2-chloro-N-phenylacetamide):

  • Dissolve aniline (10 mmol) in dry Dichloromethane (DCM) with Triethylamine (12 mmol).

  • Cool to 0°C. Dropwise add Chloroacetyl chloride (11 mmol).

  • Stir 2h. Wash with dilute HCl, then NaHCO3. Evaporate solvent.

  • Checkpoint: Verify by TLC (Hexane:EtOAc 3:1). Product should be less polar than aniline.

2. Nucleophilic Substitution (The Variable Step):

  • For Piperidine (Compound A):

    • Dissolve Intermediate (1 mmol) in Acetonitrile (MeCN).

    • Add Piperidine (1.2 mmol) and

      
       (2 mmol).
      
    • Reflux for 4-6 hours.

  • For Piperazine (Compound B):

    • Critical Note: Use N-Methylpiperazine or N-Boc-piperazine . Using unsubstituted piperazine risks dimerization (bis-alkylation).

    • Dissolve Intermediate (1 mmol) in MeCN.

    • Add N-Methylpiperazine (1.2 mmol) and

      
       (2 mmol).
      
    • Reflux for 3-5 hours. (Note: Piperazine is more nucleophilic; reaction may proceed faster).

3. Work-up & Purification:

  • Filter inorganic salts. Evaporate solvent.

  • Recrystallize from Ethanol/Water.

  • Validation:

    • NMR: Check for the disappearance of the singlet at

      
       4.1 ppm (
      
      
      
      ) and appearance of a singlet at
      
      
      3.0-3.2 ppm (
      
      
      ).
    • Piperidine signals: Multiplets at 1.5-1.7 ppm (ring

      
      ).
      
    • Piperazine signals: Two distinct triplets/multiplets at 2.5-3.5 ppm (ring

      
      ).
      

References

  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[2][4][6] ACS Chemical Neuroscience.

  • Aejaz, A., et al. (2012). Analgesic activity of alkyl piperidine derivatives: Structure-Activity Relationship (SAR). World Journal of Pharmaceutical Research.

  • BenchChem. (2025).[1][5] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • Newman, A. H., et al. (2020). Bioisosteric replacement of the piperazine improves metabolic stability in dopamine transporter inhibitors. European Journal of Medicinal Chemistry.[7]

  • Yurttaş, L., et al. (2024). Synthesis of new N-(benzothiazole-2-yl)-2-[(substituted)piperazine]acetamide derivatives and evaluation of their AChE inhibitory activities.[8] Drug Development Research.[1][5][8]

Sources

Safety & Regulatory Compliance

Safety

2-(1-Methylpiperidin-4-yl)acetamide proper disposal procedures

Proper disposal of 2-(1-Methylpiperidin-4-yl)acetamide requires a strict adherence to protocols designed for organic amines and potential carcinogens. As a specialized research chemical, it often lacks a commodity-level...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 2-(1-Methylpiperidin-4-yl)acetamide requires a strict adherence to protocols designed for organic amines and potential carcinogens. As a specialized research chemical, it often lacks a commodity-level Safety Data Sheet (SDS); therefore, this guide extrapolates safety parameters from its functional moieties: the piperidine ring (alkaline, irritant) and the acetamide group (suspected carcinogen).

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity and understand the specific hazards associated with its functional groups.

Parameter Technical Detail
Chemical Name 2-(1-Methylpiperidin-4-yl)acetamide
Functional Class Tertiary Amine / Organic Amide
Molecular Formula C₈H₁₆N₂O (Calculated)
Relevant CAS Analog Reference:[1][2] 184044-10-8 (Non-methylated parent); 60-35-5 (Acetamide moiety)
Primary Hazards Corrosive/Irritant (Amine base), Suspected Carcinogen (Acetamide metabolite), Combustible
Waste Code (RCRA) Not P- or U-listed by name. Likely D001 (Ignitable) or D002 (Corrosive) if pH > 12.5. Otherwise, classify as Non-Regulated Hazardous Chemical Waste .

Pre-Disposal Assessment & Segregation

Crucial Rule: Never dispose of this compound down the drain. The amine functionality can disrupt microbial activity in water treatment plants, and the acetamide moiety poses environmental toxicity risks.

Step 1: Characterization
  • Physical State: Verify if the waste is solid (pure substance) or liquid (dissolved in solvent).

  • pH Check: If in solution, check pH. Piperidine derivatives are basic. If pH > 12.5, it is a D002 Corrosive Waste .

  • Solvent Compatibility: Identify if it is dissolved in halogenated (e.g., DCM) or non-halogenated (e.g., MeOH) solvents. This dictates the waste stream.

Step 2: Segregation Logic
  • Incompatible With: Strong Acids (exothermic neutralization), Oxidizers (fire hazard), and Acid Chlorides.[3]

  • Storage Group: Store with Organic Bases or General Organic Toxics .

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar with a screw-top lid.

  • Bagging: Place the solid chemical (in its original vial if possible) into a clear plastic secondary bag (ziplock) before placing it in the waste container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(1-Methylpiperidin-4-yl)acetamide, 98%"

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Disposal Path: High-Temperature Incineration . This ensures the destruction of the nitrogenous ring and prevents the formation of toxic byproducts.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream Selection:

    • If solvent is Halogenated (DCM, Chloroform)

      
      Halogenated Organic Waste .
      
    • If solvent is Non-Halogenated (Methanol, Ethyl Acetate)

      
      Non-Halogenated Organic Waste .
      
  • pH Adjustment (Optional but Recommended): If the solution is highly basic, neutralize to pH 6-9 using dilute Sulfuric Acid (

    
    ) before adding to a bulk solvent drum to prevent drum corrosion or unexpected heating. Do this in a fume hood. 
    
  • Labeling: List all solvents and the solute ("Trace 2-(1-Methylpiperidin-4-yl)acetamide").

Visual Workflows

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the compound enters the correct destruction pathway, minimizing the risk of incompatible mixing.

Waste_Decision_Tree Start Waste: 2-(1-Methylpiperidin-4-yl)acetamide State_Check Physical State? Start->State_Check Solid Solid (Pure/Residue) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Bin_Solid Solid Hazardous Waste Bin (Incineration) Solid->Bin_Solid Double Bag Solvent_Check Solvent Type? Liquid->Solvent_Check Halo Halogenated Solvent (DCM, CHCl3) Solvent_Check->Halo NonHalo Non-Halogenated Solvent (MeOH, EtAc) Solvent_Check->NonHalo Bin_Halo Halogenated Waste Carboy (Code F002) Halo->Bin_Halo Bin_NonHalo Organic Solvent Waste Carboy (Code F003) NonHalo->Bin_NonHalo

Caption: Decision logic for segregating 2-(1-Methylpiperidin-4-yl)acetamide waste based on physical state and solvent matrix.

Figure 2: Spill Response Protocol

Immediate action plan for accidental release in the laboratory.

Spill_Response Alert 1. ALERT & EVACUATE (If dust/aerosol present) PPE 2. DON PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. CONTAIN Use Absorbent Pads/Sand PPE->Contain Clean 4. CLEAN Sweep (Do not create dust) or Wipe with solvent Contain->Clean Dispose 5. DISPOSE Place debris in Haz Waste Clean->Dispose

Caption: Step-by-step spill response workflow prioritizing personnel safety and containment.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly listed on the P or U lists, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (40 CFR 262.11). Treat as Hazardous Waste due to the toxicity of piperidine analogs.

  • Destruction Method: The preferred method is Incineration equipped with a scrubber to manage Nitrogen Oxides (

    
    ) generated from the piperidine and acetamide nitrogen atoms.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22064934, 2-(Piperidin-4-yl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

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